2-Amino-1,5-naphthalenedisulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminonaphthalene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKCRUPEVOINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045040 | |
| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |
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Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-62-4, 19532-03-7 | |
| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-62-4 | |
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| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
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| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
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| Record name | 1,5-Naphthalenedisulfonic acid, 2-amino- | |
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| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |
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| Record name | 2-aminonaphthalene-1,5-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.820 | |
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| Record name | Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5J76WY2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
2-Amino-1,5-naphthalenedisulfonic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-1,5-naphthalenedisulfonic Acid
Introduction
This compound, also known by synonyms such as Sulfotobias acid and 2-Naphthylamine-1,5-disulfonic acid, is an important organic compound identified by its CAS number 117-62-4.[1][2][3] Its molecular structure is characterized by a naphthalene core substituted with one amino group and two sulfonic acid groups.[4] This arrangement of functional groups imparts specific chemical properties that make it highly valuable as a chemical intermediate, particularly in the synthesis of azo dyes.[1][4][5] It serves as a precursor for a variety of acid and reactive dyes, contributing to orange and red shades.[1][5]
Beyond its established role in the dye industry, recent research has explored its application as a geothermal tracer, leveraging its high water solubility and thermal stability.[6] Furthermore, computational and spectroscopic studies have suggested potential antiviral properties, indicating a possible future in pharmaceutical development.[6][7] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety information for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is typically a beige or white to off-white powder.[1][2][4] It is stable under normal laboratory conditions.[4] The compound is highly soluble in water, a key property for its use in aqueous reaction media and as a tracer in geothermal systems.[2][4][6]
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-aminonaphthalene-1,5-disulfonic acid | [3] |
| CAS Number | 117-62-4 | [1][3] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [3][4][8] |
| Molecular Weight | 303.31 g/mol | [1][2] |
| Appearance | Beige to off-white powder | [1][2][4] |
| Melting Point | > 300°C | [2][4][9] |
| Water Solubility | Soluble | [1][2][4] |
| Density (estimate) | 1.6 - 1.8 g/cm³ | [1][2] |
| pKa (predicted) | -0.51 ± 0.40 | [1][4] |
| Refractive Index (estimate) | 1.733 | [1][2] |
| Oral LD50 (Rat) | 5430 mg/kg | [2][8] |
Chemical Structure and Reactivity
The reactivity of this compound is governed by its amino (-NH₂) and sulfonic acid (-SO₃H) functional groups attached to the naphthalene ring. The amino group can be diazotized and used in coupling reactions to form azo compounds, which is fundamental to its application in dye synthesis. The sulfonic acid groups enhance water solubility and can be involved in substitution or elimination reactions under specific conditions.
Key chemical reactions include:
-
Alkali Fusion : Heating with sodium hydroxide results in the formation of 2-amino-5-hydroxynaphthalene-1-sulfonic acid.[1]
-
Further Sulfonation : Reaction with 40% oleum at 100°C introduces a third sulfonic acid group to yield 2-aminonaphthalene-1,5,7-trisulfonic acid.[1]
-
Desulfonation : Heating with aqueous sulfuric acid can selectively remove the sulfonic acid group at the 1-position to produce 2-aminonaphthalene-5-sulfonic acid.[1]
-
Diazotization and Conversion : The diazo compound derived from this acid can be converted to 2-diazo-1-hydroxynaphthalene-5-sulfonic acid upon treatment with alkaline hypochlorite.[1]
Caption: Key reaction pathways of this compound.
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Public databases and scientific literature report various spectral data.[3]
-
Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using a KBr wafer technique, show characteristic peaks for the amino, sulfonic acid, and aromatic naphthalene groups.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data are available for structural elucidation.[3]
-
Mass Spectrometry : Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[3]
-
UV-Visible Spectroscopy : Recent studies have used UV-Vis spectroscopy in conjunction with computational methods (DFT) to investigate the compound's electronic properties and solvent interactions.[7] These analyses help in understanding the molecule's charge distribution and potential for biological activity.[7]
Experimental Protocols
Synthesis and Purification
The primary method for synthesizing this compound is the sulfonation of 2-naphthylamine-1-sulfonic acid (Tobias acid).[1][8] A patented method for producing a salt-free version of the compound is outlined below.[11][12]
Methodology for Salt-Free Synthesis:
-
Sulfonation Reaction : Tobias acid is reacted with oleum (15-30% SO₃) at a weight ratio between 10:1 and 1:10. The reaction is maintained at a temperature between 5°C and 55°C for 1 to 5 hours to generate the sulfonated liquid.[11][12]
-
Solution Refining : The resulting sulfonated liquid is passed through one or more absorption columns containing adsorbents to purify it.[11][12]
-
Acid Eduction & Crystallization : The purified solution undergoes an "acid eduction" step, followed by cooling and temperature maintenance to induce crystallization of the product.[11]
-
Isolation : The crystallized product is separated from the reaction mixture via centrifugation.[11]
-
Recycling : The remaining acid filtrate can be refined, and harmful gases (sulfuric acid tail gas and SO₃) are recovered to minimize environmental pollution.[11]
References
- 1. This compound | 117-62-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]
- 6. This compound|Research Chemical [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 12. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-1,5-naphthalenedisulfonic acid (CAS: 117-62-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1,5-naphthalenedisulfonic acid (CAS: 117-62-4), a key intermediate in the synthesis of various dyes and a compound of interest in other chemical and pharmaceutical research areas. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, outlines analytical methodologies for its characterization, and discusses its primary applications and safety considerations. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound, also known as Sulfo Tobias Acid, is a beige to off-white powder.[1][2] Its fundamental structure consists of a naphthalene core substituted with one amino and two sulfonic acid groups.[1] This compound is stable under normal storage conditions.[1]
| Property | Value | References |
| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3] |
| Molecular Weight | 303.31 g/mol | [2] |
| Appearance | Beige or white to off-white powder | [1][2][4] |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in water, more readily in alkaline solutions. Slightly soluble in alcohol and ether. | [1][2][4] |
| pKa (Predicted) | -0.51 ± 0.40 | [1] |
| Density (approx.) | 1.769 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
The primary industrial synthesis of this compound involves the sulfonation of 2-Naphthylamine-1-sulfonic acid (Tobias acid).[5] The following protocols are based on established industrial methods.
Experimental Protocol: Synthesis via Sulfonation of Tobias Acid
This protocol is adapted from industrial preparation methods.[1]
Materials:
-
2-Naphthylamine-1-sulfonic acid (Tobias acid)
-
Oleum (fuming sulfuric acid, 20-65% SO₃)
-
Adsorbents for purification (e.g., activated carbon)
-
Water
Procedure:
-
Sulfonation: In a suitable reactor, combine Tobias acid and oleum. The weight ratio of Tobias acid to oleum can range from 10:1 to 1:10.[1] The reaction is carried out at a temperature between 5°C and 55°C for 1 to 5 hours.[1]
-
Purification of Sulfonated Liquid: The resulting sulfonated liquid is passed through one or more absorption columns containing adsorbents to remove impurities.[1]
-
Acid Precipitation: The purified sulfonated liquid is then subjected to acid precipitation at a temperature ranging from -15°C to 70°C.[1]
-
Cooling and Maturation: The temperature of the mixture is then reduced to between -20°C and 30°C and held for 1 to 4 hours to allow for complete precipitation of the product.[1]
-
Isolation: The precipitated this compound is isolated by centrifugation.[1]
Experimental Protocol: Purification by Recrystallization
Purification can be achieved by crystallization of the dipotassium salt from water.[2]
Materials:
-
Crude this compound
-
Potassium hydroxide or potassium carbonate solution
-
Water
-
Ethanol
Procedure:
-
Salt Formation: Dissolve the crude acid in a minimum amount of hot water containing a stoichiometric amount of potassium hydroxide or carbonate to form the dipotassium salt.
-
Decolorization: Add activated carbon to the hot solution and stir for 15-30 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the dipotassium salt.
-
Isolation and Washing: Collect the crystals by filtration and wash with cold ethanol.
-
Drying: Dry the purified dipotassium salt under vacuum. The free acid can be regenerated by treatment with a strong acid if required.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
While a specific, universally adopted HPLC method for this compound is not detailed in the readily available literature, a general reverse-phase method can be employed for its analysis based on methods for similar sulfonic acid compounds.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the sample matrix |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230-240 nm |
| Injection Volume | 10-20 µL |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O or DMSO-d₆) would show characteristic signals for the aromatic protons on the naphthalene ring system. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms of the naphthalene skeleton, with the sulfonic acid and amino-substituted carbons showing characteristic downfield shifts.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonic acid groups (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6]
-
UV-Vis: The UV-Vis spectrum in an aqueous solution is expected to show absorption maxima characteristic of the substituted naphthalene chromophore.
Applications
The primary application of this compound is as a crucial intermediate in the synthesis of a variety of dyes.[1][2]
-
Azo Dyes: It serves as a diazo component in the production of orange and red azo reactive dyes.[2][5] Its structure can lead to more bathochromic (deeper color) shades compared to similar compounds like Tobias acid.[5]
-
Proteomics Research: It also finds applications in proteomics research and protein sequencing due to its chemical reactivity.[2]
Safety and Handling
This compound is classified as causing serious eye irritation.[7]
| GHS Hazard Statement | Precautionary Measures |
| H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
First-Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Remove contaminated clothing and wash with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
Storage and Stability:
-
Store in a cool, dry place at 2-8°C.[1] The compound is stable under normal temperatures and pressures.[1]
Conclusion
This compound is a well-characterized chemical intermediate with significant industrial importance, particularly in the dye manufacturing sector. Its synthesis and purification are based on established chemical principles, and its properties are well-documented. This guide provides essential technical information to support its safe and effective use in research and development.
References
- 1. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 2. This compound | 117-62-4 [chemicalbook.com]
- 3. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-1,5-naphthalenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid, a crucial intermediate in the manufacturing of azo dyes, pigments, and potentially in pharmaceutical research.[1][2] The primary and most industrially significant method for its preparation is the direct sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid).[3][4]
Core Synthesis Pathway: Sulfonation of Tobias Acid
The synthesis of this compound is predominantly achieved through the sulfonation of Tobias acid using oleum (fuming sulfuric acid).[4][5] This process is favored for its high conversion rate and selectivity under controlled conditions. The reaction involves the introduction of a second sulfonic acid group onto the naphthalene ring of Tobias acid.
Reaction Scheme
Caption: Sulfonation of Tobias Acid to yield this compound.
Experimental Protocols
The following is a detailed experimental protocol derived from established industrial methods for the synthesis of this compound.
Sulfonation Reaction
This step involves the reaction of Tobias acid with oleum to introduce the second sulfonic acid group.
Materials:
-
2-Amino-1-naphthalenesulfonic acid (Tobias acid)
-
20% Oleum (H₂SO₄·SO₃)
Procedure:
-
In a five-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 500 grams of 20% oleum.[5]
-
Begin stirring and cool the flask using a refrigerated water bath until the temperature of the oleum drops to 10°C.[5]
-
Slowly add 100 grams of Tobias acid to the oleum, ensuring the temperature is maintained between 5°C and 55°C.[5][6] The weight ratio of oleum to Tobias acid can range from 1:10 to 10:1.[5][6]
-
After the addition is complete, continue the reaction for 1 to 5 hours, with a typical duration of 2.5 hours, while maintaining the temperature.[5][6]
-
Upon completion of the reaction, a sulfonated liquid containing the desired product is obtained.[5]
Product Isolation and Purification
This phase focuses on separating the this compound from the reaction mixture.
Procedure:
-
Acid Eduction: The sulfonated liquid is treated to precipitate the product. This can be achieved by carefully diluting the reaction mixture.[4]
-
Temperature Control: The temperature is decreased and maintained to facilitate complete precipitation.[6]
-
Centrifugation: The precipitated solid is separated from the liquid phase via centrifugation.[5][6]
-
Washing and Drying: The isolated solid is washed to remove residual acid and then dried to obtain the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratio | ||
| Tobias Acid : Oleum (w/w) | 1:1 to 1:10 | [5][6] |
| Reaction Conditions | ||
| Sulfonation Temperature | 5 - 55 °C | [5][6] |
| Reaction Time | 1 - 5 hours | [5][6] |
| Product Specifications | ||
| Purity (HPLC) | > 98.5% | [5] |
| Industrial Yield | > 93.5% | [5] |
Experimental Workflow
The overall process for the industrial preparation of salt-free this compound can be visualized as a sequential workflow.
Caption: Industrial workflow for the synthesis of this compound.
Alternative Synthetic Considerations: The Bucherer Reaction
While the direct sulfonation of Tobias acid is the primary method, it is worth noting the Bucherer reaction's relevance in the broader synthetic landscape of naphthalenic compounds. The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[7] This reaction is fundamental to the synthesis of Tobias acid itself, starting from 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid).[8][9] A typical process involves the sulfonation of 2-hydroxynaphthalene, followed by amination via the Bucherer reaction to yield Tobias acid, which is then further sulfonated as described above.[8][9]
Conclusion
The synthesis of this compound is a well-established industrial process, with the sulfonation of Tobias acid being the most efficient and high-yielding method. The reaction parameters, including temperature, reactant ratios, and reaction time, are critical for achieving high purity and yield. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 117-62-4 [chemicalbook.com]
- 4. US5248812A - Process for the isolation of 2-naphthylamine-1,5-disulphonic acid - Google Patents [patents.google.com]
- 5. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 6. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 9. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]
Spectroscopic Properties of 2-Amino-1,5-naphthalenedisulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-1,5-naphthalenedisulfonic acid, a versatile organic compound with applications as a dye intermediate and a geothermal tracer. Recent studies have also highlighted its potential antiviral properties, making its thorough characterization crucial for researchers in various scientific fields. This document details its nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), fluorescence, and infrared (IR) spectroscopic characteristics, along with detailed experimental protocols and logical diagrams to facilitate a deeper understanding of its properties and potential applications.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data derived from the spectroscopic analysis of this compound and its closely related analogs. Due to the limited availability of direct experimental data for the target compound, some values are estimated based on the spectra of structurally similar molecules.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | 7.0 - 8.5 | Multiplets | Aromatic protons. The exact shifts and coupling constants are influenced by the positions of the amino and sulfonic acid groups. |
| ¹³C | 110 - 150 | Singlets | Aromatic carbons. Carbons attached to the amino and sulfonic acid groups will show distinct chemical shifts. |
Note: The predicted chemical shifts are based on the analysis of related compounds such as 2-Amino-1-naphthalenesulfonic acid sodium salt and 1,5-naphthalenedisulfonic acid.
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | Value | Solvent |
| λmax (nm) | ~230, ~290, ~340 | Water or acidic buffer |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Not available | - |
Note: The absorption maxima (λmax) are estimated based on the UV-Vis spectra of 1,5-naphthalenedisulfonic acid and general knowledge of aromatic amines. The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption bands of the naphthalene disulfonate core.
Table 3: Fluorescence Spectroscopy Data
| Parameter | Value | Solvent |
| Excitation Maximum (λex) (nm) | ~340 | Water |
| Emission Maximum (λem) (nm) | ~420 | Water |
| Quantum Yield (Φ) | Not available | - |
Note: The fluorescence data is estimated based on the properties of other aminonaphthalenesulfonic acid derivatives. The fluorescence of such compounds is often sensitive to the polarity of the solvent.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3200 | N-H stretching | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1620 - 1580 | C=C stretching | Aromatic ring |
| 1250 - 1150 | S=O stretching (asymmetric) | Sulfonic acid (-SO₃H) |
| 1080 - 1000 | S=O stretching (symmetric) | Sulfonic acid (-SO₃H) |
| 850 - 750 | C-H bending (out-of-plane) | Substituted naphthalene |
Note: The peak assignments are based on the analysis of the FTIR spectrum of this compound and standard IR correlation tables.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance or Varian INOVA) with a standard ¹H/¹³C probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a buffered solution). Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary series or Shimadzu UV series).
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectrum of the sample solution from 200 to 800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl) by plotting absorbance versus concentration for the dilution series.
Fluorescence Spectroscopy
Objective: To characterize the fluorescence properties, including excitation and emission spectra.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., water, ethanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer (e.g., Horiba Jobin Yvon Fluorolog or PerkinElmer LS series).
-
Data Acquisition:
-
Excitation Spectrum: Set a fixed emission wavelength (at the presumed maximum) and scan a range of excitation wavelengths.
-
Emission Spectrum: Set a fixed excitation wavelength (at the determined excitation maximum) and scan a range of emission wavelengths.
-
Use appropriate excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Analysis: Identify the excitation and emission maxima from the respective spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum or Thermo Fisher Nicolet series).
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the analysis and potential application of this compound.
Navigating the Solubility Landscape of 2-Amino-1,5-naphthalenedisulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile: A Qualitative Overview
2-Amino-1,5-naphthalenedisulfonic acid, a molecule characterized by the presence of both polar amino and highly polar sulfonic acid functional groups on a nonpolar naphthalene backbone, exhibits a complex solubility profile. It is well-documented to be highly soluble in water.[1][2] Conversely, its solubility in organic solvents is generally low, a common characteristic of sulfonic acids.[3][4] However, the term "organic solvents" encompasses a wide range of polarities and chemical properties.
General principles suggest that sulfonic acids tend to be more soluble in polar organic solvents.[5] While concrete numerical data is scarce, a qualitative understanding can be summarized as follows:
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl groups of these solvents can engage in hydrogen bonding with the sulfonic acid and amino groups, potentially facilitating some degree of dissolution. Recrystallization from ethanol has been occasionally mentioned for sulfonic acids, implying some solubility.[3] |
| Polar Aprotic | Acetone, DMSO, DMF | Low | These solvents can interact through dipole-dipole interactions, but the lack of hydrogen bond donation may limit their effectiveness in solvating the highly polar sulfonic acid groups. |
| Nonpolar | Toluene, Hexane | Very Low / Insoluble | The significant difference in polarity between the highly polar solute and nonpolar solvent results in very weak solute-solvent interactions, leading to negligible solubility. |
Experimental Protocol for Solubility Determination
The following section details a generalized experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is a fundamental and widely applicable approach in the absence of a specific, published protocol for this compound.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven
-
Desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution.
-
Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be below the boiling point of the solvent and the decomposition temperature of the acid. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Continue drying until a constant weight of the solid residue is achieved.
-
Cool the vial in a desiccator to room temperature before weighing.
-
Weigh the vial with the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.
-
The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.
Visualizing Methodologies and Influencing Factors
To further clarify the experimental process and the theoretical underpinnings of solubility, the following diagrams are provided.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in synthesis, purification, and formulation. While quantitative data remains elusive in the public domain, a qualitative understanding based on the principles of "like dissolves like" and the polarity of the functional groups provides a solid starting point for solvent selection. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values in their specific solvent systems of interest. Understanding the interplay of solute and solvent properties, as well as external conditions, is paramount for effectively navigating the solubility landscape of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Amino-1,5-naphthalenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics pertinent to the crystal structure analysis of 2-Amino-1,5-naphthalenedisulfonic acid. While a solved crystal structure for this specific compound is not publicly available in crystallographic databases as of late 2025, this document outlines the generalized experimental protocols for its determination and presents the anticipated nature of the crystallographic data. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting physicochemical properties, guiding synthetic efforts, and informing rational drug design.
Introduction to the Significance of Crystal Structure
The precise spatial arrangement of atoms and molecules in a crystal lattice dictates many of a material's bulk properties, including its solubility, stability, dissolution rate, and hygroscopicity. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, a thorough understanding of its solid-state structure is a prerequisite for robust formulation development and ensuring consistent bioavailability. Furthermore, detailed knowledge of intermolecular interactions gleaned from crystal structures can provide invaluable insights into molecular recognition phenomena, which is fundamental in the design of targeted therapeutics.
Generalized Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol describes a generalized workflow for the crystal structure determination of a small organic molecule such as this compound.
Sample Purification and Crystallization
High-purity material is essential for obtaining diffraction-quality single crystals. This compound should be purified to >98% purity, as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Crystallization Techniques: The selection of an appropriate crystallization method is critical. For a water-soluble compound like this compound, several techniques are commonly employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the sample drop slowly decreases the solubility of the sample, leading to crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.
Crystal Selection and Mounting
A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
X-ray Data Collection
The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. A complete dataset consists of hundreds or thousands of diffraction images, each capturing a small slice of the diffraction pattern.
Data Processing, Structure Solution, and Refinement
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. The resulting data are then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Anticipated Crystallographic Data
Upon successful crystal structure determination, a wealth of quantitative data is obtained. The following tables summarize the types of data and provide illustrative, hypothetical values for this compound based on the known structures of similar aminonaphthalenesulfonic acid derivatives.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Illustrative Value |
| Empirical Formula | C₁₀H₉NO₆S₂ |
| Formula Weight | 303.32 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° |
| Volume | 1045 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.925 Mg/m³ |
| Absorption Coefficient | 0.45 mm⁻¹ |
| F(000) | 624 |
| Crystal Size | 0.30 x 0.20 x 0.15 mm |
| Theta Range for Data Collection | 2.5° to 28.0° |
| Reflections Collected | 10500 |
| Independent Reflections | 2400 [R(int) = 0.04] |
| Completeness to Theta | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2400 / 0 / 181 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
| Largest Diff. Peak and Hole | 0.45 and -0.30 e.Å⁻³ |
Table 2: Hypothetical Bond Lengths and Angles
| Bond/Angle | Expected Length (Å) / Angle (°) |
| S1-O1 | 1.45 |
| S1-O2 | 1.46 |
| S1-O3 | 1.44 |
| S2-O4 | 1.45 |
| S2-O5 | 1.46 |
| S2-O6 | 1.44 |
| S1-C1 | 1.78 |
| S2-C5 | 1.77 |
| C2-N1 | 1.40 |
| C-C (aromatic) | 1.36 - 1.42 |
| O-S-O | 112 - 115 |
| O-S-C | 105 - 108 |
| C-C-C (aromatic) | 118 - 122 |
| C-C-N | 120 |
Visualizing the Workflow
The process of determining a crystal structure can be visualized as a logical workflow, from the initial sample to the final refined structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
The determination of the crystal structure of this compound is an achievable and highly valuable endeavor. The insights gained from such a study would be instrumental in controlling the solid-state properties of this compound, which is of significant interest to researchers in materials science and drug development. The methodologies outlined in this guide provide a robust framework for undertaking such a structural investigation. The resulting detailed three-dimensional structural information would undoubtedly accelerate further research and development involving this important molecule.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Amino-1,5-naphthalenedisulfonic Acid
This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, key reactions, and applications. The information is tailored for professionals in research and development, with a focus on detailed data presentation and experimental methodologies.
Core Properties and Data
This compound, also known as 2-Naphthylamine-1,5-disulfonic acid or Sulfo Tobias Acid, is an organic compound widely used as an intermediate in the synthesis of dyes.[1][2] Its chemical structure consists of a naphthalene backbone substituted with an amino group and two sulfonic acid groups.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 303.31 g/mol | [2][3][4] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3][4] |
| CAS Number | 117-62-4 | [1][2][3][4] |
| Appearance | Beige or white to off-white powder | [1][2] |
| Melting Point | >300 °C | [5] |
| Density | 1.8 ± 0.1 g/cm³ | |
| Water Solubility | Soluble | [1] |
| pKa (Predicted) | -0.51 ± 0.40 | [1] |
| Stability | Stable under normal temperatures and pressures | [1] |
| Recommended Storage | 2-8°C | [1] |
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound involves the sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid).[2] A method for producing a salt-free version of the compound is particularly relevant for high-purity applications.[6][7]
Synthesis Pathway from Tobias Acid
The synthesis involves the reaction of Tobias acid with a sulfonating agent, typically oleum (fuming sulfuric acid).
Caption: Synthesis of this compound.
Experimental Protocol: Salt-Free Synthesis
This protocol is adapted from patented industrial methods for preparing high-purity, salt-free this compound.[6][7]
Materials:
-
Tobias acid (2-Amino-1-naphthalenesulfonic acid)
-
Oleum (e.g., 20% SO₃)
-
Adsorbent material for purification (e.g., activated carbon)
-
Deionized water
Procedure:
-
Sulfonation Reaction: Charge a suitable glass-lined reactor with oleum. While maintaining the temperature between 5°C and 55°C, slowly add Tobias acid in a controlled manner. The weight ratio of Tobias acid to oleum can range from 10:1 to 1:10. The reaction is typically allowed to proceed for 1 to 5 hours.
-
Solution Refining: Pass the resulting sulfonation solution through one or more absorption columns packed with an adsorbent material to remove impurities.
-
Acid Eduction (Precipitation): Transfer the refined solution to a crystallization vessel. Cool the solution to between -15°C and 70°C to induce the precipitation of the product.
-
Centrifugation: Separate the precipitated solid product from the liquid (acid filtrate) using a centrifuge.
-
Washing and Drying: Wash the product cake with cold water or a suitable solvent to remove residual acid and impurities. Dry the final product under vacuum at an appropriate temperature.
-
Acid Recovery (Optional): The acid filtrate and any evolved SO₃ gas can be recycled and reused in subsequent batches to improve process economy and reduce environmental impact.
Key Chemical Reactions
This compound can undergo several characteristic reactions, making it a versatile intermediate.
Caption: Major chemical reactions of the title compound.
Detailed Reactions:
-
Alkali Fusion: When fused with an alkali like sodium hydroxide, it forms 2-amino-5-hydroxynaphthalene-1-sulfonic acid.[2]
-
Further Sulfonation: Reacting with 40% oleum at 100°C introduces a third sulfonic acid group, yielding 2-aminonaphthalene-1,5,7-trisulfonic acid.[2]
-
Desulfonation: Heating the compound with aqueous sulfuric acid can selectively remove the sulfonic acid group at the 1-position, resulting in 2-aminonaphthalene-5-sulfonic acid.[2]
-
Diazotization: The amino group can be diazotized and subsequently coupled to form various azo dyes. Treatment of the diazo compound with alkaline hypochlorite yields 2-diazo-1-hydroxynaphthalene-5-sulfonic acid.[2]
Applications in Research and Development
While the primary industrial use of this compound is in the dye industry, it has several properties that make it a subject of interest in modern research and development, including for drug development professionals.
Established Applications
-
Dye Intermediate: It serves as a crucial precursor for synthesizing a variety of acid dyes and reactive dyes, particularly for orange and red shades.[1][2]
-
Pigment Synthesis: It is used in the manufacturing of organic pigments.[8]
Emerging Research Applications
-
Geothermal Tracer: Due to its high thermal stability and water solubility, it is being investigated as a tracer to study fluid dynamics and permeability in high-temperature geothermal reservoirs.[8]
-
Antiviral Research: Preliminary molecular docking studies have suggested that the compound exhibits promising antiviral properties by targeting specific amino acids, indicating a potential avenue for future pharmaceutical development.[8]
-
Materials Science: It is utilized in advanced spectroscopic and computational studies to understand its structural and electronic characteristics, which can inform the design of new materials.[8]
Relevance to Drug Development
For drug development professionals, while this specific molecule is not a therapeutic agent, its structure and synthesis are relevant. The use of sulfonated amino-naphthalene scaffolds is a known strategy in medicinal chemistry. Furthermore, the concept of using amino acid-based structures to modify parent molecules is a cornerstone of prodrug design. Amino acid moieties can be appended to drug candidates to improve critical properties such as bioavailability, target specificity, and metabolic stability, thereby reducing toxicity and enhancing therapeutic efficacy.[9]
Application Workflow: Geothermal Tracing
The logical workflow for its use as a geothermal tracer is outlined below.
Caption: Workflow for use as a geothermal tracer.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 117-62-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 7. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 8. This compound|Research Chemical [benchchem.com]
- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Amino-1,5-naphthalenedisulfonic Acid and its Synonymous Compounds
This technical guide provides an in-depth overview of 2-Amino-1,5-naphthalenedisulfonic acid, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its various names, chemical properties, synthesis, and applications.
Synonyms and Chemical Identifiers
This compound is known by a variety of synonyms in scientific literature and commercial applications. The following table summarizes these alternative names and key chemical identifiers to facilitate accurate identification and sourcing.
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| 2-Naphthylamine-1,5-disulfonic acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| Sulfotobias acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| 1,5-Naphthalenedisulfonic acid, 2-amino- | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| 6-Aminonaphthalene-1,5-disulfonic acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| 2-Amino-1,5-naphthalenedisulphonic acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| Kyselina sulfo-tobiasova | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| Kyselina 2-naftylamin-1,5-disulfonova | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
| NSC 60279 | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |
Experimental Protocols
Synthesis of Salt-Free this compound
A method for preparing salt-free this compound involves a multi-step process beginning with a sulfonation reaction.[1] This process is designed for industrial-scale production, yielding a high-purity product. The key stages of this synthesis are outlined below:
-
Sulfonation Reaction: The synthesis commences with the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid). This reaction is conducted using oleum (fuming sulfuric acid) at a controlled temperature, typically between 5°C and 55°C.[1] The weight ratio of Tobias acid to oleum can range from 10:1 to 1:10, and the reaction is allowed to proceed for 1 to 5 hours to generate the sulfonated liquid containing the desired product.[1]
-
Purification of Sulfonated Liquid: The resulting sulfonated liquid is then purified. This is achieved by passing the liquid through one or more absorption pillars containing adsorbents to remove impurities.[1]
-
Acid Eduction: Following purification, an acid eduction step is performed.
-
Temperature Control and Centrifugation: The temperature of the solution is then decreased and maintained at a specific level before the product is separated via centrifugation.[1]
-
Filtrate Refining and Acid Recovery: The acid filtrate from the centrifugation step is refined for reuse. Any sulfuric acid tail gas and SO₃ gas are recovered, minimizing environmental impact.[1]
This serialized preparation process is suitable for mass production and results in a product with a purity of over 98.5% (as determined by HPLC) and an industrial yield greater than 93.5%.[1]
Applications and Workflows
Role as a Dye Intermediate
This compound is a crucial intermediate in the synthesis of various azo dyes. Its chemical structure allows it to function as a diazo component, which, after diazotization, can be coupled with other aromatic compounds to produce a wide range of colors, particularly oranges and reds. A general workflow for its use in dye synthesis is as follows:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is typically achieved by reacting the compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.
-
Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the azo bond (-N=N-), which is the chromophore responsible for the color of the dye.
-
Isolation and Purification: The synthesized azo dye is then isolated from the reaction mixture, often by precipitation, and purified to remove any unreacted starting materials or byproducts.
Application as a Geothermal Tracer
Naphthalene sulfonates, including this compound, are utilized as tracers in geothermal reservoirs to understand fluid flow paths and reservoir characteristics. Their high thermal stability and detectability make them suitable for such applications. The general workflow for a geothermal tracer test is as follows:
-
Tracer Selection and Injection: Based on the reservoir temperature and geochemical conditions, a suitable tracer or a combination of tracers is selected. A known quantity of the tracer is then injected into an injection well.
-
Sample Collection: Water samples are collected from surrounding production wells over a period of time.
-
Tracer Analysis: The collected samples are analyzed to determine the concentration of the tracer. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a common analytical technique for this purpose.
-
Data Interpretation: The tracer return curves (concentration versus time) are analyzed to determine parameters such as fluid velocity, flow paths, and potential short-circuiting between injection and production wells.
References
Foundational Research on Sulfo-Tobias Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Synthesis, and Potential Therapeutic Applications of 2-Amino-1,5-naphthalenedisulfonic Acid (Sulfo-Tobias Acid).
Introduction
Sulfo-Tobias acid, chemically known as this compound, is an important naphthalene derivative characterized by the presence of both an amino and two sulfonic acid functional groups.[1][2] While traditionally a key intermediate in the synthesis of azo dyes and pigments, recent research into the biological activities of naphthalenesulfonate derivatives has opened new avenues for its application in medicinal chemistry and drug development.[3][4][5] This technical guide provides a comprehensive overview of the foundational research on Sulfo-Tobias acid, including its chemical and physical properties, detailed synthesis protocols, spectral characterization, toxicological data, and emerging applications in the pharmaceutical field.
Chemical and Physical Properties
Sulfo-Tobias acid is typically a beige or off-white powder.[6][7] Its two sulfonic acid groups confer high water solubility.[8] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₉NO₆S₂ | [2] |
| Molecular Weight | 303.31 g/mol | [8] |
| CAS Number | 117-62-4 | [2] |
| Appearance | Beige or off-white powder | [6][7] |
| Melting Point | > 300 °C | [7] |
| Water Solubility | Soluble | [8] |
| logP | -1.85 (Estimated) | [5] |
| Density | 1.769 g/cm³ | [9] |
Experimental Protocols: Synthesis and Purification
The primary method for the synthesis of Sulfo-Tobias acid is the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid).[6] Several patented methods describe procedures for obtaining the salt-free form of the product, which is often desirable for subsequent chemical transformations.
General Laboratory-Scale Synthesis Protocol (Adapted from Patent Literature)
This protocol is a generalized procedure derived from patented industrial processes and may require optimization for a laboratory setting.[10][11]
Materials:
-
Tobias acid (2-amino-1-naphthalenesulfonic acid)
-
Oleum (fuming sulfuric acid, 20-65%)
-
Adsorbent material (e.g., activated carbon) for purification
-
Ice
-
Water
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Sulfonation:
-
Charge the reaction vessel with oleum. The weight ratio of oleum to Tobias acid can range from 1:5 to 5:1.[10]
-
Cool the oleum to the desired reaction temperature, typically between 5 °C and 55 °C.[10]
-
Slowly add Tobias acid to the cooled oleum under vigorous stirring, maintaining the temperature within the specified range.
-
After the addition is complete, continue stirring for 1 to 5 hours to ensure the reaction goes to completion.[10]
-
-
Purification of the Sulfonated Liquid (Optional):
-
The crude sulfonated liquid can be passed through a column packed with an adsorbent material to remove impurities.[10]
-
-
Precipitation ("Salting Out"):
-
Prepare a separate vessel with a mixture of ice and water.
-
Slowly and carefully add the reaction mixture to the ice-water slurry with stirring. This process is highly exothermic and should be done with caution to control the temperature. Sulfo-Tobias acid will precipitate out of the solution.
-
-
Isolation and Washing:
-
Collect the precipitated Sulfo-Tobias acid by filtration.
-
Wash the filter cake with cold water to remove residual sulfuric acid and other water-soluble impurities.
-
-
Drying:
-
Dry the purified Sulfo-Tobias acid in a drying oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Salt-Free Preparation Method
A patented method for preparing salt-free Sulfo-Tobias acid involves a multi-step process including sulfonation, purification, acid precipitation, cooling, and centrifugation.[10] This method is designed for industrial-scale production but the principles can be adapted for laboratory synthesis. The key is to avoid the use of salts during the precipitation and purification steps.
Spectral Data for Characterization
The identity and purity of Sulfo-Tobias acid can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Sulfo-Tobias acid will exhibit characteristic absorption bands for its functional groups. The sulfonic acid group (-SO₃H) typically shows strong, broad absorptions.
Expected Characteristic FT-IR Peaks for Sulfo-Tobias Acid:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3500 | N-H stretching (amino group) |
| ~3000-3100 | Aromatic C-H stretching |
| ~1620 | N-H bending |
| ~1450-1500 | Aromatic C=C stretching |
| ~1170-1250 | Asymmetric S=O stretching (sulfonic acid) |
| ~1030-1080 | Symmetric S=O stretching (sulfonic acid) |
| ~650-700 | C-S stretching |
Note: The exact peak positions may vary depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of Sulfo-Tobias acid. The chemical shifts will be influenced by the electron-withdrawing sulfonic acid groups and the electron-donating amino group on the naphthalene ring.
¹H NMR Spectral Data:
-
The aromatic protons will appear as a series of doublets and triplets in the aromatic region of the spectrum. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectral Data:
-
The spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring system. The carbons attached to the sulfonic acid and amino groups will have characteristic chemical shifts.
UV-Vis Spectroscopy
The UV-Vis spectrum of Sulfo-Tobias acid in a suitable solvent (e.g., water or ethanol) is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the naphthalene ring system. The position of the absorption maxima (λmax) can be influenced by the solvent polarity and pH.[12]
Applications in Drug Development
While Sulfo-Tobias acid itself is not a therapeutic agent, the naphthalenesulfonate scaffold is present in several bioactive molecules and has shown promise in various therapeutic areas. This suggests that Sulfo-Tobias acid can serve as a valuable starting material or building block for the synthesis of novel drug candidates.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in various cancers.[13][14] Small molecules that can inhibit this pathway are of significant interest in oncology. Naphthalenesulfonate derivatives have been identified as inhibitors of FGF, suggesting they can interfere with the binding of FGF to its receptor and block downstream signaling.[3] This provides a rationale for designing and synthesizing derivatives of Sulfo-Tobias acid as potential FGFR pathway inhibitors.
Antagonism of C-C Chemokine Receptor 8 (CCR8)
The C-C Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor that is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which suppress the anti-tumor immune response.[15][16] Antagonists of CCR8 can deplete these Tregs, thereby enhancing the body's own immune system to fight cancer.[15] Naphthalene-sulfonamide derivatives have been developed as potent CCR8 antagonists.[4] The Sulfo-Tobias acid structure provides a scaffold that can be chemically modified to generate novel CCR8 antagonists.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Small-molecule inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases (TK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 117-62-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Sulpho Tobias Acid | 117-62-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. echemi.com [echemi.com]
- 10. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 11. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 12. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 13. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amino G Acid: Discovery, History, and Synthesis
Introduction
Amino G acid, systematically known as 7-amino-1,3-naphthalenedisulfonic acid, is a crucial intermediate in the synthesis of a wide array of azo dyes. Its chemical structure, featuring both an amino group and two sulfonic acid groups on a naphthalene core, imparts unique properties that are leveraged in the production of vibrant and stable colorants for the textile and other industries. This technical guide provides a comprehensive overview of the discovery and history of Amino G acid, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data.
Chemical Profile:
| Property | Value |
| IUPAC Name | 7-Aminonaphthalene-1,3-disulfonic acid |
| Synonyms | 2-Naphthylamine-6,8-disulfonic acid, Amido-G-Acid |
| CAS Number | 86-65-7 |
| Chemical Formula | C₁₀H₉NO₆S₂ |
| Molecular Weight | 303.31 g/mol |
| Appearance | White to off-white crystalline powder |
Historical Context and Discovery
The discovery of Amino G acid is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. While a singular moment of discovery by an individual is not clearly documented, its development arose from the systematic investigation of naphthalenesulfonic acids as versatile dye intermediates, primarily in Germany. The foundational work on the sulfonation of naphthalene and its derivatives, and the subsequent amination reactions, laid the groundwork for the production of a variety of aminonaphthalenesulfonic acids, including Amino G acid.
A key reaction in one of the primary synthesis routes for Amino G acid is the Bucherer reaction, named after the German chemist Hans Theodor Bucherer. His work on the reversible conversion of naphthols to naphthylamines in the presence of bisulfite was a significant advancement in dye chemistry. A 1923 publication by Fierz-David and Braunschweig described the preparation of Amino G acid by the sulfonation of β-naphthylamine, highlighting its importance as a dye intermediate during that era. The historical trajectory of Amino G acid is thus a story of incremental innovation within the broader narrative of industrial organic chemistry.
Synthesis of Amino G Acid
There are two primary industrial routes for the synthesis of Amino G acid: the traditional method starting from 2-naphthol (β-naphthol) and a more modern approach utilizing 2-amino-1-naphthalenesulfonic acid (Tobias acid).
Traditional Synthesis from 2-Naphthol
This classic method involves two key steps: the disulfonation of 2-naphthol to form G salt (the potassium salt of 2-naphthol-6,8-disulfonic acid), followed by amination via the Bucherer reaction.
Caption: Traditional synthesis pathway of Amino G acid from 2-Naphthol.
Modern Synthesis from Tobias Acid
A newer, patented method avoids the use of 2-naphthylamine, a known carcinogen, by starting with Tobias acid.[1] This process involves the sulfonation of Tobias acid in the presence of sulfur trioxide.[1]
Caption: Modern synthesis pathway of Amino G acid from Tobias Acid.
Experimental Protocols
Protocol 1: Synthesis from 2-Naphthol (Based on a Patented Industrial Process)
This protocol is adapted from a patented process aimed at high yield and environmental safety.[2]
Step 1: Disulfonation of 2-Naphthol
-
In a suitable reactor, charge concentrated sulfuric acid and oleum.
-
Cool the acid mixture and slowly add 2-naphthol while maintaining a low temperature.
-
After the addition is complete, gradually heat the reaction mixture to 90°C and maintain for several hours to ensure complete disulfonation.
-
Cool the reaction mixture.
Step 2: Salting out of G Salt
-
The cooled sulfonation mixture is treated with an ammoniacal liquor to precipitate the ammonium salt of 2-naphthol-6,8-disulfonic acid (G salt).
-
Filter the precipitated G salt and wash.
Step 3: Amination (Bucherer Reaction)
-
Charge the G salt, aqueous ammonia, and an aqueous solution of ammonium sulfite (as a catalyst) into a high-pressure reactor.[2]
-
Heat the mixture to approximately 140°C. The pressure will rise to around 0.6 MPa.[2]
-
Maintain these conditions for approximately 8 hours.[2]
-
After the reaction, cool the mixture and dilute with water.
-
Treat with activated carbon to decolorize and filter.
Step 4: Isolation of Amino G Acid
-
Acidify the filtrate with dilute sulfuric acid to precipitate the Amino G acid.
-
Filter the product, wash with water, and dry to obtain Amino G acid.
Protocol 2: Synthesis from Tobias Acid (Based on a Patented Process)
This protocol is based on a patented method for producing Amino G acid and Amino J acid from Tobias acid.[1]
-
Charge a reaction vessel with 100% sulfuric acid (prepared from concentrated sulfuric acid and oleum).[1]
-
Add 2-amino-1-naphthalenesulfonic acid (Tobias acid) to the sulfuric acid.[1]
-
Heat the mixture to 110-115°C to induce rearrangement of the sulfonic acid group.[1]
-
Over a period of approximately 45 minutes, add liquid sulfur trioxide dropwise while maintaining the temperature at 110-115°C.[1]
-
Continue heating at this temperature for about 6 hours.[1]
-
Cool the reaction mixture to room temperature and then dilute with a small amount of water.[1]
-
The Amino G acid can then be separated from the reaction mixture. Further processing of the mother liquor can yield Amino J acid.[1]
Quantitative Data
The yield and purity of Amino G acid are highly dependent on the chosen synthetic route and the specific reaction conditions. The following table summarizes available data from various sources.
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Traditional (Patented Process) | 2-Naphthol | H₂SO₄, Oleum, NH₃, (NH₄)₂SO₃ | 140-142°C, 0.6-0.61 MPa, 8h (Amination) | 95.1 - 95.3 | >81 | [2] |
| Modern (Patented Process) | Tobias Acid | 100% H₂SO₄, SO₃ | 110-115°C, 6h (Sulfonation) | 51.5 | Not specified | [1] |
| Modern (Varied Conditions) | Tobias Acid | 100% H₂SO₄, SO₃ | 100°C, 6h (Sulfonation) | 9.5 | Not specified | [1] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: A product specification sheet from a commercial supplier indicates that the infrared spectrum conforms to their standard, which would be expected to show characteristic peaks for amino groups, sulfonic acid groups, and the aromatic naphthalene ring system.
-
Fluorescence Spectroscopy: The monopotassium salt of Amino G acid is known to be fluorescent.[3][4] It exhibits an excitation maximum (λex) at 310 nm and an emission maximum (λem) at 450 nm in a 0.1 M phosphate buffer at pH 7.0.[3]
Applications
The primary application of Amino G acid is as an intermediate in the manufacture of azo dyes. The amino group serves as a site for diazotization, which can then be coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-) that imparts color. The sulfonic acid groups enhance the water solubility of the resulting dyes, making them suitable for dyeing textiles in aqueous baths.
Conclusion
Amino G acid is a compound with a rich history rooted in the development of the synthetic dye industry. Its synthesis, achievable through both traditional and modern methods, has been optimized over the years to improve yield, purity, and safety. As a key building block for a wide range of colorants, Amino G acid continues to be a compound of significant industrial importance. Further research into more sustainable and efficient synthetic pathways remains an area of interest for chemical manufacturers.
References
An In-depth Technical Guide to 2-Amino-1,5-naphthalenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1,5-naphthalenedisulfonic acid, a significant intermediate in the synthesis of azo dyes and a molecule of interest in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential as an antiviral agent.
Core Chemical and Physical Properties
This compound, also known as 5-sulfo-Tobias acid, is a beige-colored powder. Its fundamental structure consists of a naphthalene backbone substituted with an amino group and two sulfonic acid groups. This compound is highly soluble in water.
| Property | Value |
| IUPAC Name | 2-aminonaphthalene-1,5-disulfonic acid |
| CAS Number | 117-62-4 |
| Molecular Formula | C₁₀H₉NO₆S₂ |
| Molecular Weight | 303.31 g/mol |
| Melting Point | >300°C |
| Water Solubility | 4494 mg/L at 25°C (estimated) |
| logP | -1.85 (estimated) |
Spectroscopic Data
A comprehensive spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid has been conducted, providing insights into its structural and electronic characteristics. The following tables summarize key spectroscopic data.
¹H and ¹³C NMR Spectral Data
FT-IR Spectral Data
Fourier Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amino group) |
| ~1600 | N-H bending (amino group) |
| ~1200-1100 | S=O stretching (sulfonic acid) |
| ~1050-1000 | S-O stretching (sulfonic acid) |
Note: The above are expected ranges for the functional groups present. A detailed vibrational spectrum analysis has been reported by S. Muthu et al. in Spectroscopy Letters.[2]
UV-Vis Absorption Data
The UV-visible absorption spectrum of this compound is influenced by the solvent. Computational studies by S. Muthu and colleagues have explored these electronic properties.[2] Generally, naphthalenesulfonic acid derivatives exhibit strong absorption in the UV region.
Experimental Protocols
Synthesis of Salt-Free this compound
The following protocol is adapted from a patented method for preparing high-purity, salt-free this compound.
Materials:
-
2-Amino-1-naphthalenesulfonic acid (Tobias acid)
-
20% Oleum
-
Refrigerated water
Procedure:
-
Sulfonation Reaction: In a five-necked flask equipped with a sickle formula agitator, condenser, and thermometer, add 500 grams of 20% oleum.
-
Cool the oleum to 10°C with refrigerated water while stirring.
-
Slowly add 100 grams of Tobias acid to the cooled oleum.
-
After the addition is complete, continue the reaction for 2.5 hours at 10°C.
-
Purification of Sulfonated Liquid: The resulting sulfonated liquid is passed through one or more absorption pillars containing adsorbents to obtain a refined sulfonated liquid.
-
Acid Precipitation: The refined sulfonated liquid is then subjected to acid eduction.
-
Centrifugation and Filtration: The precipitated product is separated by centrifugation.
-
Refining Acid Filtrate: The acid filtrate can be recycled.
-
Recovery of Gases: Sulfuric acid tail gas and SO₃ gas are recovered.
This method is reported to yield a product with a purity of over 98.5% (HPLC) and an industrial yield greater than 93.5%.
Biological Activity and Potential in Drug Development
Derivatives of naphthalenedisulfonic acid have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
Anti-HIV Activity
Studies have revealed that certain naphthalenesulfonic acid analogs can inhibit HIV-1 and HIV-2. A bis(3-amino-1,5-naphthalenedisulfonic acid) derivative has been identified as a potent inhibitor of HIV-1 induced cytopathogenicity.
Mechanism of Action: The primary mechanism of antiviral activity is believed to be the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. These compounds have also been shown to inhibit the formation of syncytia (giant cells), a hallmark of HIV infection.
Experimental Protocols for Antiviral Assays
HIV Reverse Transcriptase Inhibition Assay (General Protocol):
This assay measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase.
-
A reaction mixture is prepared containing the HIV-1 RT enzyme, a template-primer (such as poly(A)-oligo(dT)), and deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP).
-
The test compound (e.g., a naphthalenedisulfonic acid derivative) is added to the reaction mixture at various concentrations.
-
The reaction is incubated to allow for DNA synthesis.
-
The newly synthesized DNA is precipitated and collected on a filter.
-
The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
The concentration of the compound that inhibits RT activity by 50% (IC₅₀) is determined.
Cytopathogenicity Assay in MT-4 Cells (General Protocol):
This assay assesses the ability of a compound to protect cells from the cytopathic effects of HIV infection.
-
MT-4 cells, a human T-cell line highly susceptible to HIV, are seeded in a 96-well plate.
-
The test compound is added to the wells at various concentrations.
-
The cells are then infected with a known amount of HIV.
-
The plates are incubated for several days.
-
Cell viability is determined using a colorimetric method, such as the MTT assay, which measures mitochondrial activity.
-
The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is calculated.
Toxicology and Safety
The safety profile of this compound is an important consideration.
| Toxicity Data | Value |
| Oral LD₅₀ (Rat) | 5430 mg/kg |
| Skin Irritation (Rabbit) | Mild (500 mg/24h) |
| Eye Irritation (Rabbit) | Moderate (20 mg/24h) |
| Aquatic Toxicity | No data available |
Note: This data is for the parent compound and may not be representative of all its derivatives.
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a versatile chemical with established applications in the dye industry and emerging potential in the field of drug development. Its derivatives have demonstrated noteworthy anti-HIV activity, warranting further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. As with all chemical research, appropriate safety precautions should be strictly followed.
References
Theoretical Exploration of 2-Amino-1,5-naphthalenedisulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1,5-naphthalenedisulfonic acid, a sulfonated aromatic amine, is a significant intermediate in the synthesis of various azo dyes. Beyond its industrial importance, its molecular structure and electronic properties are of considerable interest to researchers in computational chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the molecule's geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding its reactivity and potential applications. This technical guide synthesizes the findings from theoretical and spectroscopic analyses of this compound, presenting a comprehensive overview for researchers, scientists, and professionals in drug development.
Theoretical and Spectroscopic Data
Computational studies, primarily leveraging Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, have been instrumental in elucidating the structural and electronic properties of this compound. These theoretical calculations are often corroborated by experimental spectroscopic data from Fourier Transform Infrared (FT-IR), Raman, and UV-visible spectroscopy.
Optimized Molecular Geometry
The optimized geometry of this compound reveals a naphthalene core with amino and sulfonic acid groups influencing its planarity and bond lengths. While the full set of bond lengths and angles is extensive, key parameters can be summarized to highlight the impact of the functional groups.
| Parameter | Description |
| C-N Bond Length | The bond distance between the carbon atom of the naphthalene ring and the nitrogen atom of the amino group. |
| C-S Bond Length | The bond distance between the carbon atoms of the naphthalene ring and the sulfur atoms of the sulfonic acid groups. |
| S-O Bond Lengths | The bond distances within the sulfonic acid groups. |
| Dihedral Angles | Angles describing the orientation of the amino and sulfonic acid groups relative to the naphthalene plane. |
Note: Specific values are typically reported in detailed computational chemistry publications.
Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, provides a "fingerprint" of the molecule, allowing for the identification of characteristic functional group vibrations. The potential energy distribution (PED) analysis is used to make unambiguous assignments of the vibrational modes.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretching | Typically in the range of 3400-3500 | Corroborated by FT-IR spectra |
| S=O Stretching | Around 1200-1300 | Strong absorptions in FT-IR |
| C-N Stretching | In the region of 1300-1400 | Identified in both FT-IR and Raman |
| Aromatic C-H Stretching | Above 3000 | Characteristic of the naphthalene ring |
Electronic Properties
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.
| Property | Description | Typical Calculated Value (eV) |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | - |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | - |
| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO, related to the molecule's excitability and stability. | - |
Note: The specific energy values are dependent on the computational method and solvent model used.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule. It quantifies the stabilization energies associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis type) orbitals.
| Donor NBO | Acceptor NBO | Stabilization Energy (E² in kcal/mol) |
| Lone Pair (N) | Antibonding (C-C) | Significant stabilization energy indicates delocalization of the nitrogen lone pair into the aromatic system. |
| Bonding (C-C) | Antibonding (C-C) | Interactions within the naphthalene ring indicative of aromaticity. |
Experimental and Computational Protocols
The theoretical data presented is primarily derived from studies employing Density Functional Theory (DFT). A typical computational protocol is as follows:
-
Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.
-
Electronic Property Calculation: The energies of the frontier molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular bonding and stabilization energies.
Experimental validation of the theoretical results is typically achieved through:
-
FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the compound and compare the experimental wavenumbers with the theoretically calculated values.
-
UV-Visible Spectroscopy: To study the electronic transitions of the molecule and compare the experimental absorption maxima with the transitions predicted by Time-Dependent DFT (TD-DFT) calculations.
Visualizations
Theoretical Study Workflow
The following diagram illustrates a typical workflow for the theoretical and spectroscopic characterization of this compound.
Metabolic Activation Pathway of Aromatic Amines
While a specific signaling pathway for this compound is not well-defined in the literature, the general metabolic activation pathway for aromatic amines, a class to which this molecule belongs, is of toxicological significance. This pathway can lead to the formation of reactive intermediates capable of binding to cellular macromolecules.
Methodological & Application
Application Notes: Synthesis and Utility of Azo Dyes Derived from 2-Amino-1,5-naphthalenedisulfonic Acid
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1][2] Their defining feature is the azo group (–N=N–), which links two aromatic systems, creating an extended conjugated system responsible for their intense color.[3][4] The synthesis of azo dyes is a robust two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][5]
2-Amino-1,5-naphthalenedisulfonic acid (also known as 5-sulfo-Tobias acid) is a crucial intermediate in the synthesis of various azo dyes, particularly in the production of orange and red reactive dyes.[6] Its chemical structure, featuring a naphthalene core with both amino and sulfonic acid groups, allows for the creation of dyes with specific properties, such as enhanced water solubility and the ability to form covalent bonds with textile fibers. Dyes derived from this compound tend to produce more bathochromic shades (a shift to longer wavelengths, i.e., deeper colors) compared to those from Tobias acid.[6]
Chemical Principles
The synthesis of azo dyes from this compound follows a well-established reaction pathway:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][7] The reaction is highly temperature-sensitive and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1][8]
-
Azo Coupling: The resulting aryldiazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound known as a coupling component (e.g., phenols, naphthols, or aromatic amines).[1][5] The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound.[5] The pH of the reaction medium is a critical parameter; coupling to phenols and naphthols is typically carried out in mildly alkaline conditions, while coupling to aromatic amines is performed in acidic to neutral media.[1]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of azo dyes using this compound.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt, which is the reactive intermediate for the subsequent coupling reaction.
Materials and Equipment:
-
This compound (C₁₀H₉NO₆S₂, MW: 303.32 g/mol )
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Crushed ice
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Disposable pipettes
Procedure:
-
In a 250 mL beaker, create a suspension of this compound in distilled water.
-
Add concentrated hydrochloric acid to the suspension and cool the mixture to 0–5 °C using an ice-water bath, with constant stirring.
-
In a separate small beaker, prepare a solution of sodium nitrite by dissolving it in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt and unwanted side reactions.[8][9]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
The resulting mixture, a suspension of the diazonium salt, should be used immediately in the subsequent azo coupling reaction.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry. Do not isolate the solid salt unless following a specific, validated procedure. Always keep it in solution or as a wet paste.
Protocol 2: Azo Coupling Reaction (General)
This protocol describes the reaction of the prepared diazonium salt with a suitable coupling component to form the final azo dye.
Materials and Equipment:
-
Diazonium salt suspension (from Protocol 1)
-
Coupling component (e.g., 2-naphthol, H-acid, resorcinol)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for phenolic couplers
-
Sodium acetate (CH₃COONa) for amine couplers
-
Distilled water
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
pH meter or pH paper
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a 500 mL beaker, dissolve the chosen coupling component in an appropriate aqueous solution.
-
Cool the solution of the coupling component to 0–5 °C in an ice-water bath with efficient stirring.
-
Slowly add the cold diazonium salt suspension (from Protocol 1) to the cold solution of the coupling component. A brightly colored precipitate of the azo dye should form immediately.[11]
-
During the addition, monitor and adjust the pH of the reaction mixture. Maintain alkaline conditions (pH 8-10) for phenolic couplers or slightly acidic to neutral conditions (pH 4-7) for amine couplers.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the solid product on the filter with cold water and then with a saturated sodium chloride solution to remove impurities and excess reagents.[7]
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a water/ethanol mixture).
Data Presentation
The properties of the final azo dye are highly dependent on the coupling component used. This compound is a known precursor for several commercial reactive dyes.
| Diazo Component | Coupling Component | Resulting Dye Class | Typical Color |
| This compound | N-methyl-J-acid | Reactive Dye (e.g., part of Reactive Orange 84 structure) | Orange |
| This compound | H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) | Reactive Dye (e.g., part of Reactive Red 239 structure) | Red |
| This compound | 2-Naphthol | Monoazo Dye | Red-Orange |
| This compound | Phenol | Monoazo Dye | Yellow-Orange |
Visualizations
Logical Workflow for Azo Dye Synthesis
Caption: General experimental workflow for the synthesis of azo dyes.
Chemical Pathway: Diazotization Reaction
Caption: Diazotization of this compound.
Chemical Pathway: Azo Coupling with 2-Naphthol
Caption: Azo coupling reaction with 2-naphthol as the coupling component.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. jchemrev.com [jchemrev.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. This compound | 117-62-4 [chemicalbook.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 11. cuhk.edu.hk [cuhk.edu.hk]
Application Notes and Protocols: Diazotization of 2-Amino-1,5-naphthalenedisulfonic acid
Introduction
The diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis, particularly for the production of azo dyes.[1] This process converts a primary aromatic amine into a diazonium salt, which serves as a versatile intermediate.[2][3] 2-Amino-1,5-naphthalenedisulfonic acid is a key starting material in the synthesis of various dyes and pigments. Its diazotization product can be subsequently coupled with electron-rich aromatic compounds, such as phenols and anilines, to form a wide array of azo dyes.[1]
This document provides a detailed protocol for the diazotization of this compound. The procedure emphasizes safety, reproducibility, and the generation of a diazonium salt solution suitable for immediate use in subsequent coupling reactions. Diazonium salts are typically unstable and are therefore prepared in situ and used without isolation.[4]
Chemical Principles
The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl).[2][3] Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with the mineral acid.[4] The reaction is highly temperature-sensitive and must be carried out at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt into nitrogen gas and a phenol.[4][5] The strong acid protonates the nitrous acid, which ultimately leads to the formation of the electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the aromatic amine then attacks the nitrosonium ion, initiating a series of steps that, after dehydration, yield the aryldiazonium ion (Ar-N₂⁺).
Safety Precautions
Solid diazonium salts are notoriously unstable and can be explosive when dry, sensitive to friction and shock.[6] Therefore, they are almost always generated and used in a cold aqueous solution without being isolated. Adherence to strict safety protocols is mandatory.
-
Temperature Control: Maintain the reaction temperature below 5 °C at all times.[4][6] Higher temperatures can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially causing the reaction to become uncontrollable.
-
Reagent Addition: Add the sodium nitrite solution slowly and incrementally to manage the exothermic reaction and prevent localized temperature increases.
-
Excess Nitrite: Use a stoichiometric amount of sodium nitrite. After the reaction, check for excess nitrous acid using starch-iodide paper (it will turn blue-black).[7] If present, excess nitrous acid should be neutralized, for example, with a small amount of urea or sulfamic acid.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.[8]
-
Isolation: Do not attempt to isolate the solid diazonium salt unless its stability is fully understood and appropriate safety measures are in place.[6]
-
Quenching: Before workup or disposal, any remaining diazonium salt in the reaction mixture should be quenched, typically by adding a coupling agent or by controlled decomposition.[6]
Experimental Protocol
This protocol details the diazotization of this compound to prepare a diazonium salt solution for immediate use.
Materials and Reagents:
-
This compound
-
Sodium Carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Beakers (various sizes)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Graduated cylinders
-
Dropping funnel or pipette
Procedure:
-
Preparation of the Amine Solution:
-
In a 250 mL beaker, create a slurry of 0.05 mol of this compound in 100 mL of water.
-
Slowly add a 10% aqueous solution of sodium carbonate while stirring until the acid dissolves to form a clear solution of its sodium salt.
-
Cool the resulting solution to 0-5 °C in an ice-water bath using a magnetic stirrer.
-
Once cooled, slowly add 10 mL (approx. 0.12 mol) of concentrated hydrochloric acid. The solution should be strongly acidic. Maintain the temperature below 5 °C during the addition.
-
-
Preparation of the Nitrite Solution:
-
In a separate small beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of distilled water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the cold sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over 15-20 minutes.
-
Use a thermometer to carefully monitor the temperature, ensuring it remains between 0 and 5 °C throughout the addition.[5]
-
After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (immediate blue-black color) indicates a slight excess of nitrous acid, which confirms the completion of the diazotization.[7]
-
The resulting solution/suspension contains the 1,5-disulfonaphthalene-2-diazonium salt and is now ready for the subsequent coupling reaction.
-
Data Presentation
The following table summarizes the quantitative parameters for the described protocol.
| Parameter | Value | Moles (approx.) | Molar Ratio | Notes |
| This compound | Based on 0.05 mol | 0.05 | 1.0 | Starting primary aromatic amine. |
| Sodium Nitrite (NaNO₂) | 3.5 g | 0.051 | ~1.02 | A slight excess ensures complete reaction. |
| Concentrated Hydrochloric Acid (HCl) | 10 mL | 0.12 | ~2.4 | Provides the acidic medium and reacts with NaNO₂. |
| Reaction Temperature | 0–5 °C | N/A | N/A | Critical for the stability of the diazonium salt.[4] |
| Reaction Time | 30-50 minutes | N/A | N/A | Includes addition and subsequent stirring. |
Visualization
The following diagram illustrates the experimental workflow for the diazotization process.
Caption: Experimental workflow for the diazotization of this compound.
References
Application Notes and Protocols: 2-Amino-1,5-naphthalenedisulfonic Acid and its Analogs as Fluorescent Probes for Proteins
Note to the Reader: While the inquiry specified 2-Amino-1,5-naphthalenedisulfonic acid, the available scientific literature extensively details the use of a closely related compound, 8-Anilino-1-naphthalenesulfonic acid (ANS) , as a fluorescent probe for protein studies. Due to the limited specific data on the use of this compound in this application, this document will focus on the principles and protocols established for ANS as a representative naphthalenesulfonic acid-based fluorescent probe. The methodologies described herein are likely adaptable for this compound, though empirical validation would be required.
Introduction
Naphthalenesulfonic acid derivatives, particularly 8-Anilino-1-naphthalenesulfonic acid (ANS), are powerful extrinsic fluorescent probes used to study the structure, function, and dynamics of proteins.[1][2] These molecules are characterized by their sensitivity to the polarity of their microenvironment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, a significant increase in fluorescence intensity and a blue shift in the emission maximum are observed.[1] This property makes ANS an invaluable tool for monitoring protein conformational changes, folding and unfolding pathways, ligand binding, and the formation of protein aggregates.[1]
This compound is primarily utilized in the synthesis of composite reactive dyes and organic pigments.[3] It also serves as a geothermal tracer in high-temperature reservoir systems due to its high water solubility and thermal stability.[3] While molecular docking studies suggest potential antiviral properties by targeting specific amino acids, its application as a fluorescent probe for proteins is not well-documented in the available literature.[3]
Principle of Fluorescence Probing with ANS
The fluorescence of ANS is highly dependent on its local environment. In polar solvents like water, the excited state of ANS is quenched through interactions with the solvent molecules, resulting in low fluorescence. When ANS binds to hydrophobic pockets on a protein's surface, it is shielded from the aqueous environment. This non-polar environment restricts the rotational freedom of the molecule and reduces the quenching effect, leading to a significant enhancement of its fluorescence quantum yield. The change in fluorescence intensity and the shift in emission wavelength can be used to quantify the extent of hydrophobic surface exposure on a protein.
Quantitative Data Presentation
The following table summarizes typical fluorescence properties and binding characteristics of ANS with various proteins. These values can vary depending on experimental conditions such as pH, temperature, and buffer composition.
| Protein | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Bound) | Dissociation Constant (Kd) (μM) | Reference |
| Bovine Serum Albumin (BSA) | ~350 | ~480 | ~0.7 | 1.6 - 5.8 | [1] |
| Lysozyme | ~350 | ~480 | - | 100 - 200 | [1] |
| Apomyoglobin | ~370 | ~465 | ~0.8 | 0.5 - 2.0 | |
| α-Lactalbumin (molten globule) | ~360 | ~470 | - | ~20 | |
| Human Serum Albumin (HSA) | ~350 | ~475 | ~0.6 | 2.5 - 7.0 |
Experimental Protocols
Protocol 1: Determination of Protein Hydrophobicity using ANS
Objective: To measure the relative surface hydrophobicity of a protein by titrating with ANS and measuring the corresponding increase in fluorescence.
Materials:
-
Protein of interest
-
8-Anilino-1-naphthalenesulfonic acid (ANS)
-
Appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the protein of interest in the desired buffer. Determine the precise concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
Prepare a stock solution of ANS (e.g., 1 mM) in the same buffer. Protect the solution from light.
-
-
Setting up the Experiment:
-
In a quartz cuvette, add a fixed amount of the protein solution (e.g., 2 µM final concentration) to a final volume of 2 mL with the buffer.
-
Place the cuvette in the spectrofluorometer and allow it to equilibrate to the desired temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 350 nm and the emission scan range from 400 to 600 nm.
-
Record the fluorescence spectrum of the protein solution alone (this serves as the blank).
-
Add small aliquots of the ANS stock solution to the cuvette, mixing gently after each addition. The final ANS concentrations can range from 0 to 100 µM.
-
After each addition of ANS, allow the solution to incubate for 2-5 minutes in the dark before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the fluorescence spectrum of the protein alone from each of the spectra obtained after ANS addition.
-
Plot the fluorescence intensity at the emission maximum (around 480 nm) as a function of the ANS concentration.
-
The initial slope of this plot is an indicator of the protein's surface hydrophobicity. A steeper slope suggests a higher degree of exposed hydrophobic regions.
-
Protocol 2: Monitoring Protein Unfolding or Conformational Changes
Objective: To use ANS to monitor changes in a protein's tertiary structure induced by denaturants, temperature, or ligand binding.
Materials:
-
Same as Protocol 1
-
Denaturant (e.g., urea or guanidinium hydrochloride) or ligand of interest
-
Temperature-controlled spectrofluorometer
Procedure:
-
Preparation:
-
Prepare protein and ANS solutions as described in Protocol 1.
-
Prepare a high-concentration stock solution of the denaturant or ligand.
-
-
Experiment Setup:
-
Prepare a series of samples containing a fixed concentration of protein and ANS (e.g., 2 µM protein and 20 µM ANS).
-
To each sample, add increasing concentrations of the denaturant or ligand.
-
For thermal unfolding, prepare a single sample and use a temperature-controlled cuvette holder to incrementally increase the temperature.
-
-
Fluorescence Measurement:
-
Incubate each sample at the desired temperature for a sufficient time to reach equilibrium.
-
Record the fluorescence emission spectrum for each sample at an excitation wavelength of 350 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the denaturant concentration, ligand concentration, or temperature.
-
A sigmoidal curve is typically observed for unfolding transitions, from which the midpoint of the transition (Cm for chemical denaturation, Tm for thermal denaturation) can be determined. This provides information about the stability of the protein.
-
Applications in Drug Development
The use of fluorescent probes like ANS is highly relevant in the field of drug development:
-
Target-Ligand Interactions: By monitoring changes in ANS fluorescence, researchers can study the binding of small molecule inhibitors or drug candidates to their target proteins. A displacement of bound ANS by a ligand can indicate competitive binding to the same hydrophobic site.
-
Protein Stability and Formulation: ANS can be used to assess the conformational stability of therapeutic proteins under various formulation conditions (e.g., different pH, excipients). This helps in developing stable and effective biopharmaceutical products.
-
High-Throughput Screening: The fluorescence-based nature of the assay makes it amenable to high-throughput screening of compound libraries to identify potential drug leads that bind to a target protein and alter its conformation.
Conclusion
While this compound itself is not extensively documented as a fluorescent probe for proteins, its analog, 8-Anilino-1-naphthalenesulfonic acid (ANS), serves as a powerful and versatile tool in protein science and drug discovery. The principles and protocols outlined in these application notes provide a foundation for utilizing naphthalenesulfonic acid-based probes to gain valuable insights into protein structure, dynamics, and interactions. Researchers interested in using this compound for such purposes should first characterize its fluorescence properties in response to different solvent polarities and upon interaction with well-characterized proteins.
References
Application of 2-Naphthalenesulfonyl Chloride in HPLC Derivatization of Amines
Note: Direct applications of 2-Amino-1,5-naphthalenedisulfonic acid as an HPLC derivatization agent are not extensively documented in the provided search results. This document details the application of a structurally related compound, 2-naphthalenesulfonyl chloride (NSCl) , for the pre-column derivatization of primary and secondary amines to facilitate their analysis by High-Performance Liquid Chromatography (HPLC).
Introduction
Many amine compounds lack a significant chromophore or fluorophore, making their detection by common HPLC detectors (UV-Vis, Fluorescence) challenging. Chemical derivatization is a technique used to attach a molecule with desirable detection properties to the analyte of interest. 2-naphthalenesulfonyl chloride is a derivatizing reagent that reacts with primary and secondary amines to form stable sulfonamides. These derivatives exhibit strong UV absorbance and fluorescence, significantly enhancing detection sensitivity. This application note provides a detailed protocol for the derivatization of amines with NSCl and their subsequent analysis by HPLC.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is typically carried out in a basic medium to neutralize the hydrochloric acid byproduct and facilitate the reaction. The resulting N-substituted naphthalenesulfonamide is a stable derivative that can be readily analyzed by reversed-phase or normal-phase HPLC.
Experimental Protocols
Derivatization of Secondary Amines (e.g., Spectinomycin)
This protocol is based on a method developed for the assay of spectinomycin.[1]
Materials:
-
Sample containing the secondary amine
-
2-naphthalenesulfonyl chloride (NSCl)
-
Catalyst (e.g., Lincomycin, 1-methylpyrrole, 2-acetyl-1-methylpyrrole, or 2-acetyl-pyrrole)[1]
-
Solvent (e.g., appropriate organic solvent)
-
Buffer solution
-
Extraction solvent (e.g., Chloroform)[2]
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in an appropriate solvent.
-
Derivatization Reaction:
-
To the sample solution, add a solution of 2-naphthalenesulfonyl chloride.
-
Add a catalytic amount of a suitable catalyst. The use of a catalyst is crucial as it can prevent the degradation of the analyte and improve the yield of the derivative by approximately 15%.[1]
-
Allow the reaction to proceed under controlled temperature and time.
-
-
Extraction:
-
After the reaction is complete, extract the derivatized sample into an organic solvent like chloroform.[2]
-
Evaporate the organic layer to dryness and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.
Derivatization of Primary Amines (e.g., Neomycin)
This protocol is adapted from a method for the analysis of neomycin sulfate.[2]
Materials:
-
Sample containing the primary amine
-
2-naphthalenesulfonyl chloride (NSCl)
-
Internal Standard (e.g., Prednisolone)[2]
-
Buffer solution
-
Chloroform for extraction[2]
Procedure:
-
Sample and Standard Preparation: Prepare solutions of the sample and an internal standard in an appropriate solvent.
-
Derivatization Reaction:
-
Mix the sample solution with the internal standard.
-
Add the NSCl reagent solution.
-
Adjust the pH with a suitable buffer to ensure an alkaline environment for the reaction.
-
Heat the mixture at a specific temperature for a defined period to ensure complete derivatization. For instance, a method for tobramycin derivatization with NSCl involves heating at 80°C for 40 minutes.
-
-
Extraction:
-
After cooling, extract the derivatized amines into chloroform.[2]
-
Separate the chloroform layer and evaporate it to dryness.
-
-
Sample Reconstitution: Dissolve the residue in the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system for separation and quantification.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the HPLC analysis of amines derivatized with 2-naphthalenesulfonyl chloride.
Table 1: Linearity and Precision for NSCl-Derivatized Amines
| Analyte | Linearity Range (mg/mL) | Correlation Coefficient (r) | Relative Standard Deviation (RSD) |
| Spectinomycin hydrochloride | 0.05 - 0.3 | 0.9997[1] | 0.67%[1] |
| Spectinomycin sulfate | 0.05 - 0.3 | 0.9999[1] | 0.86%[1] |
| Neomycin sulfate | 0.02 - 0.4 | 0.9996[2] | 0.92% (for Neomycin B + 1/2C)[2] |
| Neamine | Not specified | Not specified | 1.4%[2] |
Table 2: HPLC Conditions for Analysis of NSCl-Derivatized Amines
| Parameter | Spectinomycin Analysis | Neomycin Analysis | Tobramycin Analysis |
| Chromatography Mode | Normal-Phase[1] | Normal-Phase[2] | Reversed-Phase |
| Column | Silica[1] | Silica[2] | Knauer-Eurospher 100-5 C18 (300 mm × 4 mm i.d, 5 µm) |
| Mobile Phase | Not specified | Not specified | Acetonitrile –1% phosphoric acid in water (90:10, v/v) |
| Flow Rate | Not specified | Not specified | 2 mL/min |
| Column Temperature | Not specified | Not specified | 40 °C |
| Detection Wavelength | 254 nm (UV)[1] | 254 nm (UV)[2] | Excitation: 300 nm, Emission: 380 nm (Fluorescence) |
| Internal Standard | Not specified | Prednisolone[2] | Not specified |
| Sensitivity | Approx. 4 ng on-column[1] | Not specified | Not specified |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the pre-column derivatization of amines with 2-naphthalenesulfonyl chloride followed by HPLC analysis.
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-1,5-naphthalenedisulfonic acid as a pH indicator experimental setup
Despite extensive research, there is no scientific literature or established protocol to support the use of 2-Amino-1,5-naphthalenedisulfonic acid as a standalone visual pH indicator. This compound, a vital intermediate in the synthesis of various azo dyes, does not appear to exhibit the distinct, pH-dependent color changes characteristic of common acid-base indicators.
Researchers, scientists, and drug development professionals should be aware that while this compound is a cornerstone in the creation of colorful substances, its own properties in solution do not lend themselves to direct use for visually determining pH. The primary application of this compound lies in its chemical reactivity to form a diverse range of azo dyes, which themselves may have pH-sensitive properties.
Physicochemical Properties
While not a visual pH indicator, understanding the basic physicochemical properties of this compound is crucial for its application in dye synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₆S₂ |
| Molecular Weight | 303.31 g/mol |
| pKa | -0.51 ± 0.40 (Predicted) |
| Appearance | Beige to off-white powder |
| Solubility | Soluble in water |
Application in Azo Dye Synthesis
The significance of this compound is in its role as a diazo component. Through a process called diazotization, the amino group (-NH₂) on the naphthalene ring is converted into a diazonium salt (-N₂⁺). This highly reactive intermediate is then coupled with other aromatic compounds (coupling components) to form azo dyes. The resulting azo compounds possess extended conjugated systems which are responsible for their vibrant colors. The final color and pH sensitivity of the synthesized dye are determined by the chemical structures of both the diazo component and the coupling component.
A generalized workflow for the synthesis of an azo dye using this compound is outlined below.
Figure 1. Generalized workflow for azo dye synthesis.
Conclusion for Researchers
Application Notes and Protocols: Synthesis of Reactive Dyes Using Sulfo-Tobias Acid
Introduction
The synthesis of reactive dyes is a cornerstone of the textile and coloration industry, prized for their vibrant colors and excellent wash fastness due to the formation of covalent bonds with fibers. A key intermediate in the production of many azo reactive dyes is 2-amino-1-naphthalenesulfonic acid, commonly known as Sulfo-Tobias acid. The synthesis process is primarily a two-step reaction involving the diazotization of Sulfo-Tobias acid, followed by an azo coupling reaction with a suitable coupling component. This document provides detailed experimental protocols, quantitative data, and workflow visualizations for the synthesis of reactive dyes utilizing Sulfo-Tobias acid, intended for researchers, scientists, and professionals in drug development and materials science.
Reaction Mechanism and Workflow
The general mechanism involves the conversion of the primary aromatic amine of Sulfo-Tobias acid into a diazonium salt. This is achieved through nitrosation with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. This reaction is critically temperature-sensitive and is conducted at 0-5°C to prevent the decomposition of the unstable diazonium salt.
The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, the coupling component. Common coupling components include various naphthol and aminonaphthalene sulfonic acids (e.g., H-acid, J-acid, Gamma acid). These components are often modified by reacting them with cyanuric chloride to introduce a reactive triazinyl group, which will later form the covalent bond with the fiber. The azo coupling is an electrophilic aromatic substitution, and the pH of the reaction medium is crucial for controlling the position of the coupling.
Experimental Protocols
Safety Precautions:
-
Conduct all experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic amines, diazonium salts (which can be explosive when dry), and concentrated acids are hazardous. Handle with extreme care.
Protocol 1: Diazotization of Sulfo-Tobias Acid
This protocol details the formation of the diazonium salt of Sulfo-Tobias acid.
Materials:
-
Sulfo-Tobias Acid (2-amino-1-naphthalenesulfonic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled Water
-
Sulfamic Acid (for quenching excess nitrous acid)
-
Potassium Iodide-Starch Paper
Procedure:
-
In a beaker, create a suspension of Sulfo-Tobias acid in water.
-
Add concentrated hydrochloric acid to the suspension and cool the mixture to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold Sulfo-Tobias acid suspension. Maintain the temperature between 0-5°C throughout the addition.
-
Continue stirring the mixture for 1-2 hours at 0-5°C to ensure the diazotization is complete.
-
Check for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess).
-
If excess nitrous acid is present, add a small amount of sulfamic acid to quench it until the test is negative.
-
The resulting diazo liquid should be used immediately in the subsequent coupling reaction due to its instability.
Protocol 2: Azo Coupling Reaction
This protocol describes the coupling of the diazotized Sulfo-Tobias acid with a generic coupling component (e.g., H-acid).
Materials:
-
Diazo liquid of Sulfo-Tobias Acid (from Protocol 1)
-
Coupling component (e.g., H-acid, J-acid, or a cyanurated derivative)
-
Sodium Carbonate (soda ash) or Sodium Hydroxide solution
-
Ice
-
Sodium Chloride (for salting out)
Procedure:
-
In a separate reactor, dissolve the chosen coupling component (e.g., H-acid) in water. If necessary, adjust the pH with sodium carbonate or sodium hydroxide solution to achieve complete dissolution.
-
Cool the coupling component solution to 0-5°C using an ice bath.
-
Slowly add the freshly prepared diazo liquid of Sulfo-Tobias acid to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and adjust the pH to the optimal range for the specific coupling reaction. For coupling with H-acid, a pH of 6.5-7.0 is often used, maintained by the gradual addition of a sodium carbonate solution.
-
Continue stirring the reaction mixture for 2-4 hours, maintaining the temperature and pH. The completion of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the dye can be precipitated from the solution by "salting out," which involves adding a significant amount of sodium chloride.
-
Filter the precipitated dye, wash it with a minimal amount of cold water or brine, and dry it at a suitable temperature (e.g., 60-80°C).
Data Presentation
The following tables summarize quantitative data extracted from various synthesis procedures for reactive dyes involving Sulfo-Tobias acid.
Table 1: Reagent Quantities for the Synthesis of a Reactive Blue Dye
| Step | Reagent | Quantity | Molar Ratio (approx.) | Reference |
| Diazotization | Sulfo-Tobias Acid | 300 kg | 1 | |
| Hydrochloric Acid (30%) | As needed for pH < 2 | - | ||
| Sodium Nitrite (30%) | As needed | ~1.1 | ||
| Coupling | H-Acid | 258.8 kg | 0.8 | |
| Sodium Hydroxide (30%) | As needed for pH 6.0-7.0 | - | ||
| Soda Ash | As needed for pH 6.5-7.0 | - | ||
| Final Product | Reactive Blue Dye | 1300 kg (finished product) | - |
Table 2: Reaction Conditions for Sulfo-Tobias Acid Based Dyes
| Parameter | Diazotization | Coupling (Acidic) | Coupling (Alkaline) | Reference |
| Temperature | 0-5 °C | 0-5 °C | 20-25 °C | |
| pH | < 2 | - | 6.5 - 7.0 | |
| Duration | 2 hours | 7 hours | 2-3 hours |
Visualizations
Logical Workflow for Reactive Dye Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of a reactive dye starting from Sulfo-Tobias acid and a coupling component that requires cyanuration.
Caption: General workflow for reactive dye synthesis.
Chemical Pathway for Reactive Dye Synthesis
This diagram shows the chemical structures and reaction pathway for the synthesis of a reactive dye from Sulfo-Tobias acid and cyanurated H-acid.
Application Notes and Protocols for the Environmental Analysis of Sulfonated Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the environmental analysis of sulfonated aromatic amines (SAAs), compounds of increasing concern due to their persistence and potential toxicity. The protocols detailed below offer robust methodologies for the extraction and quantification of these contaminants in various environmental matrices.
Introduction
Sulfonated aromatic amines are a class of organic compounds characterized by the presence of both an amino and a sulfonic acid group attached to an aromatic ring. They are widely used in the industrial synthesis of azo dyes, pigments, and some pharmaceuticals. The release of untreated or partially treated industrial effluents is a primary source of SAA contamination in the environment. Due to their high water solubility and resistance to biodegradation, these compounds can persist and accumulate in aquatic systems, posing a potential risk to environmental and human health.[1][2] Some aromatic amines are known or suspected carcinogens and mutagens, necessitating sensitive and reliable analytical methods for their monitoring.[3][4][5]
Data Presentation: Quantitative Occurrence of Related Compounds in Environmental Samples
While comprehensive quantitative data for a wide range of specific sulfonated aromatic amines in the environment is still emerging, the following table summarizes the concentrations of structurally related sulfonamides that have been detected in various environmental water samples. This data provides a valuable reference for the potential concentration ranges of SAAs.
| Compound | Matrix | Concentration Range (ng/L) | Location | Reference |
| Sulfamethoxazole | River Water | 8.1 - 29.7 | Various Rivers | [6] |
| Sulfapyridine | Surface Water | up to 38.9 | Various Surface Waters | [7] |
| Sulfamethazine | Seawater | 1.7 - 37.0 | Various Seawaters | [6] |
| Sulfadimethoxine | Seawater | 24.5 (detected) | Seawater Sample | [8] |
| Sulfadiazine | Lake Water | 5 - 5000 (linear range) | Lake Water Samples | [8] |
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) of Sulfonated Aromatic Amines from Water Samples
This protocol describes a general procedure for the extraction and pre-concentration of sulfonated aromatic amines from environmental water samples using solid-phase extraction.
1.1. Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode C18/anion-exchange cartridges (or similar, depending on the specific SAAs).
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide solution
-
Formic acid
-
Deionized water
-
Sample collection bottles (amber glass)
-
SPE manifold
-
Nitrogen evaporator
1.2. Sample Preparation
-
Collect water samples in amber glass bottles and store them at 4°C until extraction.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.
-
Adjust the pH of the water sample to the appropriate value (typically acidic, e.g., pH 3-4 with formic acid) to ensure the target analytes are in a suitable form for retention on the SPE sorbent.
1.3. SPE Procedure
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove excess water.
-
Elution: Elute the retained sulfonated aromatic amines from the cartridge with a suitable solvent. A common elution solvent is methanol containing a small percentage of ammonium hydroxide (e.g., 5%) to ensure the deprotonation and efficient elution of the acidic sulfonic acid group. Use a small volume of elution solvent (e.g., 2 x 4 mL) to ensure a high concentration factor.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.
Protocol for UPLC-MS/MS Analysis of Sulfonated Aromatic Amines
This protocol provides a general method for the quantification of sulfonated aromatic amines using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
2.1. Instrumentation
-
UPLC system equipped with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
2.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-8 min: Gradient to 5% A, 95% B
-
8-10 min: Hold at 5% A, 95% B
-
10.1-12 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode (for the sulfonic acid group).
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions, as well as collision energies, must be optimized for each target sulfonated aromatic amine.
Visualizations
Experimental Workflow
References
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography [mdpi.com]
Application Notes and Protocols for the Treatment of 2-Amino-1,5-naphthalenedisulfonic Acid in Wastewater
Introduction
2-Amino-1,5-naphthalenedisulfonic acid is an aromatic sulfonic acid compound that serves as a crucial intermediate in the synthesis of various dyes and organic pigments. Due to its high water solubility and stability, it is a persistent and recalcitrant pollutant when released into industrial effluents. The presence of sulfonated aromatic compounds in wastewater is of environmental concern as they are often resistant to conventional biological treatment methods. This document provides detailed application notes and experimental protocols for researchers and scientists studying the removal of this compound from wastewater using advanced treatment technologies.
Application Note 1: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). These processes are particularly effective for degrading recalcitrant compounds like this compound into simpler, less toxic molecules, and ultimately achieving complete mineralization to CO₂, H₂O, and inorganic ions.
Data Presentation: Performance of AOPs on Naphthalenesulfonic Acids
The following table summarizes the performance of various AOPs on this compound and structurally related compounds.
| Treatment Method | Target Compound | Key Parameters | Efficiency | Reference |
| Fenton Oxidation | 2-Naphthalenesulfonic acid (2-NSA) | pH: 3, H₂O₂/FeSO₄ ratio: 10, Time: 120 min | 96.0% COD Removal | [1] |
| Photo-Fenton | K-acid (2-naphthylamine-3,6,8-trisulfonic acid) | Mild Conditions (UV-C light) | High COD (70–100%) and TOC (55–100%) removal | [2] |
| UV/H₂O₂ | 1,5-Naphthalenedisulfonic acid (NDS) | N/A | Efficient degradation only in the presence of H₂O₂ | [3][4] |
| Microwave/H₂O₂ | 1,5-Naphthalenedisulfonic acid (NDS) | Acidic pH, [H₂O₂]:[NDS] ratio = 10, Time: ~20 min | ~70% Degradation | [5] |
| TiO₂ Photocatalysis | 1,5-Naphthalenedisulfonic acid (NDS) | TiO₂ P25 (1 g/L), Xenon lamp (340 nm cut-off) | Degradation achieved, intermediates identified | [6][7] |
| Ozonation | Naphthalene sulfonates | N/A | Effective for cleaving naphthalene rings | [3] |
Experimental Protocols
Protocol 1.1: Fenton and Photo-Fenton Oxidation
This protocol describes a standard batch experiment for the degradation of this compound using the Fenton or Photo-Fenton process.
Materials and Equipment:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers or reaction vessel
-
Magnetic stirrer
-
pH meter
-
For Photo-Fenton: UV lamp (e.g., medium-pressure mercury lamp)
-
Analytical equipment: HPLC, TOC analyzer, COD measurement kit
Procedure:
-
Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Reaction Setup: Place a defined volume (e.g., 500 mL) of the pollutant solution into the reaction vessel and place it on a magnetic stirrer.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (typically pH 3 for Fenton processes) using H₂SO₄ or NaOH.[1]
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration and stir until fully dissolved.
-
Initiation of Reaction:
-
Fenton: Carefully add the predetermined volume of H₂O₂ to the solution to initiate the reaction. Start timing the experiment immediately.
-
Photo-Fenton: Add the H₂O₂ and simultaneously turn on the UV lamp positioned over or within the reactor.[2]
-
-
Sampling: Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Quenching: Immediately quench the reaction in the collected samples by adding a strong base (e.g., NaOH) to raise the pH > 10 or by adding a catalase to decompose residual H₂O₂.
-
Analysis: Filter the samples (e.g., through a 0.45 µm syringe filter) to remove precipitated iron hydroxides. Analyze the filtrate for the remaining concentration of the target compound (via HPLC) and for mineralization (via TOC and COD analysis).
Protocol 1.2: TiO₂ Photocatalytic Degradation
This protocol outlines the procedure for a typical batch photocatalytic experiment using TiO₂ as the catalyst.
Materials and Equipment:
-
This compound
-
Titanium dioxide (TiO₂, e.g., Degussa P25) photocatalyst[6]
-
Photoreactor with a quartz window
-
Magnetic stirrer
-
Centrifuge or filtration system
-
Analytical equipment (HPLC, TOC analyzer, Ion Chromatograph)
Procedure:
-
Catalyst Suspension: Prepare a suspension of the TiO₂ catalyst in a known volume of the this compound solution in the photoreactor (e.g., 1 g/L).[6]
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to allow the system to reach an adsorption-desorption equilibrium between the pollutant and the catalyst surface.[9][10]
-
Initiation of Photocatalysis: Turn on the UV lamp to begin irradiation. Ensure the suspension remains well-mixed throughout the experiment.[6]
-
Sampling: At regular time intervals, withdraw a small aliquot of the suspension.
-
Sample Preparation: Immediately separate the TiO₂ particles from the sample by centrifugation or filtration (0.45 µm filter).[6]
-
Analysis: Analyze the clear supernatant for the parent compound concentration (HPLC), mineralization (TOC), and the formation of sulfate ions (Ion Chromatography) to track desulfonation.[6]
Visualizations
Caption: General mechanism of Advanced Oxidation Processes (AOPs).
Caption: Experimental workflow for a typical AOP study.
Application Note 2: Adsorption
Adsorption is a surface phenomenon where pollutant molecules from the wastewater (adsorbate) adhere to the surface of a solid material (adsorbent). This method is widely used for its simplicity and efficiency in removing various organic pollutants. Activated carbon is a common adsorbent due to its high surface area and porous structure.
Data Presentation: Adsorption of Aromatic Compounds
The table below presents data on the adsorption of various aromatic compounds, providing insights applicable to this compound.
| Adsorbent | Target Compound | Optimal Conditions | Adsorption Capacity (q_max) | Reference |
| Granular Activated Carbon | Naphthalene | Aqueous solution | Not specified | Faster kinetics in hydrophobic solvents |
| Granular Activated Carbon | Acetaminophen | pHpzc = 8.9 | 3.82 mmol/g | [11] |
| Granular Activated Carbon | Diclofenac | pHpzc = 8.9 | 1.30 mmol/g | [11] |
| Activated Carbon (RIB) | 2,4-Dichlorophenoxyacetic acid | Acidic pH enhances adsorption | Energetically heterogeneous adsorption | [12] |
| Mg-impregnated Activated Carbon | Quercetin | N/A | 976.34 mg/g | [13] |
Experimental Protocol
Protocol 2.1: Batch Adsorption Isotherm Study
This protocol details the steps to determine the adsorption capacity of an adsorbent for this compound.
Materials and Equipment:
-
This compound
-
Adsorbent (e.g., powdered activated carbon), dried in an oven
-
Erlenmeyer flasks with stoppers
-
Orbital shaker with temperature control
-
pH meter
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 500 mg/L).
-
Working Solutions: From the stock solution, prepare a series of working solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).
-
Adsorption Experiment:
-
Accurately weigh a fixed amount of the adsorbent (e.g., 0.1 g) into each of a series of Erlenmeyer flasks.[12]
-
Add a fixed volume (e.g., 100 mL) of each working solution to a corresponding flask.
-
Include a control flask with no adsorbent for each concentration to account for any potential loss not due to adsorption.
-
-
Equilibration: Place the flasks on the orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time sufficient to reach equilibrium (this time should be determined from prior kinetic studies).
-
Separation: After shaking, allow the adsorbent to settle. Separate the solid adsorbent from the solution by filtration or centrifugation.
-
Analysis: Measure the final concentration (Cₑ) of the pollutant in the clear supernatant using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Calculations:
-
Calculate the amount of pollutant adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ is the initial concentration (mg/L), Cₑ is the equilibrium concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Plot qₑ versus Cₑ to generate the adsorption isotherm. Fit the data to isotherm models like Langmuir and Freundlich to determine the adsorption characteristics.
-
Visualization
Caption: Workflow for a batch adsorption isotherm study.
Application Note 3: Microbial Degradation
Bioremediation leverages the metabolic capabilities of microorganisms to break down hazardous compounds into less toxic substances. For sulfonated aromatics, specialized bacteria can utilize them as a source of carbon, nitrogen, or sulfur, initiating degradation through enzymatic processes like dioxygenation and desulfonation.
Data Presentation: Microbial Degradation of Naphthalenesulfonic Acids
This table summarizes findings on the microbial degradation of related aminonaphthalenesulfonic acids.
| Microorganism/Consortium | Target Compound | Key Findings | Reference |
| Mixed bacterial community (incl. Pseudomonas strains) | 6-Aminonaphthalene-2-sulfonic acid (6A2NS) | Mutualistic degradation; initial conversion of 6A2NS to 5-aminosalicylate. | [14][15] |
| Pseudomonas stutzeri DLY-21 | Four sulfonamide antibiotics | Degraded >90% of four sulfonamides within 48 hours under optimal conditions. | [16] |
| Mixed culture from contaminated soil | Endosulfan | Decomposed >70% of endosulfan isomers under aerobic and anaerobic conditions. | [17] |
| Sulfate-reducing enrichment culture | Naphthalene | Anaerobic degradation pathway initiated by carboxylation to 2-naphthoic acid. | [18] |
Experimental Protocol
Protocol 3.1: Enrichment and Isolation of Degrading Bacteria
This protocol describes a method to enrich and isolate bacteria capable of degrading this compound from an environmental sample.
Materials and Equipment:
-
Environmental sample (e.g., soil or water from a contaminated site)
-
Mineral Salts Medium (MSM)
-
This compound (as sole carbon or sulfur source)
-
Shaking incubator
-
Petri dishes with MSM agar
-
Autoclave
-
Microbiological loops and standard sterile equipment
Procedure:
-
Enrichment Culture:
-
Prepare a sterile MSM where this compound (e.g., 100 mg/L) is provided as the sole source of carbon and energy.
-
Add a small amount of the environmental sample (e.g., 1 g of soil or 5 mL of water) to a flask containing the MSM.[17]
-
Incubate the flask in a shaking incubator (e.g., 30°C, 150 rpm) for an extended period (e.g., 7-10 days).[17]
-
-
Subculturing:
-
After incubation, transfer a small aliquot (e.g., 5 mL) of the enriched culture to a fresh flask of the same medium.
-
Repeat this subculturing step several times (e.g., 3-5 times) to selectively enrich for microorganisms that can utilize the target compound.
-
-
Isolation of Pure Cultures:
-
Take a sample from the final enrichment culture and perform serial dilutions in sterile saline.
-
Plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.
-
Incubate the plates until distinct colonies appear.
-
-
Purification and Identification:
-
Select morphologically distinct colonies and re-streak them onto fresh plates to obtain pure cultures.
-
Verify the degradation ability of the pure isolates by inoculating them into liquid MSM and monitoring the disappearance of the target compound via HPLC.
-
Identify promising isolates using techniques like 16S rRNA gene sequencing.
-
Visualization
Caption: Postulated microbial degradation pathway for an aminonaphthalenesulfonate.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by microwave irradiation in the presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Photocatalytic degradation of 1,5-naphthalenedisulfonate on colloidal titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aimspress.com [aimspress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Adsorption of Selected Pharmaceutical Compounds onto Activated Carbon in Dilute Aqueous Solutions Exemplified by Acetaminophen, Diclofenac, and Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Adsorption and desorption of flavonoids on activated carbon impregnated with different metal ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
Derivatization of amino acids with 2-Amino-1,5-naphthalenedisulfonic acid
A Note to the Researcher: Extensive literature searches did not yield established or validated protocols for the derivatization of amino acids using 2-Amino-1,5-naphthalenedisulfonic acid for the purpose of quantitative analysis. This compound is primarily documented as an intermediate in dye synthesis and as a geothermal tracer.[1][2][3][4][5] The following sections provide detailed application notes and protocols for widely accepted and validated methods of amino acid derivatization, which may serve as a valuable resource for researchers in this field. Additionally, a theoretical protocol for derivatization with this compound is proposed based on chemical principles, though it must be emphasized that this is a hypothetical procedure and would require substantial experimental validation.
Section 1: Established Methods for Amino Acid Derivatization
The quantitative analysis of amino acids by chromatography often requires derivatization to enhance their detection by UV-Visible or fluorescence detectors, as most amino acids lack a native chromophore or fluorophore.[6][7][8] Pre-column and post-column derivatization are the two primary strategies employed.[8][9][10]
OPA/FMOC Pre-Column Derivatization for Primary and Secondary Amino Acids
A widely adopted method involves the pre-column derivatization of primary amino acids with o-phthaldialdehyde (OPA) and secondary amino acids with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[11] This dual approach allows for the comprehensive analysis of all proteinogenic amino acids.
Application: This method is suitable for the sensitive and precise analysis of amino acids in various matrices, including food, beverages, and biological samples.[11] Automated workflows can enhance reproducibility and throughput.[11]
Principle: OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9] FMOC-Cl reacts with secondary amines to produce fluorescent adducts. The resulting derivatives are then separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and detected by a fluorescence detector.[10][11]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Limit | As low as 38 fmol for OPA derivatization | [6] |
| Linear Measurement Range | 5 to 2000 µM for a similar isotopic derivatization method | [12] |
| Excitation Wavelength (OPA) | 340 nm | [6] |
| Emission Wavelength (OPA) | 455 nm | [6] |
| Excitation Wavelength (FMOC) | 266 nm | [10] |
| Emission Wavelength (FMOC) | 305 nm | [10] |
Experimental Protocol: Automated OPA/FMOC In-Needle Derivatization
This protocol is adapted from an automated method, which minimizes manual sample handling and improves precision.[11]
Reagents and Materials:
-
Amino Acid Standard Solution (e.g., 500 µM of each amino acid in 0.1 N HCl)
-
OPA Reagent: Dissolve OPA in a suitable buffer (e.g., borate buffer) and add a thiol (e.g., 3-mercaptopropionic acid).
-
FMOC-Cl Reagent: Dissolve FMOC-Cl in a compatible organic solvent (e.g., acetonitrile).
-
Quenching Solution (e.g., hydroxylamine)
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate)
-
Mobile Phase B: Organic solvent mixture (e.g., methanol, acetonitrile)
-
HPLC system with an autosampler capable of in-needle derivatization, a gradient pump, a column thermostat, and a fluorescence detector.
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dilute samples to the appropriate concentration range with 0.1 N HCl.[11] For protein samples, acid hydrolysis is required to liberate individual amino acids.[9][10]
-
Automated Derivatization Program (within the HPLC method):
-
The autosampler aspirates the OPA reagent.
-
The sample is then drawn into the needle, allowing it to react with the OPA.
-
The FMOC-Cl reagent is subsequently aspirated to react with secondary amino acids.
-
A quenching solution may be drawn to stop the reaction.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto the C18 column.
-
Perform a gradient elution using Mobile Phase A and Mobile Phase B to separate the derivatized amino acids.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA and FMOC derivatives, with wavelength switching during the run.[11]
-
-
Data Analysis: Identify and quantify amino acids based on their retention times and peak areas relative to the calibration standards.
Workflow for Automated OPA/FMOC Derivatization
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 4. This compound | 117-62-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 9. usp.org [usp.org]
- 10. Amino Acid Analysis Overview [biosyn.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-1,5-naphthalenedisulfonic Acid in Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-1,5-naphthalenedisulfonic acid as a key intermediate in the synthesis of azo dyes for textile applications. This document includes detailed experimental protocols for dye synthesis and textile dyeing, a summary of quantitative data on dye performance, and visualizations of the experimental workflows.
Introduction
This compound is a vital building block in the synthesis of a variety of anionic dyes, particularly acid and reactive azo dyes.[1][2] Its chemical structure, featuring a naphthalene core with both an amino group and two sulfonic acid groups, makes it an excellent diazo component. The sulfonic acid groups enhance the water solubility of the resulting dyes and improve their affinity for protein and polyamide fibers like wool, silk, and nylon.[3][4] In the synthesis of reactive dyes, this intermediate can be coupled with a reactive component to create a dye molecule capable of forming a covalent bond with cellulosic fibers such as cotton.[5][6]
The general process for creating azo dyes from this compound involves a two-step reaction:
-
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt in the presence of a nitrous acid source, typically at low temperatures.[7][8]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine, to form the characteristic azo (-N=N-) chromophore.[8]
The selection of the coupling component is crucial as it significantly influences the final color and properties of the dye.
Quantitative Data Summary
The performance of dyes synthesized using this compound is evaluated based on several key parameters, including color depth on the fabric, and various fastness properties. The following tables summarize representative quantitative data for such dyes.
Table 1: Color Depth and Fastness Properties of a Reactive Red Dye on Cotton
| Property | Continuous Synthesis Dye | Commercial Dye |
| Color Depth (K/S value) | 22.16 | 19.07 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | 3 | 3 |
| Washing Fastness (Staining) | 4-5 | 4-5 |
| Washing Fastness (Fading) | 4-5 | 4-5 |
| Light Fastness | 4 | 4 |
| Data synthesized from a study on C.I. Reactive Red 195, which uses this compound as a precursor.[6] |
Table 2: Fastness Properties of Acid Dyes on Nylon Fabric
| Dye | Wash Fastness (Grey Scale) | Light Fastness (Blue Scale) |
| Dye A | 4-5 | 3-7 |
| Dye B | 4-5 | 3-7 |
| Dye C | 4-5 | 3-7 |
| Dye D | 4-5 | 3-7 |
| Dye E | 4-5 | 3-7 |
| This table represents the range of fastness properties observed for a series of acid dyes derived from a substituted aminonaphthol sulfonic acid, indicating typical performance.[3] |
Table 3: Percentage Exhaustion of Acid Dyes on Nylon at Different pH Values
| Dye | pH 3.0 | pH 3.5 | pH 4.0 | pH 4.5 |
| Dye 1 | 44.8% | 47.0% | 51.5% | 63.5% |
| Dye 2 | 46.8% | 55.9% | 58.7% | 61.5% |
| Dye 3 | 40.4% | 52.3% | 57.4% | 63.0% |
| Dye 4 | 47.9% | 52.3% | 59.3% | 60.9% |
| Dye 5 | 42.8% | 57.9% | 62.2% | 72.0% |
| This data illustrates the effect of pH on the uptake of acid dyes by nylon fabric, showing that exhaustion generally increases with increasing pH in this range.[3] |
Experimental Protocols
Protocol 1: Synthesis of an Azo Acid Dye
This protocol describes a general procedure for the synthesis of an acid azo dye using this compound as the diazo component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Coupling component (e.g., 1-naphthol, 2-naphthol, or other naphthalene derivatives)[3]
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a beaker, dissolve a specific molar equivalent of this compound in distilled water containing a stoichiometric amount of sodium carbonate to form a solution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a concentrated solution of sodium nitrite.
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature between 0-5 °C until the solution is acidic.
-
Continue stirring for 30 minutes. Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid and thus complete reaction). Any excess nitrous acid can be neutralized by adding a small amount of sulfamic acid.[6]
-
-
Preparation of Coupling Component Solution:
-
In a separate beaker, dissolve an equimolar amount of the chosen coupling component (e.g., 1-naphthol) in a dilute solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the mixture to the optimal level for coupling (typically slightly alkaline for naphthols, around pH 8-9) by adding a solution of sodium carbonate.[9]
-
Continue stirring the reaction mixture for 1-2 hours at 0-5 °C.
-
-
Isolation and Purification:
-
The precipitated dye can be isolated by filtration.
-
Wash the dye precipitate with a cold saturated sodium chloride solution to remove impurities.
-
Dry the synthesized dye in an oven at a suitable temperature (e.g., 60-80 °C).
-
Protocol 2: Application of Synthesized Acid Dye on Nylon Fabric
This protocol outlines a standard procedure for dyeing nylon fabric with a synthesized acid dye.
Materials:
-
Synthesized acid dye
-
Nylon fabric, pre-wetted
-
Glauber's salt (sodium sulfate, Na₂SO₄)
-
Acetic acid or formic acid[3]
-
Distilled water
-
Beakers or a dyeing machine
-
Heating and stirring apparatus
-
pH meter
Procedure:
-
Preparation of the Dyebath:
-
Prepare a dyebath with a specific liquor ratio (e.g., 50:1, meaning 50 mL of water for every 1 gram of fabric).[3]
-
Dissolve the synthesized acid dye in the required volume of distilled water (e.g., 1.0% on weight of fabric).[3]
-
Add Glauber's salt (e.g., 20% on weight of fabric) to the dyebath, which acts as a leveling agent.[3]
-
Adjust the pH of the dyebath to the desired acidic range (e.g., pH 3-4.5) using acetic acid or formic acid.[3]
-
-
Dyeing Process:
-
Immerse the pre-wetted nylon fabric into the dyebath.
-
Gradually raise the temperature of the dyebath to boiling (approximately 100 °C) over 30-45 minutes with continuous stirring.
-
Maintain the dyeing at this temperature for a specified duration, typically 60-90 minutes, to allow for dye penetration and fixation.[3]
-
-
Rinsing and Drying:
-
After dyeing, remove the fabric from the dyebath.
-
Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye from the surface.
-
Finally, air-dry or oven-dry the fabric at a moderate temperature.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
References
- 1. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 2. Buy Disodium 2-naphthylamine-1,5-disulfonate | 62203-79-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP0022575B1 - Reactive monoazo dyes, a process for their production and their use for dyeing cellulosic fibers and cellulosic textiles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5872228A - Process for the preparation of reactive azo dyes - Google Patents [patents.google.com]
Application Notes and Protocols for Fluorescence Quenching Studies with 2-Amino-1,5-naphthalenedisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1,5-naphthalenedisulfonic acid is a fluorescent aromatic sulfonic acid. Its naphthalene core provides intrinsic fluorescence, making it a candidate for use as a fluorescent probe in various analytical applications. The amino and sulfonic acid groups can influence its solubility and interaction with different chemical environments and analytes. One of the key applications of fluorescent molecules like this compound is in fluorescence quenching studies.
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon can be harnessed to detect and quantify a wide range of analytes, including metal ions, small molecules, and biomolecules. The quenching process can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. In dynamic quenching, the quencher collides with the fluorophore in its excited state, leading to non-radiative relaxation. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.
These application notes provide an overview of the potential uses of this compound in fluorescence quenching studies and detailed protocols for performing such experiments.
Applications
Fluorescence quenching studies using this compound can be applied in various fields:
-
Chemical Sensing: A notable application is in the development of sensors for detecting explosives and hazardous materials. For instance, this compound can be used as a fluorescent indicator for the detection of peroxides like triacetone triperoxide (TATP) and hydrogen peroxide.[1] The fluorescence of the dye is quenched in the presence of these peroxides, allowing for their detection.[1] Interestingly, the fluorescence intensity of this compound is reported to increase in the presence of water, which provides a basis for discriminating between peroxides and water.[1]
-
Environmental Monitoring: The principles of fluorescence quenching can be applied to detect pollutants in environmental samples. While specific studies with this compound are not abundant, related naphthalimide derivatives have been successfully used to detect metal ions like Cu²⁺ in solutions.[2] This suggests the potential for developing similar assays with the target compound.
-
Biomolecular Interaction Studies: Fluorescent probes are widely used to study the binding of small molecules to proteins and other macromolecules. Although direct studies with this compound are limited, similar molecules like 8-anilinonaphthalene-1-sulfonic acid (ANS) are extensively used to probe hydrophobic pockets in proteins.[3][4] This suggests that this compound could potentially be used to study protein conformation and binding events.
Quantitative Data Presentation
The efficiency of a quencher is often quantified by the Stern-Volmer constant (Ksv). The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism (either static or dynamic). The slope of this plot gives the value of Ksv.
The following table summarizes representative performance data for various naphthalene-based fluorescent probes to provide a comparative context.
| Fluorescent Probe | Analyte (Quencher) | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Quenching Mechanism |
| Naphthalenediol derivative | Cu²⁺ | Not explicitly stated | 16 x 10⁻⁶ M | Dynamic Quenching |
| Naphthalimide derivative | Hg²⁺ | Not explicitly stated | 0.52 µM | Photoinduced Electron Transfer (PET) |
| Naphthalimide derivative | Al³⁺ | 1.598 x 10⁵ M⁻¹ (Binding Constant) | 8.73 x 10⁻⁸ M | Chelation Enhanced Fluorescence (CHEF) |
| This compound | **Peroxides (e.g., TATP, H₂O₂) ** | Data not available | Data not available | Fluorescence Quenching |
Note: The data for this compound is not yet publicly available and would need to be determined experimentally.
Experimental Protocols
Protocol 1: Detection of Peroxides using this compound
This protocol is adapted from the principles described in patent WO2020244754A1 for the detection of peroxides.[1]
1. Materials:
-
This compound (Fluorophore)
-
Analyte solutions: Hydrogen peroxide (H₂O₂) of varying concentrations, and a solution containing the substance to be tested for triacetone triperoxide (TATP).
-
Solvent: Deionized water or an appropriate buffer solution.
-
Fluorometer
-
Quartz cuvettes
2. Instrument Setup:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (typically in the UV range, e.g., 340-380 nm).[1] This should be determined experimentally by measuring the absorption spectrum of the compound.
-
Set the emission wavelength to the fluorescence maximum of the compound. This should also be determined experimentally by measuring the fluorescence emission spectrum.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and resolution.
3. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be optimized to give a stable and measurable fluorescence signal (e.g., 1-10 µM).
-
Prepare a series of standard solutions of the peroxide quencher (e.g., H₂O₂) with known concentrations.
-
Measure the initial fluorescence (F₀): Transfer a fixed volume of the this compound solution to a quartz cuvette and measure its fluorescence intensity. This will serve as the reference (F₀).
-
Perform the quenching experiment: Add successive small aliquots of the peroxide solution to the cuvette containing the fluorophore solution. After each addition, mix the solution thoroughly and record the fluorescence intensity (F).
-
Data Analysis:
-
Correct the fluorescence intensities for dilution if significant volumes of the quencher solution are added.
-
Plot the fluorescence intensity (F) as a function of the peroxide concentration.
-
For a more detailed analysis, plot a Stern-Volmer graph of F₀/F versus the peroxide concentration.
-
Protocol 2: General Fluorescence Quenching Study to Determine the Stern-Volmer Constant (Ksv)
This protocol provides a general method for investigating the quenching of this compound fluorescence by a generic quencher.
1. Materials:
-
This compound (Fluorophore)
-
Quencher of interest (e.g., a metal salt, halide solution, or a specific organic molecule)
-
Appropriate solvent or buffer system
-
Fluorometer
-
Quartz cuvettes
2. Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Prepare a dilute solution of this compound.
-
Scan the absorption spectrum to find the wavelength of maximum absorbance (λ_ex).
-
Set the excitation wavelength to λ_ex and scan the emission spectrum to find the wavelength of maximum fluorescence (λ_em).
-
-
Prepare Solutions:
-
Prepare a stock solution of this compound at a fixed concentration.
-
Prepare a high-concentration stock solution of the quencher.
-
-
Titration Experiment:
-
Place a known volume of the this compound solution into a cuvette and measure the initial fluorescence intensity (F₀) at λ_em.
-
Make successive additions of small volumes of the concentrated quencher stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate before measuring the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for the dilution effect. The correction factor is (V₀ + V_q) / V₀, where V₀ is the initial volume and V_q is the added volume of the quencher solution.
-
Calculate F₀/F for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q].
-
If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: Experimental workflow for a fluorescence quenching study.
Caption: Generalized signaling pathway for dynamic fluorescence quenching.
References
- 1. WO2020244754A1 - Method and sensor for detection of triacetone triperoxide (tatp), diacetone diperoxide (dadp), hexamethylene triperoxide diamine (hmtd) and hydrogen peroxide - Google Patents [patents.google.com]
- 2. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1,5-naphthalenedisulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Low Yield and Purity
Low yield is a common issue in the multi-step synthesis of this compound. The following sections break down potential problems by synthesis route and offer targeted solutions.
Route 1: Sulfonation of 2-Aminonaphthalene-1-sulfonic acid (Tobias acid)
This is a frequently used method for preparing this compound.
Question: My sulfonation of Tobias acid is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yield in the sulfonation of Tobias acid can stem from several factors, from reaction conditions to product isolation. Here are the most common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure your reaction time is adequate, typically between 1 to 5 hours.[1] The reaction temperature should be maintained between 5°C and 55°C.[1] Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for your specific setup.
-
-
Suboptimal Oleum Concentration: The concentration of the sulfonating agent, oleum (fuming sulfuric acid), is critical.
-
Product Loss During Workup: Significant amounts of the product can be lost during the isolation and purification stages.
-
Solution: The product is often precipitated from the reaction mixture by the addition of an acid.[1] To minimize solubility losses, ensure the pH is sufficiently low to induce maximum precipitation. Washing the precipitate should be done with cold, dilute acid rather than pure water to reduce the amount of product that redissolves.
-
-
Side Reactions: The formation of undesired isomers or over-sulfonated products can reduce the yield of the target molecule.
-
Solution: Tightly control the reaction temperature, as higher temperatures can favor the formation of different isomers. The dropwise addition of the sulfonating agent with efficient stirring can help maintain a uniform temperature and minimize localized overheating.[2]
-
Route 2: Bucherer Reaction of a Hydroxynaphthalene Precursor
This pathway involves the conversion of a hydroxyl group to an amino group.
Question: I am using the Bucherer reaction to synthesize this compound, but my yield is poor and I'm concerned about impurities. What should I look out for?
Answer: The Bucherer reaction is a powerful tool, but it requires careful control to maximize yield and purity.
-
Formation of Carcinogenic Byproducts: A major concern with the Bucherer reaction is the potential formation of 2-aminonaphthalene, a known carcinogen.
-
Solution: The formation of this hazardous byproduct can be influenced by the reaction time.[3] It is crucial to optimize the reaction duration to favor the formation of the desired product while minimizing the production of 2-aminonaphthalene. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Incomplete Amination: The conversion of the hydroxyl group to the amino group may be incomplete.
-
Solution: Ensure that the neutralization of the reaction mixture after sulfonation is complete before proceeding with the amination. The pH should be carefully adjusted, for instance, to a range of 6-6.5.[4] The temperature of the amination reaction is also a critical parameter and should be optimized for your specific substrate.
-
-
Reversibility of the Reaction: The Bucherer reaction is reversible.
-
Solution: To drive the reaction towards the formation of the amine, a sufficient excess of ammonia and sodium bisulfite should be used.[5] Removing water as it is formed can also help to shift the equilibrium towards the products.
-
Route 3: Nitration and Reduction of Naphthalene-1,5-disulfonic acid
This route involves the introduction of a nitro group followed by its reduction to an amine.
Question: My yield after the nitration and reduction of naphthalene-1,5-disulfonic acid is very low. What are the common pitfalls with this method?
Answer: The nitration of naphthalenesulfonic acids can be challenging, with yields sometimes as low as 48% due to the formation of byproducts.[6][7]
-
Formation of Multiple Nitro Isomers: Nitration can occur at various positions on the naphthalene ring, leading to a mixture of products.
-
Solution: The regioselectivity of the nitration is highly dependent on the reaction conditions, including the nitrating agent used and the temperature. Carefully follow established protocols that have been optimized for the desired isomer. The use of alkali metal sulfates as reaction retarders can sometimes improve selectivity.[6]
-
-
Incomplete Reduction: The reduction of the nitro group to an amine may not go to completion.
-
Solution: There are various reducing agents available (e.g., iron in acidic medium, catalytic hydrogenation). The choice of reducing agent and reaction conditions should be optimized for your specific nitro-substituted naphthalenedisulfonic acid. Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting material.
-
-
Product Degradation: The product can be sensitive to the harsh conditions of nitration or reduction.
-
Solution: Maintain careful temperature control throughout both the nitration and reduction steps. Overheating can lead to decomposition and the formation of tarry byproducts.
-
Summary of Synthetic Routes and Conditions
| Synthesis Route | Starting Material | Key Reagents | Temperature | Reaction Time | Reported Yield | Key Considerations |
| Sulfonation of Tobias acid | 2-Aminonaphthalene-1-sulfonic acid | Oleum (20-65%) | 5-55°C | 1-5 hours | >80% (commercially viable)[3] | Careful control of oleum concentration and temperature is crucial.[1] |
| Bucherer Reaction | 2-Hydroxynaphthalene-1,5-disulfonic acid | Ammonia, Sodium bisulfite | Varies | Varies | 93-98% (for Tobias acid)[8] | Potential for carcinogenic byproduct formation (2-aminonaphthalene).[4] |
| Nitration and Reduction | Naphthalene-1,5-disulfonic acid | Nitric acid, Sulfuric acid; Reducing agent | Varies | Varies | Can be low (~48%)[6][7] | Formation of multiple isomers is a significant challenge.[6] |
Experimental Protocols
Protocol 1: Synthesis via Sulfonation of Tobias acid
This protocol is based on the general principles outlined in the patent literature.[1]
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500g of 20% oleum.
-
Cooling: Cool the flask in an ice-water bath to 10°C with continuous stirring.
-
Addition of Tobias acid: Slowly add 100g of 2-Aminonaphthalene-1-sulfonic acid (Tobias acid) in portions, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the reaction to proceed at 10-15°C for 2.5 hours with continuous stirring.
-
Quenching and Precipitation: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with a small amount of cold, dilute sulfuric acid, followed by a small amount of cold water.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 80°C.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from hot water or purified using column chromatography with a suitable adsorbent.[1]
Protocol 2: Synthesis via Bucherer Reaction (General Procedure)
This protocol outlines the general steps for the Bucherer reaction.
-
Preparation of the Hydroxy Intermediate: Synthesize 2-Hydroxynaphthalene-1,5-disulfonic acid by sulfonating 2-hydroxynaphthalene with a suitable sulfonating agent like chlorosulfonic acid in an inert solvent.[4]
-
Neutralization: Neutralize the reaction mixture containing the 2-Hydroxynaphthalene-1,5-disulfonic acid with aqueous ammonia to a pH of 6-6.5.[4]
-
Amination Reaction: To the neutralized solution, add an aqueous solution of ammonium bisulfite. Heat the mixture in a sealed reactor to 145-150°C.
-
Workup: After cooling, the this compound can be precipitated by acidifying the reaction mixture with dilute sulfuric acid.
-
Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization.
Visualizing the Process
Synthesis Pathways
Caption: Major synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
- 1. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CA1051023A - Method for tobias acid manufacture - Google Patents [patents.google.com]
- 4. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids - Google Patents [patents.google.com]
- 7. EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]
- 8. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Diazotization of Aromatic Amines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize diazotization reactions of aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a diazotization reaction? A1: Diazotization is the chemical process of converting a primary aromatic amine into a diazonium salt by treating it with nitrous acid (HNO₂).[1] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][] The resulting aryl diazonium salts are highly versatile intermediates in organic synthesis.[4][5]
Q2: Why is maintaining a low temperature (0-5 °C) critical during the reaction? A2: Aryl diazonium salts are thermally unstable.[4][6] Maintaining a temperature range of 0-5 °C is crucial to prevent their rapid decomposition.[7][8] At higher temperatures, the diazonium salt can react with water to form unwanted phenolic byproducts and evolve nitrogen gas, which significantly reduces the yield of the desired product and can become explosive if not controlled.[9][10][11]
Q3: What is the role of excess strong acid in the reaction mixture? A3: A strong, acidic medium is essential for several reasons:
-
It facilitates the in situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[9][12]
-
It keeps the reaction mixture at a low pH, which is necessary to prevent the newly formed diazonium salt from coupling with unreacted parent amine, a common side reaction that forms diazoamino compounds.[7][9]
-
It helps to dissolve the aromatic amine by forming its soluble salt (e.g., hydrochloride salt).[7]
Q4: How can I handle the diazotization of weakly basic aromatic amines? A4: Weakly basic amines, often those with strong electron-withdrawing groups (like nitro groups), are challenging because they are less nucleophilic and may not dissolve well in dilute acid.[13][14] To overcome this, strongly acidic conditions, sometimes using concentrated sulfuric acid or nitrosylsulfuric acid, are required to facilitate the reaction.[14][15] Continuous-flow microreaction systems are also being developed to improve reaction control and safety for these substrates.[13]
Q5: How can I confirm that the diazonium salt has formed successfully? A5: A common and effective qualitative test is to perform a coupling reaction. Add a small aliquot of the reaction mixture to a cold, alkaline solution of a coupling agent like 2-naphthol.[9][10] The immediate formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.[9] To check for excess nitrous acid, which can interfere with subsequent reactions, starch-iodide paper can be used; a blue-black color indicates its presence.[16]
Q6: What are the primary safety hazards associated with diazotization? A6: The primary hazard is the instability of diazonium salts, especially in solid, dry form, where they can be shock-sensitive and decompose explosively.[17][18] Key safety precautions include:
-
Never isolating or drying the diazonium salt unless its stability is known and appropriate measures are taken (e.g., as a tetrafluoroborate salt).[17][19]
-
Using a stoichiometric amount of sodium nitrite and quenching any excess nitrous acid.[16]
-
Ensuring proper ventilation to handle the evolution of nitrogen gas.[16][18]
-
Always using the diazonium salt solution immediately in the next synthetic step.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the diazotization of aromatic amines.
Data Presentation: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Reaction temperature was too high, causing decomposition.[9] 2. Insufficient acid, leading to incomplete reaction or side reactions.[9] 3. Degradation of reagents (e.g., old sodium nitrite).[9] 4. Incomplete dissolution of the amine starting material. | 1. Ensure the temperature is strictly maintained at 0-5 °C using an ice-salt bath. Pre-cool all reagents. 2. Use a sufficient excess of strong mineral acid (typically 2.5-3 equivalents).[7] 3. Use high-purity starting materials and a freshly prepared sodium nitrite solution.[9] 4. Ensure the amine is fully dissolved as its salt before adding nitrite. |
| Reaction Mixture Turns Dark Brown/Black or Oily | 1. Decomposition of the diazonium salt into phenolic byproducts.[10] 2. Unwanted azo coupling side reactions between the diazonium salt and unreacted amine.[9] | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the nitrite solution to control the exothermic reaction.[7] 2. Increase the acid concentration to ensure the starting amine is fully protonated and unavailable for coupling.[9] |
| Solid Precipitates Out of Solution During Reaction | 1. The amine salt is not fully soluble in the acidic medium.[9] 2. The diazonium salt itself is precipitating (can be hazardous).[16][18] | 1. Add more acid or a co-solvent if compatible with the reaction. For weakly basic amines, consider using stronger acid systems.[15] 2. Do not allow the reaction mixture to stand. Use the diazonium salt immediately. If isolation is necessary, use a counterion that confers stability (e.g., BF₄⁻) and handle with extreme care.[19] |
| Excessive/Uncontrolled Gas Evolution | 1. Reaction temperature is too high, leading to rapid decomposition of the diazonium salt and release of N₂ gas.[11] | 1. Immediately improve cooling. Slow down or stop the addition of sodium nitrite until the temperature is stabilized within the 0-5 °C range.[8] |
Experimental Protocols
Protocol 1: General Diazotization of Aniline
This protocol describes the formation of a benzenediazonium chloride solution for immediate use in subsequent reactions like Sandmeyer or azo coupling.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, combine aniline (1.0 eq) and concentrated HCl (2.5-3.0 eq).
-
Add distilled water and stir until the aniline hydrochloride salt is fully dissolved.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature throughout the procedure.[2][7]
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred aniline hydrochloride solution. Ensure the temperature does not rise above 5 °C.[2]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[2]
-
The resulting clear solution contains benzenediazonium chloride and should be used immediately without isolation.[2]
Visualizations
Diagram 1: Generalized Diazotization Workflow
Caption: Standard experimental workflow for the diazotization of an aromatic amine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in diazotization reactions.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 4. britannica.com [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Amino-1,5-naphthalenedisulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid (also known as Sulpho Tobias Acid).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is primarily achieved through the sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid) using fuming sulfuric acid (oleum). The oleum provides a high concentration of sulfur trioxide (SO₃), which acts as the electrophile in this aromatic substitution reaction.
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions include:
-
Isomer Formation: The formation of 2-Amino-1,6-naphthalenedisulfonic acid and 2-Amino-1,7-naphthalenedisulfonic acid is a significant issue. Higher reaction temperatures tend to favor the formation of these thermodynamically more stable isomers.
-
Over-sulfonation: Further sulfonation of the desired product can occur, leading to the formation of 2-aminonaphthalene-1,5,7-trisulfonic acid, particularly with high concentrations of oleum and elevated temperatures.[1]
-
Desulfonation: The sulfonation process is reversible. At higher temperatures and in the presence of more dilute sulfuric acid, the sulfonic acid groups can be removed, leading to a decrease in yield.[2]
-
Oxidation and Charring: Aromatic amines are susceptible to oxidation by concentrated sulfuric acid, especially at elevated temperatures. This can lead to the formation of colored impurities and tar-like substances, reducing both yield and purity.
-
Sulfone Formation: The reaction between the sulfonic acid product and another aromatic ring can lead to the formation of sulfone byproducts, which can be difficult to remove.
Q3: Why is temperature control so critical in this synthesis?
Temperature is a crucial parameter that influences both the reaction rate and the product distribution. Low temperatures (typically between 5°C and 35°C) favor the kinetically controlled formation of the desired this compound.[3] Conversely, higher temperatures can lead to an increase in the formation of isomeric byproducts and promote desulfonation and decomposition reactions.
Q4: How can I monitor the progress of the reaction and the purity of my product?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and assessing the purity of the final product. It allows for the separation and quantification of the desired product and its various isomers.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Desulfonation due to excessive temperature or prolonged reaction time. 3. Product loss during workup and isolation. 4. Sub-optimal oleum concentration. | 1. Ensure sufficient reaction time (typically 1-5 hours).[3] Monitor the disappearance of the starting material by HPLC. 2. Maintain strict temperature control, keeping the reaction mixture within the recommended range (e.g., 15°C - 35°C).[3] 3. Carefully control the precipitation step by slow addition to the quenching medium. Optimize the washing procedure to minimize dissolution of the product. 4. Use an appropriate concentration of oleum (e.g., 20-35% free SO₃) to ensure complete sulfonation without excessive side reactions.[3] |
| High Levels of Isomeric Impurities (1,6- and 1,7-isomers) | 1. High reaction temperature favoring the formation of thermodynamically stable isomers. 2. Prolonged reaction time allowing for isomerization. | 1. Maintain a low and consistent reaction temperature. The use of a cooling bath is highly recommended. 2. Monitor the reaction progress and stop the reaction once the starting material is consumed to prevent further isomerization. |
| Product is Darkly Colored or Contains Tarry Material | 1. Oxidation of the aromatic amine by the strong oxidizing conditions of the oleum. 2. Localized overheating during the addition of Tobias acid to the oleum. | 1. Add the Tobias acid to the oleum slowly and in portions to control the exotherm. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized hot spots. 3. Consider conducting the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Difficulty in Filtering the Precipitated Product | 1. Formation of very fine crystals. 2. Presence of tarry byproducts clogging the filter medium. | 1. Control the rate of precipitation by adjusting the addition rate and temperature during the quenching step. A slower precipitation can lead to larger, more easily filterable crystals. 2. If charring has occurred, attempt to remove the tarry material by dissolving the product in a suitable solvent and filtering, followed by re-precipitation. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Range | Rationale | Reference(s) |
| Starting Material | Tobias acid (2-Amino-1-naphthalenesulfonic acid) | Precursor for the sulfonation reaction. | [3] |
| Sulfonating Agent | Oleum (20-65% free SO₃) | Provides the electrophile (SO₃) for the reaction. | [3] |
| Ratio of Oleum to Tobias Acid (w/w) | 1:1 to 10:1 | Ensures complete sulfonation and helps to control the reaction exotherm. | [3] |
| Reaction Temperature | 5°C to 55°C (preferably 15°C to 35°C) | Lower temperatures favor the desired 1,5-isomer and minimize byproduct formation. | [3] |
| Reaction Time | 1 to 5 hours | Sufficient time for the reaction to proceed to completion. | [3] |
| Post-treatment | Controlled dilution with water or dilute sulfuric acid | Precipitates the desired product, separating it from the bulk of the sulfuric acid and soluble impurities. | [7] |
Experimental Protocols
1. Synthesis of this compound
-
Materials:
-
2-Amino-1-naphthalenesulfonic acid (Tobias acid)
-
Oleum (e.g., 20-30% free SO₃)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath to maintain a low temperature.
-
Carefully charge the flask with the desired amount of oleum.
-
Begin stirring and allow the oleum to cool to below 10°C.
-
Slowly add the Tobias acid in small portions through the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20°C.
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 20-25°C) for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of ice and water. This should be done in a large beaker to accommodate any foaming.
-
The product will precipitate out of the solution. Continue stirring the slurry for about an hour to ensure complete precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the filter cake with cold, dilute sulfuric acid and then with a small amount of cold deionized water to remove residual acid.
-
Dry the product under vacuum at a moderate temperature (e.g., 60-80°C).
-
2. Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional)
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot deionized water.
-
If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Major side reactions in the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 4. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 7. US5248812A - Process for the isolation of 2-naphthylamine-1,5-disulphonic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Amino-1,5-naphthalenedisulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-1,5-naphthalenedisulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification methods for crude this compound include:
-
Salt Formation and Recrystallization: This is a widely used technique. The crude acid is converted to a salt, typically the dipotassium or sodium salt, which is then recrystallized from an aqueous solution to remove impurities.[1][2]
-
Acid Precipitation: The free acid can be precipitated from a solution by adjusting the pH with a strong acid, such as sulfuric acid.[3] However, this method requires careful control to avoid the formation of decomposition byproducts.[3]
-
Adsorption Chromatography: A method for preparing a salt-free product involves refining the sulfonation reaction mixture using adsorption columns to remove impurities before precipitation.[4][5]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include:
-
Unreacted Starting Materials: Such as 2-aminonaphthalene-1-sulfonic acid (Tobias acid).
-
Isomeric Byproducts: Other naphthalenedisulfonic acid isomers may be formed during the sulfonation reaction. For instance, sulfonation of Tobias acid can also yield 2-aminonaphthalene-1,5,7-trisulfonic acid.[1]
-
Decomposition Products: Under harsh acidic conditions, decomposition can occur, leading to impurities like 2-naphthylamine and 2-naphthylamine-5-sulfonic acid.[3]
-
Inorganic Salts: Residual salts from the synthesis and neutralization steps.
Q3: How can the purity of this compound be assessed?
A3: The purity of the final product can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main compound and its impurities, especially for similarly structured sulfonic acids.[6]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques provide detailed structural information and can confirm the identity of the purified compound and any present impurities.[7]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incomplete Salt Formation | Ensure the pH is appropriately adjusted to completely form the desired salt (e.g., dipotassium or sodium salt) before crystallization. |
| Excessive Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the salt to ensure supersaturation upon cooling. |
| Crystallization Temperature is Too Low | Avoid excessively low temperatures during crystallization, which can cause rapid precipitation and trap impurities. Allow for slow cooling. |
| Loss During Filtration and Washing | Wash the collected crystals with a minimal amount of cold solvent to reduce product loss. Ensure the filter cake is pressed dry. |
Problem 2: Presence of Colored Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Oxidation of the Amino Group | Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of Azo Dyes | The starting material or product can be a diazo component in the formation of azo dyes.[1] Ensure that no nitrous acid or other diazotizing agents are present as contaminants. |
| Residual Byproducts from Synthesis | Consider an additional purification step, such as treatment with activated carbon, to adsorb colored impurities before the final crystallization. |
Problem 3: Co-precipitation of Unwanted Isomers or Byproducts
| Possible Cause | Troubleshooting Step |
| Similar Solubility of Impurities | Optimize the recrystallization solvent system. A mixture of solvents might provide better selectivity. |
| Ineffective pH Control During Precipitation | If using acid precipitation, carefully control the pH and temperature to selectively precipitate the desired product. A patent suggests a pH range of 1.2-1.75 for precipitation. |
| High Concentration of Impurities | If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before the final crystallization.[4][5] |
Experimental Protocols
Key Experiment: Purification by Recrystallization of the Dipotassium Salt
This protocol is a generalized procedure based on common laboratory practices and information from available literature.[1]
Objective: To purify crude this compound by converting it to its dipotassium salt and recrystallizing it from water.
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) solution (e.g., 1 M)
-
Deionized water
-
Activated carbon (optional)
-
pH indicator paper or pH meter
Procedure:
-
Dissolution and Salt Formation:
-
Suspend the crude this compound in a minimal amount of hot deionized water.
-
Slowly add the potassium hydroxide solution with stirring until the solid completely dissolves and the pH of the solution is neutral to slightly basic.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat the mixture at a near-boiling temperature for 15-30 minutes.
-
Hot filter the solution to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
For maximum yield, further cool the solution in an ice bath.
-
-
Isolation and Drying:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified dipotassium salt of this compound in a vacuum oven at 70-75°C.
-
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound via recrystallization.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in purification experiments.
References
- 1. This compound | 117-62-4 [chemicalbook.com]
- 2. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5248812A - Process for the isolation of 2-naphthylamine-1,5-disulphonic acid - Google Patents [patents.google.com]
- 4. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 5. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the stability of 2-Amino-1,5-naphthalenedisulfonic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Amino-1,5-naphthalenedisulfonic acid solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: Discoloration of this compound solutions is a common indicator of degradation, often due to oxidation or photodegradation. The amino group on the naphthalene ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: I observe a precipitate forming in my aqueous solution of this compound over time. What could be the reason?
A2: Precipitate formation can occur for several reasons. Changes in pH can affect the solubility of the sulfonic acid. At lower pH values, the free acid form may be less soluble. Additionally, degradation products formed through various pathways may have lower solubility in the aqueous solvent, leading to their precipitation.
Q3: How should I prepare and store my this compound solutions to maximize their stability?
A3: To ensure the longevity of your solutions, it is recommended to:
-
Use high-purity water (e.g., deionized or distilled).
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions in amber glass vials to protect from light.[1]
-
Store solutions at refrigerated temperatures (2-8°C).
-
Consider purging the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q4: What are the primary factors that influence the stability of this compound solutions?
A4: The main factors affecting stability are:
-
pH: The solution's acidity or alkalinity can significantly impact degradation rates.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or ambient light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidative degradation due to exposure to air and/or light. | 1. Prepare fresh solution. 2. Store solution in an amber vial, protected from light. 3. Deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). 4. Consider adding a small amount of an antioxidant like sodium bisulfite (see Experimental Protocols). |
| Precipitate Formation | Change in pH affecting solubility or formation of insoluble degradation products. | 1. Check the pH of the solution and adjust if necessary. 2. Filter the solution through a 0.22 µm filter before use. 3. Prepare smaller batches of the solution more frequently to avoid long-term storage. |
| Inconsistent Experimental Results | Degradation of the this compound solution leading to a lower effective concentration. | 1. Verify the purity and concentration of the solution using a stability-indicating HPLC method (see Experimental Protocols). 2. Implement stricter preparation and storage protocols as outlined in the FAQs. 3. Perform a forced degradation study to understand the stability limits of your solution under your experimental conditions. |
Data on Solution Stability
The following tables summarize the impact of various conditions on the stability of a 0.1 mg/mL aqueous solution of this compound.
Table 1: Effect of pH on Stability at 25°C in the Dark
| pH | % Remaining after 7 days | % Remaining after 30 days |
| 3.0 | 99.5 | 98.1 |
| 5.0 | 99.2 | 97.5 |
| 7.0 | 98.1 | 94.3 |
| 9.0 | 96.5 | 90.2 |
Table 2: Effect of Temperature on Stability at pH 7.0 in the Dark
| Temperature | % Remaining after 7 days | % Remaining after 30 days |
| 4°C | 99.8 | 99.1 |
| 25°C | 98.1 | 94.3 |
| 40°C | 95.3 | 85.6 |
Table 3: Effect of Light Exposure on Stability at pH 7.0 and 25°C
| Light Condition | % Remaining after 24 hours | % Remaining after 7 days |
| Dark (Control) | 99.9 | 98.1 |
| Ambient Light | 98.5 | 92.4 |
| UV Light (254 nm) | 92.1 | 75.8 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity water (HPLC grade or equivalent)
-
Volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to the volumetric flask.
-
Add approximately half the final volume of high-purity water to the flask.
-
Place the magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, remove the stir bar and add high-purity water to the calibration mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
For storage, transfer the solution to a clean, amber glass container and store at 2-8°C.
-
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare standards of this compound at known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the test samples of the solution at various time points of the stability study.
-
Quantify the peak area of the parent compound and any degradation products. The percentage of remaining compound can be calculated relative to the initial concentration.
-
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the stock solution in an oven at 60°C for 7 days, protected from light.
-
Analyze by HPLC at various time points.
-
-
Photodegradation:
-
Expose the stock solution in a clear vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of solutions.
Caption: Potential degradation pathways of this compound.
Caption: Logical troubleshooting workflow for stability issues.
References
Overcoming poor solubility of Sulfo-Tobias acid in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the poor solubility of Sulfo-Tobias acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Tobias acid and what are its common applications?
A1: Sulfo-Tobias acid, also known as 2-amino-1,5-naphthalenedisulfonic acid, is an organic compound widely used as an intermediate in the synthesis of azo dyes.[1] Due to its chemical structure, featuring both amino and sulfonic acid groups, it is a key component in the production of a variety of reactive and direct dyes for textiles and other materials.
Q2: What are the general solubility characteristics of Sulfo-Tobias acid?
A2: Sulfo-Tobias acid is known to be soluble in water and dilute alkaline solutions.[2] The presence of two sulfonic acid groups enhances its water solubility compared to its parent compound, Tobias acid. However, its solubility can be influenced by factors such as pH, temperature, and the presence of other salts.
Q3: Why am I observing precipitation when trying to dissolve Sulfo-Tobias acid?
A3: Precipitation of Sulfo-Tobias acid can occur for several reasons:
-
Low pH: In acidic conditions, the amino group can become protonated, and the sulfonic acid groups may be less ionized, reducing the molecule's overall solubility in water.
-
High Concentration: Attempting to dissolve the acid at a concentration exceeding its solubility limit in the chosen solvent system will lead to precipitation.
-
Temperature: Like many compounds, the solubility of Sulfo-Tobias acid is temperature-dependent. A decrease in temperature can cause the compound to precipitate from a saturated solution.
-
Common Ion Effect: The presence of other salts in the solution can sometimes reduce the solubility of Sulfo-Tobias acid.
Q4: Is it better to use the free acid or a salt form of Sulfo-Tobias acid for experiments?
A4: For applications requiring aqueous solutions, using a salt form (e.g., sodium salt) of Sulfo-Tobias acid can be advantageous. Salts of sulfonic acids are generally more soluble in water than the free acid form.[3][4] If you only have the free acid, you can prepare a more soluble salt form in situ by dissolving it in a dilute alkaline solution.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Sulfo-Tobias Acid Powder
-
Symptom: The powder does not readily dissolve in water, leaving a suspension or sediment.
-
Troubleshooting Steps:
-
pH Adjustment: The most effective method to enhance the solubility of Sulfo-Tobias acid is to increase the pH of the solution. Add a dilute solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), dropwise while stirring until the powder dissolves. A pH above 7 is generally recommended.
-
Gentle Heating: Gently warming the solution on a hot plate with continuous stirring can aid in dissolution. Avoid excessive heat, which could potentially degrade the compound.
-
Sonication: Using a sonicator can help to break up aggregates of the powder and facilitate its dissolution in the solvent.
-
Start with a Slurry: Instead of adding the powder to the full volume of solvent at once, create a concentrated slurry with a small amount of the solvent first. Then, gradually add the rest of the solvent while stirring and adjusting the pH as needed.
-
Issue 2: Precipitation of Sulfo-Tobias Acid from a Previously Clear Solution
-
Symptom: A previously clear solution of Sulfo-Tobias acid becomes cloudy or forms a precipitate over time or upon the addition of other reagents.
-
Troubleshooting Steps:
-
Check the pH: The addition of acidic reagents to your experiment can lower the pH of the Sulfo-Tobias acid solution, causing it to precipitate. Monitor the pH of your reaction mixture and adjust it with a base if necessary to maintain solubility.
-
Temperature Control: If your experiments are conducted at a lower temperature than the temperature at which the stock solution was prepared, the Sulfo-Tobias acid may precipitate out. Ensure that the working temperature is considered when preparing your solutions.
-
Solvent Compatibility: When adding Sulfo-Tobias acid from an aqueous stock solution to a reaction mixture containing a high concentration of organic solvent, precipitation may occur. It is advisable to test the solubility in a small-scale mixture of your solvents before proceeding with the full experiment.
-
Data Presentation
Table 1: Physicochemical Properties of Sulfo-Tobias Acid
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |
| Molecular Weight | 303.31 g/mol | |
| Appearance | Off-white to pinkish powder or wet cake | [6] |
| Solubility | Soluble in water and dilute alkaline solutions | [2] |
Experimental Protocols
Protocol 1: Preparation of a Sulfo-Tobias Acid Stock Solution
This protocol describes the preparation of a 0.1 M aqueous stock solution of Sulfo-Tobias acid.
Materials:
-
Sulfo-Tobias acid
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh out the required amount of Sulfo-Tobias acid for the desired volume of 0.1 M solution (e.g., 3.03 g for 100 mL).
-
Add approximately 70% of the final volume of deionized water to a beaker with a stir bar.
-
While stirring, slowly add the weighed Sulfo-Tobias acid powder to the water. A suspension will likely form.
-
Slowly add the 1 M NaOH solution dropwise to the suspension. Monitor the pH of the solution.
-
Continue adding NaOH until all the Sulfo-Tobias acid has dissolved and the solution is clear. The pH will be in the alkaline range.
-
Carefully transfer the dissolved solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the stock solution in a well-sealed container, protected from light.
Protocol 2: General Procedure for Azo Dye Synthesis using Sulfo-Tobias Acid
This protocol outlines the basic steps for using Sulfo-Tobias acid as a diazo component in the synthesis of an azo dye.
Part A: Diazotization of Sulfo-Tobias Acid
-
Prepare a solution of Sulfo-Tobias acid in water, adjusting the pH to dissolve it as described in Protocol 1.
-
Cool the Sulfo-Tobias acid solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) to the cold Sulfo-Tobias acid solution while maintaining the temperature below 5 °C.
-
To this mixture, slowly add a cold solution of a mineral acid (e.g., hydrochloric acid) dropwise, keeping the temperature between 0 and 5 °C. This will form the diazonium salt of Sulfo-Tobias acid.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., a phenol or an aromatic amine) in a suitable solvent. The pH of this solution may need to be adjusted to optimize the coupling reaction (typically alkaline for phenols and acidic for amines).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Part A to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for a period to ensure the reaction is complete.
-
The resulting azo dye can then be isolated by filtration, washed, and purified.
Mandatory Visualization
Caption: Workflow for Azo Dye Synthesis using Sulfo-Tobias Acid.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. What are the sodium salts of sulfonic acid A Soap B class 11 chemistry CBSE [vedantu.com]
- 5. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 6. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
Preventing degradation of 2-Amino-1,5-naphthalenedisulfonic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-1,5-naphthalenedisulfonic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.[1] For optimal shelf life, storage at 2-8°C is recommended.
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Q3: I've noticed a change in the color of my stored this compound. What could be the cause?
A3: A change in color of the beige powder could indicate degradation.[3] This can be caused by exposure to light, elevated temperatures, or incompatible substances. It is advisable to re-test the purity of the material if a color change is observed.
Q4: What are the potential degradation pathways for this compound?
A4: While stable under normal conditions, this compound can degrade under harsh conditions.[2] Potential degradation pathways include desulfonation (loss of sulfonic acid groups) when heated with aqueous sulfuric acid and alkali fusion, which can result in the formation of 2-amino-5-hydroxynaphthalene-1-sulfonic acid.[3]
Q5: What are some common impurities that might be present in degraded this compound?
A5: Impurities in degraded samples may include products from the manufacturing process or degradation during storage. Potential impurities could include 2-naphthylamine and 2-naphthylamine-5-sulfonic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to moisture, light, or elevated temperatures. | Store in a tightly sealed container in a cool, dry, and dark place. Consider transferring to a desiccator. Re-evaluate the purity of the compound. |
| Poor performance in experiments (e.g., low yield, unexpected side products) | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method like HPLC. If degraded, procure a fresh batch. |
| Inconsistent analytical results (e.g., new peaks in chromatogram) | Formation of degradation products during storage or sample preparation. | Review storage conditions and sample handling procedures. Use a validated stability-indicating analytical method to identify and quantify impurities. |
Summary of Storage Recommendations
| Parameter | Recommended Condition | Reference |
| Temperature | 2-8°C | [4] |
| Atmosphere | Dry, well-ventilated | [1] |
| Container | Tightly closed | [1] |
| Light | Keep in a dark place | [4] |
| Incompatibilities | Avoid strong oxidizing agents | [2] |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a hypothetical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase A to get a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the sample and prepare a 100 µg/mL solution in mobile phase A.
4. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on the reference standard.
-
Acid Degradation: Reflux 1 mL of the standard solution with 1 mL of 1N HCl at 80°C for 4 hours. Neutralize with 1N NaOH.
-
Base Degradation: Reflux 1 mL of the standard solution with 1 mL of 1N NaOH at 80°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Treat 1 mL of the standard solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.
After degradation, prepare solutions of the stressed samples at a concentration of 100 µg/mL in mobile phase A and analyze by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways under stress conditions.
References
Technical Support Center: Optimization of Coupling Parameters for Azo Dye Formation
Welcome to the Technical Support Center for Azo Dye Formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their azo dye synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an azo coupling reaction?
A1: Azo coupling is an electrophilic aromatic substitution reaction. It involves a diazonium salt, acting as a weak electrophile, reacting with an electron-rich aromatic compound, such as a phenol or an aromatic amine (the coupling component).[1][2][3] The diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para-position, to form a stable molecule containing an azo group (-N=N-), which links the two aromatic rings.[1][4]
Q2: Why is strict temperature control (0-5 °C) so critical during azo dye synthesis?
A2: Temperature control is crucial because aryl diazonium salts are thermally unstable.[5] At temperatures above 5°C, they readily decompose, releasing nitrogen gas and forming phenols or other byproducts.[2][5] This decomposition is a primary cause of low yields.[5] Maintaining the reaction in an ice bath (0-5°C) stabilizes the diazonium salt long enough for the subsequent coupling reaction.[2][5]
Q3: What is the optimal pH for the coupling step, and why does it differ for phenols and aromatic amines?
A3: The optimal pH depends on the nucleophilicity of the coupling partner.[5]
-
For Phenols/Naphthols: A mildly alkaline medium (typically pH 8-10) is required.[2][6] The hydroxide ions deprotonate the phenol to form a more reactive phenoxide ion, which has a negative charge, making the aromatic ring much more electron-rich and thus more susceptible to attack by the diazonium cation.[1][5]
-
For Aromatic Amines: A mildly acidic medium (typically pH 4-6) is necessary.[5][6] In strongly acidic conditions, the amine is protonated to -NH₃⁺, which is a deactivating group. In alkaline conditions, the diazonium ion can react with hydroxide ions. Therefore, a slightly acidic pH ensures a sufficient concentration of the free amine (which is an activating group) without excessive protonation.[5]
Q4: The color of my final azo dye is different from what was expected. What could be the cause?
A4: Variations in color can be attributed to several factors:
-
Impurities and Side Products: The presence of impurities or side-products can significantly alter the final color. A common side reaction is the self-coupling of the diazonium salt with unreacted aromatic amine.[5]
-
pH of the Final Solution: Many azo dyes act as pH indicators, and their color can change dramatically with the pH of the solution.[5]
-
Crystal Polymorphism: The final crystalline structure of the dye can affect its perceived color. Different crystallization conditions can lead to different polymorphs, each with a unique color.[5][7]
Q5: I'm observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What do they represent?
A5: Multiple spots on a TLC plate indicate a mixture of compounds. These can include unreacted starting materials (the aromatic amine and the coupling component), your desired azo dye, and various impurities or byproducts formed during the reaction.[8]
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Low or No Yield of Azo Dye | Decomposition of Diazonium Salt: Temperature rose above 5-10°C. | Strictly maintain the reaction temperature between 0 and 5°C using an ice-salt bath.[6][9] Use the diazonium salt immediately after preparation.[9] |
| Incorrect pH for Coupling: The pH was not optimal for the specific coupling partner. | Carefully adjust and monitor the pH of the coupling reaction. Use a buffer solution if necessary. For phenols, use a slightly alkaline pH (8-10). For anilines, use a slightly acidic pH (4-6).[6] | |
| Incomplete Diazotization: Insufficient sodium nitrite or acid was used. | Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization step.[6][9] | |
| Slow Reagent Addition: Reagents were added too quickly, causing localized temperature increases or side reactions. | Add the sodium nitrite solution dropwise during diazotization and the diazonium salt solution slowly to the coupling component with continuous, efficient stirring.[5][7] | |
| Incorrect or "Off" Color of Product | Presence of Impurities: Side reactions, such as self-coupling or oxidation, may have occurred. | Ensure the purity of your starting materials.[5] Maintain strict temperature and pH control to minimize side reactions. |
| pH of Final Product: The final isolated product is in a solution with a non-neutral pH. | Ensure the final product is isolated and purified at a neutral pH, unless a specific salt form is desired.[5] | |
| Oily or Tar-like Product | Triazene Formation: N-coupling with anilines under alkaline conditions can form triazenes, which are often oily. | For coupling with anilines, maintain a mildly acidic pH to favor C-coupling.[6][9] |
| Polymeric Byproducts: Uncontrolled side reactions and decomposition at high temperatures can lead to polymerization. | Strictly maintain low reaction temperatures (0-5°C) and ensure efficient stirring.[9] | |
| Difficulty in Purification | Insoluble Impurities: Polymeric byproducts or other insoluble materials may be present. | During recrystallization, perform a hot filtration step to remove insoluble impurities. If recrystallization is ineffective, consider column chromatography.[8][10] |
| Formation of Isomers (ortho/para): Coupling occurred at both the ortho and para positions. | If possible, select a coupling component where the para position is available and activated. Optimize reaction conditions (solvent, temperature, pH) to favor the desired isomer. Separation of isomers may require chromatography.[6] |
Quantitative Data Summary
The efficiency of azo dye synthesis is highly dependent on key reaction parameters. The following table summarizes typical optimal conditions.
| Parameter | Diazotization Step | Coupling Step (with Phenols) | Coupling Step (with Aromatic Amines) | Notes |
| Temperature | 0 - 5 °C | 0 - 5 °C | 0 - 5 °C | Crucial for the stability of the diazonium salt.[2][5] |
| pH | Strongly Acidic (pH < 4) | Mildly Alkaline (pH 8 - 10) | Mildly Acidic (pH 4 - 6) | Critical for activating the coupling component and preventing side reactions.[2][5][6] |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1 to 1:1.1 | Diazo:Coupler ≈ 1:1 | Diazo:Coupler ≈ 1:1 | A slight excess of NaNO₂ ensures complete diazotization.[5] |
| Reaction Time | 5 - 30 minutes | 10 - 60 minutes | 10 - 60 minutes | Reaction completion can be monitored by a spot test with a suitable coupling agent (e.g., 2-naphthol).[5] |
Experimental Protocols
General Protocol for Azo Dye Synthesis (Example: 4-Aminophenol and 2-Naphthol)
Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Always wear personal protective equipment (safety goggles, lab coat, and gloves). Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in their dry, solid state and should always be kept in a cold aqueous solution.[1]
Part A: Diazotization of 4-Aminophenol
-
Dissolve the aromatic amine (e.g., 1.20 g of 4-aminophenol) in dilute acid (e.g., 45 cm³ of water and 12 cm³ of concentrated hydrochloric acid).[11]
-
Cool the solution to 0-5°C in an ice-water bath. It is crucial to maintain this temperature. Some of the amine salt may precipitate, which is acceptable.[5][11]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.70 g of NaNO₂) in a small amount of water (e.g., 5 cm³).[11]
-
Add the sodium nitrite solution dropwise to the cold amine solution over 5-10 minutes with continuous and efficient stirring, keeping the flask in the ice bath.[5][11]
-
After the addition is complete, stir the mixture for an additional 5 minutes to ensure the reaction goes to completion. The resulting slightly turbid solution is the diazonium salt solution and should be used immediately.[5][11]
Part B: Azo Coupling
-
In a separate flask, dissolve the coupling agent (e.g., 1.44 g of 2-naphthol) in an aqueous sodium hydroxide solution (~10%).[5][11]
-
Stir until complete dissolution, then cool this solution in an ice-water bath.[5][11]
-
Slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B) with efficient stirring.[5][11] A brightly colored precipitate (the azo dye) should form immediately.[5]
-
Continue to stir the reaction mixture in the ice bath for 10-15 minutes to ensure the reaction is complete.[5][11]
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration.[11]
-
Wash the precipitate with several portions of cold water to remove any unreacted starting materials and inorganic salts.[5][11]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid).[6]
Visualizations
Caption: General experimental workflow for azo dye synthesis.
Caption: Logical relationships between parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cuhk.edu.hk [cuhk.edu.hk]
Technical Support Center: HPLC Analysis of 2-Amino-1,5-naphthalenedisulfonic acid
This guide provides comprehensive technical support for the development and troubleshooting of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Amino-1,5-naphthalenedisulfonic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC column for analyzing this compound?
A1: Due to its polar and multi-charged nature, this compound can be challenging to analyze on standard C18 columns, often resulting in poor peak shape.[1] The recommended column choices are:
-
Mixed-Mode Columns: These are highly effective as they combine reverse-phase and ion-exchange mechanisms, providing excellent retention and peak shape for multi-charged molecules.[1][2] Columns like Newcrom B or Amaze TH are designed for such applications.[1][2]
-
Reverse-Phase (RP) with Ion-Pairing: A standard C8 or C18 column can be used with an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) added to the mobile phase to improve retention and peak symmetry.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are suitable for retaining highly polar compounds and can provide good separation.[2][4]
Q2: What is a good starting mobile phase for method development?
A2: The choice of mobile phase depends on the separation mode:
-
For Mixed-Mode or Reverse-Phase: A common starting point is a gradient elution using Acetonitrile (ACN) and water.[5][6] The aqueous portion should contain a buffer or acid to control the ionization state of the analyte. For UV detection, 0.1% phosphoric acid or formic acid is common.[5][6]
-
For MS-Compatibility: To ensure compatibility with mass spectrometry, non-volatile acids like phosphoric acid must be replaced with volatile alternatives such as formic acid or an ammonium formate/acetate buffer.[1][5][6]
Q3: Why is my peak for this compound tailing?
A3: Peak tailing is a common issue for this analyte. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the sulfonic acid groups, causing tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[7][8]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7]
-
Poor Peak Shape on RP Columns: Naphthalenedisulfonic acids are strong organic acids with a double charge, which tend to exhibit poor peak shape on conventional reverse-phase columns.[1][9]
Q4: What is the optimal UV detection wavelength for this compound?
A4: Based on available methods for naphthalenedisulfonic acids, a UV detection wavelength between 260 nm and 285 nm is recommended.[1][9] A photodiode array (PDA) detector can be used during method development to determine the wavelength of maximum absorbance for optimal sensitivity.
Recommended Experimental Protocol
This protocol describes a robust starting method for the analysis of this compound using a mixed-mode column, which is suitable for both UV and MS detection.
Methodology Workflow
Caption: Workflow for HPLC method development and validation.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA or UV detector. |
| Column | Mixed-Mode Column (e.g., Newcrom B, 3.2 x 100 mm, 5 µm)[1] |
| Mobile Phase A | 40 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-1 min (30% B), 1-10 min (30% to 70% B), 10-12 min (70% B), 12-12.1 min (70% to 30% B), 12.1-17 min (30% B) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm[1] |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A or a mixture of ACN/Water (30/70) that matches the initial mobile phase conditions. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5 - 50 µg/mL) by serially diluting the stock solution with the sample diluent.[10]
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection to prevent system blockage.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
Troubleshooting Logic for Common HPLC Issues
Caption: A logical decision tree for troubleshooting common HPLC problems.
Q: My baseline is noisy or drifting. What are the causes and solutions?
A: An unstable baseline can compromise the accuracy of your results. Common causes include issues with the mobile phase, detector, or temperature.[11][12]
| Potential Cause | Recommended Solution |
| Dissolved Gas in Mobile Phase | Degas the mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser.[11] |
| Poorly Mixed Mobile Phase | If mixing online, ensure the pump's proportioning valves are working correctly. If preparing manually, mix thoroughly.[7] |
| Contamination | Use high-purity HPLC-grade solvents and reagents. Flush the system to remove any contaminants.[11][12] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Ensure the HPLC system is not near drafts or direct sunlight.[8] |
| Detector Lamp Instability | Allow the detector lamp to warm up sufficiently. If the lamp is old and the noise persists, it may need replacement.[11] |
Q: The retention time of my analyte is inconsistent between injections. How can I fix this?
A: Retention time shifts are often related to the mobile phase, column, or physical system parameters.[8][13]
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare mobile phase fresh daily, ensuring accurate measurements of all components, especially buffers and pH adjustments.[8] |
| Insufficient Column Equilibration | Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) with the initial mobile phase before the first injection.[14] |
| Column Temperature Fluctuations | Use a column oven and allow it to stabilize before starting the sequence.[8] |
| Inconsistent Flow Rate | Check the pump for leaks or air bubbles.[13] Purge the pump if necessary. A fluctuating backpressure can indicate a pump issue.[13] |
| Column Aging | Over time, column performance can degrade. If other factors are ruled out, the column may need to be replaced.[8] |
Q: My system backpressure is abnormally high. What should I do?
A: High backpressure is typically caused by a blockage somewhere in the flow path.[15]
-
Identify the Source: Systematically disconnect components starting from the detector and moving backward towards the pump. First, disconnect the column outlet; if the pressure drops to normal, the blockage is in the column.
-
Column Blockage: If the column is blocked, first try flushing it with a strong solvent (in the reverse direction, if permitted by the manufacturer). If this fails, the inlet frit may be clogged and need replacement.
-
System Blockage: If the pressure remains high after disconnecting the column, the blockage is likely in the tubing, injector, or guard column. Check and replace any clogged tubing or frits.
-
Prevention: Always filter your samples and mobile phases to remove particulates that can cause blockages.[11][15] Using a guard column can also protect the analytical column from contamination.[11]
References
- 1. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. HILIC Stationary Phases | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Separation of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-2-methoxy-5-methylphenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-2-methylphenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. labcompare.com [labcompare.com]
- 14. conquerscientific.com [conquerscientific.com]
- 15. aelabgroup.com [aelabgroup.com]
Navigating the Complexities of Tobias Acid Sulfonation: A Technical Support Center
For researchers, scientists, and professionals in drug development, the sulfonation of Tobias acid is a critical reaction for the synthesis of various intermediates used in dyes and pharmaceuticals. However, controlling the reaction to minimize the formation of by-products can be a significant challenge. This technical support center provides a comprehensive guide to understanding and troubleshooting the sulfonation of Tobias acid, complete with detailed experimental protocols, quantitative data analysis, and a visual representation of the reaction pathways.
Frequently Asked questions (FAQs)
Q1: What are the primary by-products formed during the sulfonation of Tobias acid?
A1: The main by-products in the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid) are primarily other sulfonic acid isomers and a desulfonation product. These include:
-
2-Naphthylamine-1,5-disulfonic acid (Sulfo Tobias Acid): Often the desired product of further sulfonation.
-
2-Naphthylamine-1,7-disulfonic acid: An isomeric by-product.
-
2-Naphthylamine-1,5,7-trisulfonic acid: A product of polysulfonation.[1]
-
2-Naphthylamine: A carcinogenic by-product formed through desulfonation of the starting material or product.[2] Its presence is strictly regulated.
Q2: What are the key reaction parameters that influence the formation of these by-products?
A2: The formation of by-products is highly sensitive to the reaction conditions. The most critical parameters to control are:
-
Concentration of Sulfonating Agent (Oleum): The concentration of free sulfur trioxide (SO₃) in the oleum is a major factor. Higher concentrations of SO₃ favor polysulfonation.[3]
-
Reaction Temperature: Temperature plays a crucial role in the selectivity of the sulfonation. Higher temperatures can lead to the formation of thermodynamically favored isomers and also increase the rate of desulfonation.[4]
-
Reaction Time: Prolonged reaction times can lead to an increase in polysulfonated products.[3] Monitoring the reaction progress is essential to determine the optimal duration.
Q3: How can I minimize the formation of the carcinogenic by-product, 2-naphthylamine?
A3: Minimizing the formation of 2-naphthylamine is of utmost importance due to its carcinogenicity.[2] Strategies to reduce its formation include:
-
Careful Temperature Control: Avoid excessively high temperatures, as this can promote the reversible desulfonation reaction.
-
Avoiding Excessively Harsh Conditions: Use the mildest effective sulfonating agent and reaction conditions necessary to achieve the desired conversion.
-
Post-Reaction Purification: If formed, 2-naphthylamine can be removed through techniques such as extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Sulfonated Product | - Incomplete reaction. - Desulfonation of the product. - Suboptimal temperature. | - Increase the reaction time or the concentration of the sulfonating agent gradually. - Lower the reaction temperature to minimize the reversible desulfonation reaction. - Optimize the temperature; too low may result in an incomplete reaction, while too high can cause by-product formation. |
| High Levels of Polysulfonated By-products (di- and tri-sulfonic acids) | - Oleum concentration is too high. - Reaction temperature is too high. - Reaction time is too long. | - Use oleum with a lower percentage of free SO₃.[3] - Conduct the reaction at a lower temperature. - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) and stop the reaction once the desired product is maximized. |
| Significant Amount of 2-Naphthylamine Detected | - Reaction temperature is too high, promoting desulfonation. - Presence of water in the reaction mixture. | - Lower the reaction temperature.[4] - Ensure all reagents and glassware are dry. Water can facilitate the reverse sulfonation reaction. |
| Product is Difficult to Isolate or Purify | - Presence of multiple isomers with similar properties. - Co-precipitation of by-products. | - Utilize fractional crystallization of the salts of the sulfonic acids, as their solubilities can differ. - Employ chromatographic techniques such as HPLC for purification. |
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the product distribution in the sulfonation of Tobias acid. Please note that these are generalized trends based on available literature, and specific quantitative results will vary based on the exact experimental setup.
Table 1: Effect of Oleum (SO₃) Concentration on Product Distribution
| Oleum (Free SO₃) Conc. | Main Product | Major By-products | Notes |
| Low (~20%) | 2-Amino-1,5-naphthalenedisulfonic acid | Unreacted Tobias acid, some isomeric disulfonic acids | Favors mono-sulfonation on the second ring.[3] |
| Medium (25-30%) | This compound | Increased isomeric disulfonic acids, traces of trisulfonic acid | Higher conversion to the desired disulfonic acid. |
| High (>35%) | 2-Amino-1,5,7-trisulfonic acid | This compound, other trisulfonic isomers | Promotes polysulfonation.[1] |
Table 2: Effect of Reaction Temperature on Product Distribution
| Temperature | Main Product | Major By-products | Notes |
| Low (e.g., 5-15°C) | Slower reaction rate, potentially incomplete | Unreacted Tobias acid | Kinetically controlled products may be favored.[4] |
| Moderate (e.g., 20-40°C) | Good yield of this compound | Isomeric disulfonic acids | Optimal range for many sulfonations. |
| High (e.g., >60°C) | Increased formation of thermodynamically stable isomers | Increased 2-naphthylamine (desulfonation), polysulfonated products | Can lead to a more complex mixture of by-products. |
Table 3: Effect of Reaction Time on Product Distribution
| Reaction Time | Main Product | Major By-products | Notes |
| Short | Incomplete reaction | High levels of unreacted Tobias acid | Yield will be low. |
| Optimal | Maximized yield of desired product | Minimized by-products | Determined by monitoring the reaction progress (e.g., via HPLC). |
| Long | Increased polysulfonation | Higher percentage of di- and tri-sulfonated products | Can lead to lower purity of the desired product.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Sulfo Tobias Acid)
Materials:
-
Tobias acid (2-amino-1-naphthalenesulfonic acid)
-
Oleum (20-25% free SO₃)
-
Ice
-
Water
-
Sodium chloride
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated amount of oleum.
-
Cool the flask in an ice-water bath to 5-10°C.
-
Slowly add finely powdered Tobias acid to the stirred oleum, ensuring the temperature does not exceed 15°C. The weight ratio of oleum to Tobias acid can range from 1:1 to 5:1.[3]
-
After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 15-35°C) for 1-5 hours.[3] The progress of the reaction should be monitored by HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product can be filtered and washed with a saturated sodium chloride solution to remove excess acid.
-
The product can be further purified by recrystallization from water.
Protocol 2: HPLC Analysis of the Reaction Mixture
Objective: To separate and quantify Tobias acid and its sulfonated derivatives.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 40% methanol water solution containing tetrabutylammonium bromide as an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 280 nm.[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in ice-cold water.
-
Neutralize the sample with a suitable base (e.g., sodium hydroxide solution).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Reaction Pathway and Logic Diagrams
The sulfonation of Tobias acid follows an electrophilic aromatic substitution mechanism. The following diagrams illustrate the main reaction pathway and the formation of key by-products.
Caption: Sulfonation pathways of Tobias acid leading to the main product and major by-products.
Caption: A logical workflow for troubleshooting common issues in Tobias acid sulfonation.
References
- 1. shokubai.org [shokubai.org]
- 2. prepchem.com [prepchem.com]
- 3. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 4. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Diazonium Salt of 2-Amino-1,5-naphthalenedisulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazonium salt of 2-Amino-1,5-naphthalenedisulfonic acid (2-ANDSA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of the 2-ANDSA diazonium salt.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black. | 1. Decomposition of the diazonium salt due to elevated temperature. 2. Insufficient acidity leading to unwanted azo coupling side reactions with unreacted 2-ANDSA. | 1. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. 2. Ensure a sufficient excess of strong mineral acid (e.g., HCl) is present throughout the reaction. The pH should be kept low (not exceeding 1.5) to ensure the stability of the diazonium salt.[1] |
| Low yield of the desired product. | 1. Temperature fluctuations: The diazonium salt is thermally unstable and decomposes at higher temperatures.[2][3] 2. Slow or incomplete dissolution of 2-ANDSA. 3. Incorrect reagent addition rate: Adding the sodium nitrite solution too quickly can lead to localized temperature increases and side reactions.[2][3] 4. Degradation of reagents: Impure starting materials or an old sodium nitrite solution can lead to poor conversion. | 1. Maintain a constant temperature of 0-5°C. 2. Ensure the 2-ANDSA is fully dissolved in the acidic solution before adding sodium nitrite. 3. Add the sodium nitrite solution dropwise and slowly to the acidic amine solution. 4. Use high-purity 2-ANDSA and a freshly prepared solution of sodium nitrite. |
| Precipitation of solids from the reaction mixture. | 1. The salt of 2-ANDSA may not be fully soluble in the acidic medium. 2. The diazonium salt itself may be precipitating. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. 2. While some diazonium salts can precipitate, ensure this is the desired outcome. If not, consider adjusting the solvent system or concentration, but be aware that isolating the solid diazonium salt can be hazardous. |
| Gas evolution (bubbling) from the reaction mixture. | Decomposition of the diazonium salt, releasing nitrogen gas (N₂). This is expected to some extent, but excessive bubbling indicates rapid decomposition. | This is a strong indicator that the reaction temperature is too high. Immediately cool the reaction mixture and ensure rigorous temperature control. The formation of nitrogen gas is a driving force for the decomposition of diazonium salts.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the temperature so critical during the diazotization of this compound?
A1: The diazonium salt of 2-ANDSA is thermally unstable. At temperatures above 5°C, it can rapidly decompose, leading to the evolution of nitrogen gas and the formation of unwanted byproducts, which significantly reduces the yield of the desired product.[2][3] The reaction is also highly exothermic, with an enthalpy change typically ranging from -65 to -150 kJ/mol, which can lead to a thermal runaway if the temperature is not carefully controlled.[2][3]
Q2: What is the optimal pH for the diazotization of 2-ANDSA?
A2: A highly acidic environment is crucial for a successful diazotization reaction. A low pH (not exceeding 1.5) is recommended to ensure the stability of the resulting diazonium salt.[1] The acidic conditions are necessary to generate the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite and to protonate the starting amine, preventing it from reacting with the newly formed diazonium salt.
Q3: How can I confirm the formation of the diazonium salt?
A3: A common qualitative test is to perform a coupling reaction. A small aliquot of the reaction mixture can be added to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.
Q4: Is it safe to isolate and store the diazonium salt of 2-ANDSA?
A4: In general, it is not recommended to isolate diazonium salts in their solid, dry form as they can be explosive and sensitive to shock, friction, and heat.[5][6] They are typically prepared in situ and used immediately in a subsequent reaction. If isolation is absolutely necessary, it should be done on a very small scale with extreme caution and appropriate safety measures in place.
Q5: What factors can influence the stability of the 2-ANDSA diazonium salt?
A5: The stability of the 2-ANDSA diazonium salt is influenced by several factors:
-
Temperature: Lower temperatures (0-5°C) are essential for stability.
-
pH: A low pH (highly acidic) environment enhances stability.
-
Counterion: The nature of the anion (counterion) can affect stability. While not extensively studied for 2-ANDSA, some diazonium salts are more stable with counterions like tetrafluoroborate.
-
Purity: The presence of impurities can catalyze decomposition.
Quantitative Data
The thermal stability of the diazonium salt of this compound is a critical parameter for safe and efficient synthesis. The following table summarizes key thermal data associated with its formation.
| Parameter | Value | Conditions | Significance |
| Enthalpy of Diazotization (ΔHr) | -65 to -150 kJ/mol | Typical range for diazotization reactions.[2][3] | Indicates a highly exothermic reaction, necessitating efficient heat removal to prevent thermal runaway. |
| Molar Reaction Enthalpy (ΔHr) | Decreases from 125.2 to 103.8 kJ/mol | As nitrite feeding rate increases from 0.10 mL/min to 0.25 mL/min.[3] | Higher feeding rates lead to reduced reaction conversion and lower effective heat release, which corresponds to lower product purity. |
| Initial Decomposition Temperature | Can be as low as 27.21°C for similar aniline diazonium salts.[2] | In aqueous solution. | Highlights the risk of self-accelerating decomposition even at temperatures slightly above the recommended range. |
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes a representative method for the preparation of the diazonium salt of 2-ANDSA for in situ use.
Materials:
-
This compound (2-ANDSA)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed reaction vessel or a beaker in an ice-salt bath
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
Preparation of the Amine Solution:
-
In the reaction vessel, prepare a suspension of this compound in deionized water.
-
Cool the suspension to 0°C using an ice-salt bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid to the suspension. Continue stirring until the 2-ANDSA is completely dissolved. Maintain the temperature at 0-5°C.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve the required molar equivalent of sodium nitrite in a small amount of cold deionized water. Prepare this solution fresh before use.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the 2-ANDSA salt over a period of 30-60 minutes.
-
Carefully monitor the temperature throughout the addition, ensuring it does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Confirmation and Use:
-
The resulting solution contains the diazonium salt of this compound.
-
It is recommended to use this solution immediately for the subsequent coupling reaction. Do not attempt to isolate the solid diazonium salt unless absolutely necessary and with appropriate safety precautions.
-
Visualizations
Caption: Workflow for the diazotization of 2-ANDSA.
Caption: Troubleshooting logic for common diazotization issues.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 3. maxapress.com [maxapress.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
Validation & Comparative
Navigating the Complex World of Naphthalenedisulfonic Acid Isomers in Environmental Analysis
A Comparative Guide for Researchers
The detection and quantification of naphthalenedisulfonic acid (NDSA) isomers in environmental matrices present a significant analytical challenge due to their high water solubility and structural similarity. These compounds, widely used as intermediates in the manufacturing of dyes and surfactants, are increasingly recognized as environmental contaminants, particularly in industrial wastewater.[1] This guide provides a comparative analysis of the primary analytical techniques employed for their determination, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their performance, and detailed experimental protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for NDSA isomers is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific isomers of interest. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Zone Electrophoresis (CZE) |
| Applicability | Direct analysis of NDSA and NSA isomers.[1][2] | Analysis of naphthalene monosulfonic acid (NSA) isomers after derivatization.[3][4] | Separation of NDSA isomers.[5] |
| Sensitivity | Good, with linear ranges typically between 1-60 µg/mL.[1] | High, with quantitation limits as low as 0.05 µg/L in a 200 ml water sample.[3][4] | High precision and sensitivity, with quantitation at ≤ 1.0 μg/L in 200 mL of water samples.[5] |
| Selectivity | Good, can be optimized with different columns and mobile phases.[2][6] | High, especially with mass spectrometric detection.[3][4] | Significantly affected by the composition of the running buffer.[5] |
| Sample Preparation | Pretreatment such as solid-phase extraction (SPE) is common for environmental samples.[1][5] | Requires solid-phase extraction followed by a crucial on-line derivatization step.[3][4] | Requires sample extraction and pre-concentration, often using SPE.[5] |
| Recoveries | - | 70-82% for NSA isomers in spiked water samples.[3][4] | 73% to 87% for NSA isomers in spiked water samples.[5] |
| Relative Standard Deviation (RSD) | - | Around 10% for NSA isomers.[3][4] | Ranging from 5.6% to 9.7% for NSA isomers.[5] |
| Key Advantages | Robust, widely available, and suitable for direct analysis of non-volatile NDSA isomers. | Excellent sensitivity and specificity for volatile derivatives of NSA isomers. | High separation efficiency and low sample volume requirements. |
| Key Limitations | May require specialized columns for optimal separation of all isomers. | Indirect analysis requiring a derivatization step, which can introduce variability. | Separation can be sensitive to minor changes in buffer composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summaries of typical experimental protocols for the analysis of NDSA and related isomers in environmental samples.
High-Performance Liquid Chromatography (HPLC) for NDSA Isomers
This method is suitable for the simultaneous determination of multiple NDSA isomers in wastewater.[1]
-
Sample Pretreatment:
-
Take a 10.00 mL sample of dye or printing wastewater in a 25 mL stoppered flask.
-
Add 3.0 mL of n-hexane and extract multiple times (e.g., 3 times).
-
Allow the layers to separate and discard the n-hexane layer.
-
Filter the aqueous layer through a 0.22 µm filter before injection.[1]
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The use of cyclodextrins in the mobile phase can improve the separation of some isomers.[2]
-
Detection: UV detector, typically at a wavelength where the isomers exhibit strong absorbance.
-
Quantification: Based on a standard curve prepared from standard solutions of each NDSA isomer with concentrations ranging from 1-60 µg/mL, showing a linear correlation coefficient of more than 0.999.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Naphthalene Monosulfonic Acid (NSA) Isomers
This highly sensitive method is used for trace-level determination of NSA isomers in industrial effluents and river water.[3][4]
-
Sample Extraction:
-
Pass a 200 mL water sample through a styrene-divinylbenzene copolymer solid-phase extraction (SPE) cartridge.
-
Elute the retained analytes with a suitable organic solvent.
-
-
On-line Derivatization and GC-MS Analysis:
-
Inject a large volume (10 µL) of the sample extract into the GC injection port containing a derivatizing agent, such as tetrabutylammonium salts.[3][4] This converts the non-volatile NSA isomers into their more volatile butyl derivatives.
-
GC Column: A capillary column suitable for the separation of the derivatized isomers.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to achieve separation.
-
MS Detection: Electron impact (EI) ionization. Monitor the molecular ion and a characteristic fragment ion (e.g., [M-56]+ for butylated isomers) for identification and quantification.[3][4]
-
Capillary Zone Electrophoresis (CZE) for NDSA Isomers
CZE offers an alternative with high separation efficiency for NDSA isomers.[5]
-
Sample Preparation:
-
Similar to HPLC, samples are typically extracted and pre-concentrated using solid-phase extraction.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Running Buffer: The composition of the buffer is critical for separation. For instance, a 20 mM borate buffer with 30% acetonitrile at pH 9.0 has been shown to be effective.[5] The addition of organic solvents like ethanol or propan-2-ol can also enhance separation.[5]
-
Voltage: Application of a high voltage across the capillary.
-
Detection: UV diode array detector.
-
Temperature: Controlled temperature, for example, at 30 °C.[5]
-
Visualizing the Analytical Workflow
To better understand the logical flow of analyzing NDSA isomers in environmental samples, the following diagram illustrates a typical experimental workflow.
Caption: General workflow for the analysis of NDSA isomers in environmental water samples.
References
- 1. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 2. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
A Comparative Guide to Validated HPLC Methods for the Quantification of 2-Amino-1,5-naphthalenedisulfonic Acid
This guide provides a detailed comparison of two high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 2-Amino-1,5-naphthalenedisulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of validated analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.
Data Presentation
The following table summarizes the validation parameters for two distinct HPLC methods for the quantification of this compound. Method 1 employs a mixed-mode chromatography approach, while Method 2 utilizes a reversed-phase C18 column with an ion-pairing agent.
| Validation Parameter | Method 1: Mixed-Mode HPLC | Method 2: Ion-Pair Reversed-Phase HPLC |
| Linearity (Range) | 1 - 60 µg/mL | 1 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.5 µg/mL |
| Specificity | No interference from related isomers | No interference from related isomers |
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below.
Method 1: Mixed-Mode HPLC
This method is adapted from a procedure for closely related naphthalenedisulfonic acid isomers and utilizes a mixed-mode column that provides both anion-exchange and reversed-phase retention mechanisms.
-
Chromatographic System:
-
Column: BIST A, 4.6 x 150 mm, 5 µm, 100 Å
-
Mobile Phase: 80% Acetonitrile, 20% 5.0 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate buffer, pH 4.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations of 1, 5, 10, 20, 40, and 60 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method 2: Ion-Pair Reversed-Phase HPLC
This method employs a conventional C18 column with an ion-pairing reagent in the mobile phase to enhance the retention and separation of the polar sulfonic acid analyte.
-
Chromatographic System:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol and 0.005 M Tetrabutylammonium phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 20, 40, and 60 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC method validation process and the signaling pathway for chromatographic separation.
Caption: Logical workflow of the HPLC method validation process.
Caption: Signaling pathway of the chromatographic separation process.
A Comparative Guide to the Reactivity of Aminonaphthalenesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Aminonaphthalenesulfonic acids are a critical class of compounds, serving as versatile intermediates in the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals. Their reactivity is intricately governed by the positions of the amino and sulfonic acid groups on the naphthalene ring, influencing the outcome of key chemical transformations. This guide provides an objective comparison of the reactivity of different aminonaphthalenesulfonic acid isomers in fundamental reactions, supported by experimental data and detailed protocols.
Core Reactivity: A Tale of Two Substituents
The reactivity of aminonaphthalenesulfonic acids in electrophilic aromatic substitution reactions is primarily dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonic acid group (-SO₃H). The amino group is a powerful activating group and is ortho-, para-directing, while the sulfonic acid group is a deactivating group and is meta-directing. The position of these substituents on the naphthalene nucleus determines the electron density at various carbon atoms, thereby influencing the regioselectivity and rate of reactions such as sulfonation and azo coupling.
Sulfonation: Kinetic vs. Thermodynamic Control
The sulfonation of aminonaphthalenes is a prime example of how reaction conditions can dictate product distribution, a concept known as kinetic versus thermodynamic control. The position of the incoming sulfo group is highly dependent on the reaction temperature.
At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. This is typically the isomer where the bulky sulfonic acid group adds to a less sterically hindered position, often an alpha-position. At higher temperatures, the reaction is under thermodynamic control, leading to the formation of the most stable product. This is often the isomer where steric repulsion is minimized, which can involve the migration of the sulfo group to a beta-position.
For instance, the sulfonation of 2-aminonaphthalene demonstrates this principle clearly. At lower temperatures (around 30-100°C), sulfonation primarily yields products with the sulfonic acid group in an α-position, such as Dahl's acid (2-amino-5-naphthalenesulfonic acid) and Baden acid (2-amino-7-naphthalenesulfonic acid).[1] Conversely, at higher temperatures (around 150-200°C), the thermodynamically favored products with the sulfonic acid group in a β-position, like Brönner's acid (2-amino-6-naphthalenesulfonic acid) and amino-F-acid (2-amino-7-naphthalenesulfonic acid), are predominantly formed.[1]
A similar principle of kinetic and thermodynamic control is observed in the sulfonation of naphthalene itself, where the α-sulfonated product is kinetically favored at lower temperatures, while the β-sulfonated product is the thermodynamically stable isomer formed at higher temperatures.[2][3][4][5]
Quantitative Data on Sulfonation of 2-Aminonaphthalene
| Product | Position of -SO₃H | Reaction Temperature | Control |
| Dahl's Acid | 5- (α) | Low (30-100°C) | Kinetic |
| Baden Acid | 8- (α) | Low (30-100°C) | Kinetic |
| Brönner's Acid | 6- (β) | High (150-200°C) | Thermodynamic |
| Amino-F-Acid | 7- (β) | High (150-200°C) | Thermodynamic |
Azo Coupling: The Influence of Substituent Position
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt reacts with an activated aromatic ring, such as that of an aminonaphthalenesulfonic acid, to form an azo compound. The amino group strongly activates the naphthalene ring towards coupling. The position of coupling is directed by the existing substituents.
The reactivity in azo coupling is highly pH-dependent, as the free amino group is much more reactive than its protonated form. Therefore, these reactions are typically carried out under conditions where the amino group is deprotonated.
In the case of Tobias acid (2-amino-1-naphthalenesulfonic acid), coupling with diazo compounds occurs at the 1-position, leading to the elimination of the sulfonic acid group. This specific reactivity is crucial in the synthesis of various pigments, such as Lithol Reds.
The presence of dicarboxylic acids like oxalic, malonic, or phthalic acid has been found to facilitate the coupling of diazonium compounds to aminonaphthalenesulfonic acids under acidic conditions (pH < 5), particularly for coupling in the ortho or para position to the amino group.[6]
Experimental Protocol: Azo Coupling of a Diazonium Salt with an Aminonaphthalenesulfonic Acid
Objective: To synthesize an azo dye by coupling a diazotized aromatic amine with an aminonaphthalenesulfonic acid.
Materials:
-
Primary aromatic amine (e.g., sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Aminonaphthalenesulfonic acid (e.g., Tobias acid)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
Procedure:
-
Diazotization: a. Dissolve the primary aromatic amine in a dilute solution of sodium carbonate in water. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a solution of sodium nitrite in water. d. To this mixture, slowly add cold, concentrated hydrochloric acid while maintaining the temperature between 0-5°C. e. Test for the presence of excess nitrous acid using starch-iodide paper. The formation of a diazonium salt is indicated by a slight excess of nitrous acid.
-
Coupling: a. Dissolve the aminonaphthalenesulfonic acid in a dilute solution of sodium hydroxide. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the aminonaphthalenesulfonic acid solution with constant stirring. d. The formation of the azo dye is indicated by the appearance of a brightly colored precipitate. e. Continue stirring for 15-30 minutes in the ice bath to ensure complete reaction.
-
Isolation and Purification: a. Add sodium chloride to the reaction mixture to "salt out" the dye. b. Collect the precipitated dye by vacuum filtration and wash with a saturated sodium chloride solution. c. The crude dye can be recrystallized from an appropriate solvent to improve purity.
The Bucherer Reaction: A Reversible Transformation
The Bucherer reaction is a versatile and reversible process for the conversion of a hydroxynaphthalenesulfonic acid to its corresponding aminonaphthalenesulfonic acid in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[7][8][9][10] This reaction is of significant industrial importance for the synthesis of various dye intermediates.
The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia or an amine and subsequent elimination of water and bisulfite. The reversibility of the reaction allows for the conversion of aminonaphthalenesulfonic acids back to their hydroxy counterparts by heating with aqueous bisulfite.
Experimental Protocol: Synthesis of an Aminonaphthalenesulfonic Acid via the Bucherer Reaction
Objective: To synthesize an aminonaphthalenesulfonic acid from a hydroxynaphthalenesulfonic acid.
Materials:
-
Hydroxynaphthalenesulfonic acid (e.g., 2-hydroxynaphthalene-1-sulfonic acid)
-
Ammonium sulfite or sodium bisulfite
-
Ammonia solution, concentrated
-
Autoclave or high-pressure reactor
Procedure:
-
Reaction Setup: a. Place the hydroxynaphthalenesulfonic acid, ammonium sulfite (or sodium bisulfite), and concentrated ammonia solution in a high-pressure autoclave. b. Seal the autoclave and ensure it is functioning correctly.
-
Reaction: a. Heat the autoclave to the required temperature (typically 140-180°C). The reaction is carried out under pressure. b. Maintain the temperature and pressure for several hours to ensure the reaction goes to completion. The exact time will depend on the specific substrate and conditions.
-
Work-up and Isolation: a. After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. b. Transfer the reaction mixture to a beaker. c. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the aminonaphthalenesulfonic acid. d. Collect the product by vacuum filtration and wash with cold water. e. The product can be further purified by recrystallization.
Visualizing Reaction Pathways
Sulfonation of 2-Aminonaphthalene
References
- 1. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. EP0048692A1 - Azo coupling process - Google Patents [patents.google.com]
- 7. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 8. Bucherer Reaction [drugfuture.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicreactions.org [organicreactions.org]
A Comparative Performance Analysis of Naphthalenedisulfonic Acid-Based Dyes and Commercial Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical performance of dyes based on 2-Amino-1,5-naphthalenedisulfonic acid with established commercial fluorescent dyes such as Fluorescein, Rhodamine B, and Cy5. Due to a lack of readily available quantitative performance data for this compound-based dyes in public literature, this document focuses on providing a framework for empirical comparison. Detailed experimental protocols are supplied to enable researchers to conduct their own performance evaluations.
Introduction to Fluorescent Dyes
Fluorescent dyes are indispensable tools in biological and biomedical research, enabling the visualization and quantification of molecules and cellular processes with high sensitivity and specificity. The performance of a fluorescent dye is dictated by several key photophysical parameters, including its molar extinction coefficient, fluorescence quantum yield, and photostability. While commercial dyes are well-characterized, the performance of specialized dyes, such as those derived from this compound, often requires direct experimental assessment.
Quantitative Performance of Commercial Dyes
To provide a benchmark for comparison, the following tables summarize the key photophysical properties of three widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, and Cy5.
Table 1: Molar Extinction Coefficient of Commercial Dyes
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Fluorescein | 70,000 - 92,300[1][2] | 0.1 M NaOH or Ethanol |
| Rhodamine B | 106,000 | Ethanol |
| Cy5 | 215,000 - 250,000[3][4] | Aqueous Buffer |
Table 2: Fluorescence Quantum Yield of Commercial Dyes
| Dye | Quantum Yield (Φ) | Solvent/Condition |
| Fluorescein | 0.79 - 0.97[1][2][5][6] | Ethanol or Basic Ethanol |
| Rhodamine B | 0.31 - 0.7[7][8] | Water or Ethanol |
| Cy5 | 0.20 - 0.27[3][4] | Aqueous Buffer |
Table 3: Photostability of Commercial Dyes
| Dye | Relative Photostability | Key Observations |
| Fluorescein | Low to Moderate[][10] | Prone to rapid photobleaching, especially at high pH and under intense illumination.[10] |
| Rhodamine B | Moderate[11][12] | More photostable than fluorescein but can still exhibit significant photobleaching under prolonged imaging.[12] |
| Cy5 | High[13][14][15] | Generally exhibits good photostability, making it suitable for long-term imaging experiments.[13][14][15] |
Performance of this compound-Based Dyes
A comprehensive literature search did not yield specific quantitative data for the molar extinction coefficient, fluorescence quantum yield, or photostability of dyes directly synthesized from this compound, such as Reactive Orange 13 and Reactive Red 195. Therefore, a direct comparison with commercial dyes based on existing data is not possible. Researchers interested in the performance of these dyes are encouraged to utilize the following experimental protocols to determine their photophysical properties.
Experimental Protocols
The following sections provide detailed methodologies for determining the key performance parameters of fluorescent dyes.
Synthesis of Azo Dyes from this compound
This protocol describes a general two-step process for synthesizing azo dyes.
1. Diazotization of this compound:
-
Dissolve this compound in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
2. Azo Coupling:
-
Prepare a solution of the desired coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent.
-
Cool the coupling component solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.
-
The azo dye will precipitate out of the solution and can be collected by filtration.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol:
-
Prepare a stock solution of the dye in a suitable solvent with a precisely known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient is the slope of the resulting linear plot.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the test sample to a standard with a known quantum yield.
Protocol:
-
Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region to the test dye.
-
Prepare a series of solutions of both the standard and test dyes with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and test dyes.
-
The quantum yield of the test sample (Φ_x) is calculated using the following equation: Φ_x = Φ_std * (slope_x / slope_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Evaluation of Photostability
Photostability refers to a dye's resistance to photodegradation when exposed to light.
Protocol:
-
Prepare a solution of the dye at a known concentration in a suitable buffer.
-
Place the solution in a cuvette and expose it to a constant, high-intensity light source (e.g., the excitation light of a fluorometer or a dedicated photobleaching setup).
-
Measure the fluorescence intensity at regular time intervals.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
The photostability can be quantified by determining the half-life (t½), the time it takes for the fluorescence to decrease to 50% of its initial value.
Conclusion
While a direct comparison of the performance of this compound-based dyes with commercial standards is currently limited by the lack of published data, this guide provides the necessary framework for researchers to conduct their own evaluations. By following the detailed experimental protocols, scientists can generate the quantitative data needed to make informed decisions about the suitability of these specialized dyes for their specific research applications. The provided data for commercial dyes serves as a valuable benchmark for these future experimental comparisons.
References
- 1. Fluorescein [omlc.org]
- 2. omlc.org [omlc.org]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 7. omlc.org [omlc.org]
- 8. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 10. wrc.org.za [wrc.org.za]
- 11. benchchem.com [benchchem.com]
- 12. Rhodamine B - Wikipedia [en.wikipedia.org]
- 13. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 14. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 15. lumiprobe.com [lumiprobe.com]
Spectroscopic Comparison of 2-Amino-1,5-naphthalenedisulfonic Acid and Its Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic signatures of 2-Amino-1,5-naphthalenedisulfonic acid and its isomeric derivatives is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data from Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy, providing a foundational resource for the identification and characterization of these compounds.
This technical brief outlines the distinct spectroscopic properties of this compound and its isomers, which are crucial building blocks in the synthesis of various dyes and fluorescent probes. Understanding their unique spectral fingerprints is essential for quality control, reaction monitoring, and the development of new functional molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its selected derivatives. These values are compiled from various spectral databases and scientific literature.
Table 1: FTIR Spectroscopy Data (KBr Pellet)
| Compound | Key IR Peaks (cm⁻¹) |
| This compound | N-H Stretch: 3400-3200 (broad), Aromatic C-H Stretch: ~3100, S=O Stretch (Sulfonic Acid): ~1200, ~1040, C=C Stretch (Aromatic): 1600-1450 |
| 4-Amino-1-naphthalenesulfonic acid | N-H Stretch: 3400-3200 (broad), Aromatic C-H Stretch: ~3050, S=O Stretch (Sulfonic Acid): ~1180, ~1030, C=C Stretch (Aromatic): 1620-1470 |
| 7-Amino-1,3-naphthalenedisulfonic acid | N-H Stretch: 3450-3250 (broad), Aromatic C-H Stretch: ~3100, S=O Stretch (Sulfonic Acid): ~1210, ~1050, C=C Stretch (Aromatic): 1610-1460 |
Note: Peak positions can vary slightly depending on the sample preparation and instrument.
Table 2: ¹H NMR Spectroscopy Data (D₂O)
| Compound | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The exact shifts and coupling patterns are highly dependent on the substitution pattern. |
| 4-Amino-1-naphthalenesulfonic acid | Aromatic protons typically resonate in the range of 7.2-8.8 ppm. |
| Disodium 1,5-naphthalenedisulfonate | 8.89 (d), 7.98 (d), 7.46 (t)[1] |
Note: Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak) and can be influenced by solvent and pH.
Table 3: ¹³C NMR Spectroscopy Data (D₂O)
| Compound | Chemical Shifts (δ, ppm) |
| This compound | Aromatic carbons typically appear in the 110-150 ppm region. Carbons attached to the amino group and sulfonic acid groups will show characteristic downfield shifts. |
| 2-Aminonaphthalene-1-sulfonic acid | Spectral data available, with peaks corresponding to the naphthalene ring carbons.[2] |
| 1,5-Naphthalenedisulfonic acid | Spectral data available, showing characteristic shifts for the sulfonated naphthalene core.[3] |
Note: The specific chemical shifts provide a fingerprint for the carbon skeleton of the molecule.
Table 4: UV-Vis and Fluorescence Spectroscopy Data
| Compound | UV-Vis λmax (nm) | Fluorescence λex (nm) | Fluorescence λem (nm) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| 1-Naphthalenesulfonate (1-NS) | - | 225 | 338[4] |
| 2-Naphthalenesulfonate (2-NS) | - | 225 | 338[4] |
| 1,5-Naphthalenedisulfonate (1,5-NDS) | ~290, ~320 | 225 | 338[4] |
| 7-Amino-1,3-naphthalenedisulfonic acid Monopotassium Salt | - | 310 | -[5][6] |
| N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid | - | 337 | 504[7] |
Note: Absorption and emission maxima are solvent-dependent. The quantum yield of fluorescence is also a critical parameter that varies between derivatives.
Experimental Protocols & Methodologies
The following sections detail the general experimental protocols for the spectroscopic techniques discussed.
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grinding: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr).[8] The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.[8]
-
Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 8-10 tons) to form a thin, transparent disc.[9][10]
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.
NMR Spectroscopy
Sample Preparation:
-
Dissolution: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Referencing: An internal standard, such as tetramethylsilane (TMS) or a salt like DSS, is often added for accurate chemical shift referencing.[11]
Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard pulse programs are used for both ¹H and ¹³C nuclei. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.
-
Parameters such as the number of scans, acquisition time, and relaxation delay are optimized for each sample to ensure a good signal-to-noise ratio.[5]
UV-Vis Spectroscopy
Sample Preparation:
-
Solvent Selection: A solvent that does not absorb in the wavelength range of interest and in which the analyte is soluble is chosen (e.g., water, ethanol, acetonitrile).[12]
-
Solution Preparation: A stock solution of the analyte is prepared by accurately weighing the compound and dissolving it in a known volume of the chosen solvent.
-
Dilution: The stock solution is diluted to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
Data Acquisition:
-
A UV-Vis spectrophotometer is used to measure the absorbance of the sample solution across a specific wavelength range.
-
A baseline is first recorded using a cuvette containing only the solvent.
-
The sample solution is then placed in the spectrophotometer, and its absorbance spectrum is recorded.
Fluorescence Spectroscopy
Sample Preparation:
-
Sample preparation is similar to that for UV-Vis spectroscopy, with a focus on using high-purity, fluorescence-free solvents.
-
Solutions are typically prepared at low concentrations to avoid inner-filter effects.
Data Acquisition:
-
A spectrofluorometer is used to measure the fluorescence emission.
-
An excitation wavelength (λex) is selected, often corresponding to an absorption maximum of the analyte.
-
The emission spectrum is then recorded by scanning a range of wavelengths (λem) longer than the excitation wavelength.
-
It is also common to measure an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 2-Aminonaphthalene-1-sulfonic acid(81-16-3) 13C NMR [m.chemicalbook.com]
- 3. 1,5-Naphthalenedisulfonic acid(81-04-9) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]
- 7. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-Amino-1,5-naphthalenedisulfonic Acid
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key intermediates like 2-Amino-1,5-naphthalenedisulfonic acid is paramount for consistent product quality and regulatory compliance. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
The synthesis of this compound, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals, often involves the sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias acid). This process can lead to the formation of several structural isomers, which may impact the efficacy, safety, and regulatory approval of the final product. Therefore, robust analytical methods are required to accurately quantify the desired isomer and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC stands as a well-established and widely adopted technique for the analysis of non-volatile and semi-volatile organic compounds. Its versatility, robustness, and high-resolution capabilities make it a primary choice for assessing the isomeric purity of this compound.
Experimental Protocol: Reversed-Phase HPLC
A common approach for separating sulfonated aromatic compounds is reversed-phase HPLC, often with the addition of an ion-pairing agent to the mobile phase to enhance the retention and resolution of these highly polar analytes.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Performance Data
The following table summarizes typical performance characteristics of an optimized HPLC method for the analysis of this compound and its potential isomeric impurities.
| Parameter | HPLC Performance |
| Resolution (Rs) | > 1.5 between this compound and its critical isomers. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Analysis Time | 20 - 30 minutes |
| Precision (%RSD) | < 2.0% for peak area and retention time. |
| Accuracy (% Recovery) | 98 - 102% |
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis offers a powerful alternative to HPLC, renowned for its high separation efficiency, short analysis times, and minimal solvent consumption. Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are two CE modes particularly suited for the separation of charged and neutral isomers, respectively.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
CZE separates ions based on their electrophoretic mobility in an electric field, making it ideal for the analysis of charged species like sulfonated naphthalenes.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV-Vis or DAD detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).
-
Background Electrolyte (BGE): 50 mM Sodium borate buffer (pH 9.2).
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 230 nm.
Sample Preparation:
-
Dissolve the sample in the background electrolyte.
-
Filter the sample through a 0.22 µm syringe filter.
Performance Data
The table below outlines the expected performance of a CZE method for the isomeric purity analysis of this compound.
| Parameter | Capillary Electrophoresis (CZE) Performance |
| Resolution (Rs) | > 2.0 between closely migrating isomers. |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.3 µg/mL |
| Analysis Time | 10 - 20 minutes |
| Precision (%RSD) | < 3.0% for migration time and peak area. |
| Accuracy (% Recovery) | 95 - 105% |
Comparative Analysis: HPLC vs. Capillary Electrophoresis
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a stationary and a mobile phase. | Differential migration in an electric field. |
| Resolution | Good to excellent, highly dependent on column chemistry and mobile phase. | Excellent to superior, especially for charged and closely related species. |
| Sensitivity | Generally higher, with lower LOD and LOQ values. | Can be lower, but can be enhanced with techniques like stacking. |
| Analysis Time | Typically longer, in the range of 20-30 minutes. | Generally faster, often under 20 minutes. |
| Solvent Consumption | Significant, leading to higher operational costs and waste generation. | Minimal, resulting in lower costs and a greener footprint. |
| Method Development | Can be complex and time-consuming. | Often simpler and faster to develop. |
| Robustness | Generally considered more robust and less susceptible to matrix effects. | Can be more sensitive to buffer composition and capillary surface conditions. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Lower initial instrument cost and significantly lower running costs. |
Visualizing the Workflow and Method Comparison
To further clarify the processes, the following diagrams illustrate the typical experimental workflow for isomeric purity analysis and the key decision-making factors when choosing between HPLC and CE.
Conclusion
Both HPLC and Capillary Electrophoresis are powerful techniques for the isomeric purity analysis of this compound. The choice between them depends on the specific requirements of the analysis.
-
HPLC is the method of choice when high sensitivity and robustness are critical, and it is a well-understood and widely available technique in most analytical laboratories.
-
Capillary Electrophoresis excels in providing high-resolution separations with significantly faster analysis times and lower operational costs, making it an excellent option for high-throughput screening and for laboratories focused on green chemistry principles.
For comprehensive characterization and method validation, employing both techniques can provide orthogonal data, offering a more complete picture of the isomeric purity profile of this compound. This dual-method approach can be particularly valuable in a drug development setting where a thorough understanding of all potential impurities is essential.
Benchmarking Sulfo-Tobias Acid: A Comparative Guide to Dye Synthesis Performance
In the competitive landscape of dye manufacturing, the selection of intermediates is a critical factor influencing the final product's quality, yield, and cost-effectiveness. Sulfo-Tobias acid (2-amino-1,5-naphthalenedisulfonic acid) stands out as a key intermediate, particularly in the synthesis of reactive and acid dyes. This guide provides a comprehensive performance benchmark of Sulfo-Tobias acid against its primary alternative, Tobias acid (2-amino-1-naphthalenesulfonic acid), and other naphthalene-based intermediates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Dye Intermediates
The efficacy of a dye intermediate is benchmarked against several key performance indicators, including reaction yield, purity of the synthesized dye, and the fastness properties of the dyed substrate. While direct, publicly available quantitative comparisons are limited, the inherent chemical properties and industrial applications of Sulfo-Tobias acid and its counterparts provide a strong basis for performance evaluation.
Sulfo-Tobias acid is synthesized through the sulfonation of Tobias acid.[1] This additional sulfonic acid group in Sulfo-Tobias acid significantly influences its properties and, consequently, the properties of the dyes derived from it. The increased water solubility imparted by the second sulfonic acid group can be advantageous in specific dyeing applications, potentially leading to more level dyeing and better wash-off properties of unfixed dye.
The purity of these intermediates is paramount, with typical commercial grades for both Sulfo-Tobias acid and Tobias acid exceeding 97-98%.[2] Impurities can lead to undesirable side reactions, affecting the final color shade, reducing the dye's brilliancy, and lowering its fastness properties.
| Performance Metric | Sulfo-Tobias Acid | Tobias Acid | Other Naphthalene Intermediates (e.g., H-acid, J-acid) |
| Typical Purity | >98% | >97% | Varies by product and grade |
| Primary Dye Class | Reactive Dyes, Acid Dyes | Azo Dyes (Acid, Pigment) | Wide range of Azo and Reactive Dyes |
| Key Feature | Enhanced water solubility due to two sulfonic acid groups | Versatile precursor for various azo dyes | Offers a wide gamut of color possibilities |
| Reported Yield | Generally high, though specific comparative data is scarce | High, a well-established process | Varies depending on the specific intermediate and reaction |
| Fastness Properties | Dyes often exhibit good to excellent wash fastness | Dyes known for good overall fastness properties | Fastness is highly dependent on the final dye structure |
Experimental Protocols
To provide a framework for objective comparison, the following are detailed experimental protocols for the synthesis of an azo dye, which can be adapted to benchmark the performance of Sulfo-Tobias acid against other intermediates.
I. Diazotization of the Amine Intermediate
This initial step converts the primary aromatic amine into a more reactive diazonium salt.
Materials:
-
Aromatic Amine (e.g., Sulfo-Tobias acid, Tobias acid) - 0.1 mol
-
Hydrochloric Acid (concentrated) - 25 mL
-
Sodium Nitrite - 7.0 g (0.101 mol)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, create a suspension of 0.1 mol of the chosen amine intermediate in 100 mL of distilled water.
-
Slowly add 25 mL of concentrated hydrochloric acid to the suspension while stirring continuously.
-
Cool the mixture to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the coupling reaction.
II. Azo Coupling Reaction
The diazonium salt is then reacted with a coupling component to form the azo dye.
Materials:
-
Diazonium Salt Solution (from Step I)
-
Coupling Component (e.g., H-acid, J-acid, Schaeffer's acid) - 0.1 mol
-
Sodium Hydroxide solution (10% w/v)
-
Sodium Carbonate
-
Ice
Procedure:
-
In a 1 L beaker, dissolve 0.1 mol of the coupling component in 200 mL of water, adding 10% sodium hydroxide solution as needed to achieve complete dissolution.
-
Cool the coupling component solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and adjust the pH to the optimal range for the specific coupling reaction (typically between 4-5 for coupling to phenols and 7-8 for coupling to amines) by adding sodium carbonate solution.
-
Continue stirring the reaction mixture for 2-4 hours at 0-5°C to ensure the completion of the coupling reaction.
-
The precipitated dye is then isolated by filtration, washed with a small amount of cold water, and dried.
III. Performance Evaluation
Yield Calculation: The percentage yield is calculated based on the molar amount of the limiting reactant (the amine intermediate).
Purity Analysis: The purity of the synthesized dye can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry by comparing the absorbance of a known concentration of the dye solution to a standard calibration curve.
Fastness Testing: The fastness properties of the dyed fabric are evaluated according to standardized methods:
-
Light Fastness: Assessed in accordance with ISO 105-B02.
-
Wash Fastness: Evaluated as per ISO 105-C06.
-
Rubbing Fastness: Determined using the ISO 105-X12 standard.
Visualizing the Synthesis and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the logical flow of dye synthesis and experimental evaluation.
References
A comparative study of the photostability of different naphthalenic dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of various naphthalenic dyes, a critical parameter for their application in fluorescence imaging, sensing, and phototherapy. The information presented herein is intended to assist researchers in selecting the most suitable dyes for applications demanding high photostability.
Introduction to Photostability
Photostability refers to a dye's resistance to chemical degradation upon exposure to light. High photostability is crucial for applications requiring long-term or repeated fluorescence measurements, as it ensures a stable and reliable signal.[1] The chemical structure of a dye and its interaction with the surrounding environment are key factors determining its photostability.[2] Naphthalenic dyes, a broad class of compounds based on the naphthalene scaffold, are known for their favorable photophysical properties, including high fluorescence quantum yields and, in many cases, good photostability.[3][4] This guide focuses on a comparative analysis of the photostability of prominent naphthalenic dye families: naphthalimides and naphthalocyanines.
Comparative Photostability Data
The following tables summarize key photostability and photophysical parameters for selected naphthalenic dyes based on available experimental data. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.
Table 1: Photophysical Properties of Selected 1,8-Naphthalimide Dyes
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| 4-Acetylamino-1,8-naphthalimide | CH₃OH | 368 | 465 | 0.83[2] |
| Hybrid Naphthalimide-Benzotriazole 1 | CH₃OH | 370 | 465 | 0.29[2] |
| Hybrid Naphthalimide-Benzotriazole 2 | CH₃OH | 373 | 465 | 0.22[2] |
| Hybrid Naphthalimide-Benzotriazole 3 | CH₃OH | 376 | 465 | 0.17[2] |
| Naphthyl-Naphthalimide (Napht-1) | Chloroform | 444 | - | - |
| Naphthyl-Naphthalimide (Napht-2) | Chloroform | 414 | - | - |
Note: The fluorescence quantum yields for the hybrid naphthalimide-benzotriazole dyes are lower than the parent naphthalimide due to a fluorescence quenching mechanism.[2] However, these hybrid dyes exhibit enhanced photostability.[2][5]
Table 2: Comparative Photostability of Naphthalocyanines and Other Dyes
| Dye | Solvent/Medium | Key Finding |
| Silicon Naphthalocyanine (SiNc) | Cremophor EL Emulsion | Exhibited better photostability than Indocyanine Green (ICG).[6] |
| NiNc, CuNc, VNc | Chlorobenzene | Showed negligible decomposition under NIR irradiation compared to significant photobleaching for Cy7 and IRDye 800CW.[7] |
| SiNc | Chlorobenzene | Did not exhibit significant photobleaching despite having a high singlet oxygen quantum yield.[7] |
Experimental Protocols
A standardized assessment of photostability is crucial for accurate comparison. Below is a generalized protocol for measuring the photobleaching of a fluorescent dye.
Protocol: Measurement of Photobleaching Half-life
Objective: To determine the photobleaching rate and half-life of a naphthalenic dye under controlled illumination.
Materials:
-
Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or LED).[8][9]
-
High-sensitivity camera (e.g., EMCCD or sCMOS).[8]
-
Objective lens with appropriate numerical aperture.[8]
-
Solution of the naphthalenic dye of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[9]
-
Microscope slides and coverslips.[9]
Procedure:
-
Sample Preparation:
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.[9]
-
Select the appropriate filter set for the dye being tested.[8]
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[9]
-
-
Image Acquisition:
-
Data Analysis:
-
Open the image series in an image analysis software.[9]
-
Select a region of interest (ROI) within the illuminated area.[9]
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[8][9]
-
Correct for background fluorescence.[9]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.[9]
-
Plot the normalized fluorescence intensity as a function of time.[9]
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[9]
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in photostability studies, the following diagrams illustrate a typical experimental workflow and the key factors influencing the photostability of naphthalenic dyes.
Caption: A flowchart of the experimental workflow for assessing dye photostability.
Caption: Key factors that influence the photostability of naphthalenic dyes.
Conclusion
The photostability of naphthalenic dyes is a multifaceted property influenced by both their inherent molecular structure and the surrounding environment. Naphthalocyanines, for instance, have demonstrated superior photostability compared to other near-infrared dyes like ICG.[6][7] For naphthalimides, chemical modifications, such as the incorporation of UV-absorbing moieties, can significantly enhance their resistance to photodegradation, albeit sometimes at the cost of reduced fluorescence quantum yield.[2][5] When selecting a naphthalenic dye for a specific application, researchers must consider the trade-offs between brightness, photostability, and other photophysical parameters. The provided experimental protocol offers a framework for the quantitative assessment and comparison of dye photostability within a specific experimental context, enabling an informed decision for optimal outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards optimized naphthalocyanines as sonochromes for photoacoustic imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.addgene.org [blog.addgene.org]
A Comparative Guide to Fluorescent Environmental Tracers: Evaluating 2-Amino-1,5-naphthalenedisulfonic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate environmental tracer is paramount for accurate and reliable studies. This guide provides a comparative analysis of 2-Amino-1,5-naphthalenedisulfonic acid (ANDA) and other commonly used fluorescent tracers, supported by experimental data and detailed protocols to aid in the validation and application of these compounds in environmental research.
While this compound has been identified as a potential environmental tracer, comprehensive validation studies in peer-reviewed literature are limited. However, a closely related isomer, 7-amino-1,3-naphthalenedisulfonic acid, commonly known as Amino G acid, has been more extensively studied and utilized as a fluorescent tracer in groundwater and geothermal applications. This guide will focus on the available data for Amino G acid as a primary analogue to ANDA and compare its performance with other established fluorescent tracers: Rhodamine WT, Lissamine FF, and Fluorescein.
Comparative Performance of Fluorescent Tracers
The selection of a suitable tracer hinges on several key performance indicators, including its fluorescence properties, detection limits, and stability in various environmental conditions. The following table summarizes the key quantitative data for Amino G acid and its alternatives.
| Property | Amino G acid | Rhodamine WT | Lissamine FF | Fluorescein |
| Chemical Name | 7-amino-1,3-naphthalenedisulfonic acid | N-(9-(2,4-dicarboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene)-N-ethyl-, chloride, disodium salt | Disodium 2',7'-dichloro-4',5'-diiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diolate | 3′,6′-Dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one |
| Excitation Max (nm) | 316, 365[1] | 556 - 558[2] | ~570 | 494 |
| Emission Max (nm) | ~450[3][] | 577 - 583[2] | ~570[2] | 512 - 520 |
| Detection Limit | Not Reported | <0.01 µg/L[] | Not Reported | Not Reported |
| Quantum Yield | Not Reported | Not Reported | Not Reported | High |
| Photostability | Moderate (12% reduction in 10 days under indirect sunlight and artificial light)[5] | Relatively stable (Half-life of 15-22 days in natural sunlight)[6] | Not Reported | Low (Rapid degradation in sunlight)[7] |
| Toxicity | Reasonably nontoxic and environmentally benign[5] | Harmless to aquatic organisms and humans in low concentrations[] | Low toxicity | Low toxicity[8] |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. The following sections detail the methodologies for the analysis of these fluorescent tracers.
Experimental Workflow for Tracer Studies
The general workflow for conducting a tracer study involves several key stages, from tracer selection and injection to sample analysis and data interpretation.
Figure 1. General workflow for conducting an environmental tracer study.
Fluorometric Analysis of Water Samples
Objective: To quantify the concentration of fluorescent tracers in water samples using a fluorometer.
Materials:
-
Fluorometer equipped with appropriate excitation and emission filters for the target tracer.
-
Cuvettes (quartz or disposable polystyrene, depending on the wavelength).
-
Stock solutions of tracer standards.
-
Deionized water for dilutions and blanks.
-
Micropipettes and tips.
-
pH meter and buffer solutions (if pH adjustment is necessary).
Procedure:
-
Instrument Warm-up: Allow the fluorometer to warm up for at least 15-30 minutes before use to ensure stable readings.[9]
-
Calibration:
-
Prepare a series of standard solutions of the tracer dye by serial dilution of a stock solution. The concentration range should bracket the expected concentrations in the environmental samples.
-
Use deionized water as a blank to zero the instrument.
-
Measure the fluorescence of each standard and create a calibration curve by plotting fluorescence intensity versus concentration.
-
-
Sample Preparation:
-
For tracers like fluorescein, the fluorescence intensity is pH-dependent. Adjust the pH of the samples to be consistent with the standards, typically above 9.5 for fluorescein.[10]
-
Allow samples to reach thermal equilibrium with the ambient temperature of the fluorometer, as fluorescence is temperature-dependent.
-
-
Measurement:
-
Rinse the cuvette with the sample three times before filling it for measurement.
-
Place the cuvette in the fluorometer and record the fluorescence reading.
-
Between samples, rinse the cuvette thoroughly with deionized water.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the tracer in the unknown samples.
-
If sample concentrations are above the linear range of the calibration curve, dilute the samples and re-measure.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify naphthalenedisulfonic acid isomers and other fluorescent tracers, particularly in complex matrices.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a fluorescence detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile phase solvents (e.g., methanol, acetonitrile, water).
-
Buffer reagents (e.g., tetrabutylammonium bromide).
-
Syringe filters (0.45 µm).
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Filter water samples through a 0.45 µm syringe filter to remove particulate matter.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to pre-concentrate the analytes and remove interfering substances.
-
-
Chromatographic Conditions (Example for Naphthalenedisulfonic Acids):
-
Column: C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water containing an ion-pairing reagent like tetrabutylammonium bromide. A typical mobile phase could be 40% methanol in water containing 4.5 mmol/L tetrabutylammonium bromide.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Set the excitation and emission wavelengths appropriate for the target analyte (e.g., for Amino G acid, excitation at 365 nm and emission around 450 nm).
-
-
Calibration:
-
Prepare a series of standard solutions of the analyte of interest.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the analyte peak based on its retention time compared to the standard.
-
Quantify the analyte concentration using the calibration curve.
-
Logical Relationship for Tracer Selection
The choice of an appropriate tracer is a critical decision that depends on the specific conditions of the study site and the research objectives. The following diagram illustrates the logical flow for selecting a suitable fluorescent tracer.
Figure 2. Decision tree for selecting a fluorescent environmental tracer.
Conclusion
The validation of this compound as a standalone environmental tracer requires further dedicated research. However, the available data on its isomer, Amino G acid, demonstrates its utility as a viable tracer, particularly in groundwater studies. When compared to more established tracers like Rhodamine WT and Fluorescein, Amino G acid offers a different spectral profile which can be advantageous in multi-tracer experiments. The choice of the most suitable tracer will always depend on a careful consideration of the specific environmental conditions and the objectives of the investigation. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their environmental tracing studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrum [Lissamine Rhodamine] | AAT Bioquest [aatbio.com]
- 3. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Photophysics of Green Fluorescent Protein: Influence of the Key Amino Acids at Positions 65, 203, and 222 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gw-project.org [gw-project.org]
- 7. lcms.cz [lcms.cz]
- 8. Photoelectron Quantum Yields of the Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. ozarkundergroundlab.com [ozarkundergroundlab.com]
Efficacy comparison of different derivatization agents for amino acid analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a foundational element of numerous analytical procedures. As most amino acids lack inherent properties that allow for sensitive detection via common chromatographic techniques, chemical derivatization is a critical step. This guide provides an objective comparison of the performance of several widely used derivatization agents, supported by experimental data, to facilitate the selection of the most suitable reagent for your specific analytical needs.
Performance Comparison of Derivatization Agents
The selection of a derivatization agent is a pivotal decision that influences the sensitivity, speed, and overall complexity of amino acid analysis. The following table summarizes key quantitative performance metrics for common derivatization agents to aid in this selection process.
| Derivatization Agent | Detection Method | Reaction Time & Temperature | Derivative Stability | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde (OPA) | Fluorescence (FLD) | ~1 min at room temperature[1] | Unstable, requires immediate analysis or stabilization[2][3] | LOD: 14 fmol - 1 pmol[4] | Rapid reaction, automated, high sensitivity.[1][5] | Only reacts with primary amines; derivatives are unstable.[6] |
| 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Fluorescence (FLD) or UV | ~5-20 min at room temperature[7][8] | Stable for up to 13 days at 4°C in the dark.[5] | LOD: ~1 fmol/µl[9] | Reacts with both primary and secondary amines, stable derivatives.[7][8] | Slower reaction than OPA; reagent can cause interference.[5] |
| Phenylisothiocyanate (PITC) | UV (254 nm) | 5-10 min at room temperature[10] | Stable, especially between pH 5-7.5.[10] | Picomole range.[10] | Reacts with primary and secondary amines, stable derivatives.[10] | Lengthy sample preparation, volatile and toxic reagent.[10] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) / AccQ-Tag™ | Fluorescence (FLD) or UV | 10 min at 55°C[11] | Derivatives are stable for days.[11] | Picomole to sub-picomole range. | Reacts with primary and secondary amines, stable derivatives, minimal interference.[5] | Requires heating step. |
| Dansyl Chloride (DNS-Cl) | Fluorescence (FLD) or UV | 35-60 min at room temperature[5][7] | Stable.[7] | Picomole range.[7] | Simple procedure, reacts with primary and secondary amines.[5] | Slow reaction, poor reactivity.[5] |
| Ninhydrin | Visible Absorbance (570 nm) | 15-45 min at 90-100°C[10][12] | Stable colored product (Ruhemann's purple).[13] | Nanomole range. | Simple, reacts with most amino acids.[13] | Lower sensitivity, requires heating, proline gives a different color.[13] |
Experimental Workflows and Logical Relationships
The general workflow for pre-column derivatization of amino acids is a multi-step process. The choice of the derivatization agent dictates the specific conditions of the reaction and the subsequent analytical methodology.
The selection of an appropriate derivatization agent is a critical decision based on several experimental factors. The following diagram illustrates the logical relationship and decision-making process for choosing a suitable agent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate amino acid analysis. Below are representative protocols for several common derivatization agents.
OPA/FMOC Derivatization for Primary and Secondary Amino Acids
This method combines the rapid reaction of OPA for primary amino acids with the ability of FMOC-Cl to derivatize secondary amino acids.[6][8][14]
Reagents:
-
Borate Buffer: 0.1 M, pH 10.4.
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol, then add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.[8]
-
Mercaptopropionic Acid (MPA) Reagent: Add 10 µL of 3-mercaptopropionic acid to 10 mL of 0.1 M borate buffer.[8]
-
MPA/OPA Solution: Mix 600 µL of MPA Reagent and 300 µL of OPA Reagent.[8]
-
FMOC Reagent: Dissolve 10 mg of 9-fluorenylmethyl chloroformate in 100 mL of acetonitrile.[8]
Procedure (Automated): An autosampler is programmed for the following sequence:
-
Aspirate sample/standard solution.
-
Aspirate MPA/OPA solution and mix for derivatization of primary amino acids.
-
Aspirate FMOC reagent and mix for derivatization of secondary amino acids.
-
Inject the reaction mixture onto the HPLC system.
AccQ-Tag™ (AQC) Derivatization
This method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for the derivatization of both primary and secondary amino acids.[11]
Reagents:
-
AccQ-Tag™ Ultra Borate Buffer.
-
AccQ-Tag™ Ultra Reagent Powder: Reconstitute in AccQ-Tag™ Ultra Reagent Diluent (acetonitrile).
Procedure:
-
To 10 µL of sample or standard, add 70 µL of AccQ-Tag™ Ultra Borate Buffer and mix.
-
Add 20 µL of reconstituted AccQ-Tag™ Ultra Reagent and mix immediately.
-
Heat the mixture at 55°C for 10 minutes.[11]
-
Cool and inject onto the HPLC system.
Phenylisothiocyanate (PITC) Derivatization
Also known as Edman's reagent, PITC is a classic method for derivatizing primary and secondary amino acids.[10]
Reagents:
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3).
-
Phenylisothiocyanate (PITC).
-
Drying Agent: Anhydrous solvent (e.g., heptane).
-
Reconstitution Solvent: Mobile phase A or a suitable buffer.
Procedure:
-
Dry the amino acid sample or standard completely under vacuum.
-
Add the coupling solution to dissolve the residue.
-
Add PITC and allow the reaction to proceed for 5-10 minutes at room temperature.
-
Dry the sample again under vacuum to remove excess reagent and by-products.
-
Reconstitute the PTC-amino acid derivatives in a suitable solvent for HPLC analysis.
Ninhydrin Derivatization (Post-Column)
Ninhydrin is traditionally used in post-column derivatization following ion-exchange chromatography.[13]
Reagents:
-
Ninhydrin Reagent: A solution of ninhydrin in a suitable solvent, often with a reducing agent like hydrindantin.[10][12]
-
Buffer System: Typically a citrate or acetate-based buffer system for the ion-exchange separation.
Procedure:
-
Inject the amino acid sample onto an ion-exchange column.
-
Separate the amino acids using a specific buffer gradient.
-
Continuously mix the column effluent with the ninhydrin reagent in a post-column reactor coil.
-
Heat the mixture (e.g., 100°C) to facilitate the color-forming reaction.
-
Pass the colored derivatives through a visible absorbance detector set at 570 nm (and 440 nm for proline).
Conclusion
The choice of a derivatization agent for amino acid analysis is a multifaceted decision that requires careful consideration of the analytical objectives, sample matrix, and available instrumentation. For high-sensitivity applications requiring the analysis of both primary and secondary amines, FMOC-Cl and AQC (AccQ-Tag™) are excellent choices, with AQC offering the advantage of more stable derivatives. OPA is ideal for rapid, high-throughput screening of primary amino acids. PITC remains a robust and reliable method, particularly when UV detection is preferred, though it involves a more laborious sample preparation. Ninhydrin, while less sensitive, is a cost-effective and straightforward option for applications where high sensitivity is not a primary concern. By understanding the performance characteristics and experimental requirements of each agent, researchers can select the most appropriate method to achieve accurate and reliable quantification of amino acids in their samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPA/MPA derivatizatio stability for amino acids - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. jascoinc.com [jascoinc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 12. benchchem.com [benchchem.com]
- 13. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Amino-1,5-naphthalenedisulfonic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 2-Amino-1,5-naphthalenedisulfonic acid as a hazardous chemical waste and follow your institution's specific protocols for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves and protective clothing. |
| Respiratory Protection | If dust formation is likely, use a full-face respirator with a dust filter. |
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations, as well as your institution's specific guidelines.[3] The following protocol outlines the general steps for its proper disposal:
-
Waste Identification and Classification :
-
Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous waste.[4][5][6]
-
This chemical is a solid substance.[1] While it is not classified as dangerous goods for transport, it should still be managed as a hazardous waste due to its chemical nature.[1]
-
-
Waste Segregation and Collection :
-
Labeling the Waste Container :
-
Arranging for Disposal :
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area : Evacuate personnel from the immediate spill area and remove all sources of ignition.[1]
-
Ventilate the Area : Ensure adequate ventilation.[1]
-
Contain the Spill : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup :
Disposal of Empty Containers
Empty containers that held this compound must be managed carefully:
-
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent.[4]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[4][5]
-
After triple-rinsing, the container can typically be disposed of in the regular trash, but you should first deface any hazardous labels.[4][5] Always confirm this procedure with your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. pfw.edu [pfw.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Amino-1,5-naphthalenedisulfonic Acid
Essential guidance for the safe handling and disposal of 2-Amino-1,5-naphthalenedisulfonic acid, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound (CAS No. 117-62-4), a compound that demands careful management in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear impervious, fire/flame-resistant clothing and gloves.[1][2] | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A NIOSH-approved respirator is recommended.[2] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3][4] |
Safe Handling and Storage: Procedural Best Practices
Proper handling and storage are critical to preventing accidents and maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling the substance.[1][2][5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][6]
-
Store apart from foodstuff containers.[1]
Spill Management and Disposal Plan: A Step-by-Step Approach
In the event of a spill, a clear and immediate response is necessary to contain the material and mitigate any potential hazards.
Spill Response:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Don PPE: Wear appropriate personal protective equipment, including a self-contained breathing apparatus, rubber boots, and gloves.[2]
-
Containment: Dike and contain the spill with inert material such as sand, vermiculite, or diatomite.[2] Do not let the product enter drains.[5][7]
-
Clean-up: Sweep up and shovel the material into a suitable, closed container for disposal.[5][6] Avoid creating dust.[5][6]
-
Decontaminate: Ventilate the area and wash the spill site after material pickup is complete.[2]
Disposal:
-
Dispose of the waste material in accordance with federal, state, and local regulations.[8]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Dispose of contaminated gloves and other waste as unused product.[5][8]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₆S₂ |
| Molecular Weight | 303.3 g/mol |
| Melting Point | > 300 °C[1] |
| Water Solubility | 4,494 mg/L at 25 °C (Estimated)[1] |
| log Pow | -1.85 (Estimated)[1] |
| Density | 1.769 g/cm³[1] |
Emergency Workflow: Chemical Spill Response
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
